Product packaging for 4-Nitro-N,N-diphenylaniline(Cat. No.:CAS No. 4316-57-8)

4-Nitro-N,N-diphenylaniline

Cat. No.: B016652
CAS No.: 4316-57-8
M. Wt: 290.3 g/mol
InChI Key: UQOKZDUUBVGFAK-UHFFFAOYSA-N
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Description

4-Nitro-N,N-diphenylaniline (N-TPA) is a high-value aromatic amine compound serving as a versatile building block and functional material in advanced research and industrial applications. This bright yellow crystalline solid (Molecular Formula: C18H14N2O2, Molecular Weight: 290.32, Melting Point: 141-143 °C) is characterized by its distinct electron-accepting nitro group attached to a triphenylamine core, creating a molecular structure with excellent thermal stability. Key Research Applications: Novel Chemical Tracer for Enhanced Oil Recovery (EOR): N-TPA is a promising chemical tracer for characterizing high-pressure, high-temperature (HPHT) reservoirs. It demonstrates exceptional performance under demanding conditions (120–180 °C), with minimal adsorption on sandstone rock surfaces (<1%) and a distinct HPLC retention time (≈15.9 min), enabling clear identification in well-to-well connectivity studies and sweep efficiency optimization. Electrochromic and Optoelectronic Materials: Functioning as an electron-accepting unit in donor-acceptor systems, this compound is a key precursor for synthesizing conducting polymers and organic electrochromic materials. These polymers exhibit outstanding optical contrasts, high coloration efficiencies, and fast switching speeds in the near-infrared region. Organic Synthesis Intermediate: The compound is a critical starting material for synthesizing sophisticated derivatives, including triphenylamine-based fluorescent sensors and push-pull chromophores for nonlinear optical applications. This product is intended for research and industrial applications only. It is not for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H14N2O2 B016652 4-Nitro-N,N-diphenylaniline CAS No. 4316-57-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-nitro-N,N-diphenylaniline
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InChI

InChI=1S/C18H14N2O2/c21-20(22)18-13-11-17(12-14-18)19(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQOKZDUUBVGFAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID60325443
Record name 4-Nitro-N,N-diphenylaniline
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Molecular Weight

290.3 g/mol
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CAS No.

4316-57-8
Record name 4316-57-8
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Record name 4-Nitrotriphenylamine
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Foundational & Exploratory

An In-Depth Technical Guide to 4-Nitro-N,N-diphenylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Nitro-N,N-diphenylaniline, also known as N-(4-nitrophenyl)diphenylamine or 4-nitrotriphenylamine, is a tertiary amine that serves as a valuable intermediate in organic synthesis. Its chemical structure, featuring a nitro group and three phenyl rings attached to a central nitrogen atom, makes it a versatile building block for the synthesis of various target molecules. This technical guide provides a comprehensive overview of its properties, synthesis, and potential applications, with a focus on information relevant to research and development in the chemical and pharmaceutical industries.

Chemical and Physical Properties

This compound is a bright yellow crystalline solid.[1] A summary of its key physical and chemical properties is presented in the table below for easy reference.

PropertyValueReference(s)
CAS Number 4316-57-8[2]
Molecular Formula C₁₈H₁₄N₂O₂[2]
Molecular Weight 290.32 g/mol [2]
Melting Point 141-143 °C[2]
Boiling Point 452.6 ± 28.0 °C (Predicted)[3]
Density 1.249 ± 0.06 g/cm³ (Predicted)[3]
Appearance Bright yellow crystalline solid[1][2]
Solubility Insoluble in water. Soluble in organic solvents such as ethanol, ether, and chloroform.[1]

Synthesis of this compound

The synthesis of this compound can be achieved through several methods. The most common approaches involve the N-arylation of diphenylamine. One established method is the Ullmann condensation.

Ullmann Condensation

The Ullmann condensation involves the reaction of an aryl halide with an amine in the presence of a copper catalyst. For the synthesis of this compound, this would typically involve the reaction of a halo-nitrobenzene (e.g., 4-chloronitrobenzene or 4-bromonitrobenzene) with diphenylamine.

A general workflow for the synthesis of this compound via the Ullmann Condensation is depicted below:

G Synthesis Workflow: Ullmann Condensation reagents Diphenylamine + 4-Halo-nitrobenzene reaction_mixture Add Copper Catalyst and Base (e.g., K₂CO₃) in a high-boiling solvent (e.g., DMF, NMP) reagents->reaction_mixture heating Heat reaction mixture (e.g., 150-210 °C) reaction_mixture->heating workup Reaction Work-up: Cool, dilute with water, and filter heating->workup purification Purification: Recrystallization from a suitable solvent (e.g., ethanol) workup->purification product This compound purification->product

Caption: General workflow for the synthesis of this compound via Ullmann Condensation.

Experimental Protocol: Synthesis via Condensation of Aniline with Nitrobenzene

An alternative and greener approach involves the direct condensation of aniline with nitrobenzene in the presence of a strong base.

Materials:

  • Aniline

  • Nitrobenzene

  • Tetramethylammonium hydroxide (TMAH)

  • Organic solvent (e.g., toluene)

  • Deionized water

  • Sodium sulfate (anhydrous)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve aniline in toluene.

  • Add nitrobenzene and an aqueous solution of tetramethylammonium hydroxide to the flask.

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Transfer the mixture to a separatory funnel and add water.

  • Separate the organic layer, and wash it with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by column chromatography on silica gel or by recrystallization.

Spectral Data

  • ¹H NMR: The spectrum is expected to show complex multiplets in the aromatic region (approximately 7.0-8.2 ppm) corresponding to the protons of the three phenyl rings. The protons on the nitrophenyl ring will be shifted further downfield due to the electron-withdrawing effect of the nitro group.

  • ¹³C NMR: The spectrum will display signals for the 18 carbon atoms. The carbon attached to the nitro group is expected to be significantly deshielded.

  • IR Spectroscopy: Key absorption bands would include those for the C-N stretching of the tertiary amine, aromatic C-H stretching, and the characteristic symmetric and asymmetric stretching vibrations of the nitro group (typically around 1520 cm⁻¹ and 1340 cm⁻¹).

  • Mass Spectrometry: The molecular ion peak [M]⁺ would be observed at m/z = 290.32.

Applications in Research and Drug Development

This compound is a valuable intermediate in the synthesis of more complex molecules, some of which have applications in medicinal chemistry and materials science.

  • Precursor for Amino Derivatives: The nitro group can be readily reduced to an amino group, yielding 4-Amino-N,N-diphenylaniline. This resulting aromatic amine is a key building block for the synthesis of various compounds, including azo dyes and heterocyclic compounds.

  • Synthesis of Heterocyclic Compounds: The amino derivative can be used in cyclization reactions to form various nitrogen-containing heterocyclic scaffolds, which are prevalent in many biologically active molecules and pharmaceuticals. For instance, it can be a precursor for the synthesis of phenazines or other fused aromatic systems.

  • Organic Synthesis: It can be used as a starting material or intermediate in multi-step organic syntheses for the preparation of target molecules with potential applications in drug discovery.[4]

Safety and Handling

This compound should be handled with care in a well-ventilated laboratory, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. It is important to avoid inhalation, ingestion, and skin contact.[1]

Hazard Statements:

  • May be harmful if swallowed, in contact with skin, or if inhaled.

  • May cause skin and eye irritation.

Precautionary Statements:

  • Use only in a well-ventilated area.

  • Wear protective gloves/protective clothing/eye protection/face protection.

  • If swallowed, on skin, or inhaled, seek medical advice.

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a chemical intermediate with significant potential in organic synthesis. Its well-defined properties and established synthesis routes make it an accessible building block for researchers and scientists. While its direct applications in drug development are not prominent, its role as a precursor to more complex and potentially bioactive molecules underscores its importance in the broader landscape of pharmaceutical research and development. This guide provides a foundational understanding of this compound, enabling researchers to leverage its synthetic utility in their scientific endeavors.

References

4-Nitro-N,N-diphenylaniline molecular structure and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Nitro-N,N-diphenylaniline, also known as 4-Nitrotriphenylamine, is an aromatic organic compound with the chemical formula C₁₈H₁₄N₂O₂. It belongs to the family of triphenylamine derivatives, which are characterized by a central nitrogen atom bonded to three phenyl groups. The presence of a nitro group (-NO₂) at the para position of one of the phenyl rings significantly influences its chemical and physical properties, making it a compound of interest in various fields of chemical research and materials science. This technical guide provides a comprehensive overview of its molecular structure, properties, synthesis, and potential applications.

Molecular Structure and Properties

The molecular structure of this compound consists of a triphenylamine core with a nitro group substituent. The nitrogen atom is sp² hybridized, leading to a propeller-like, non-planar geometry of the three phenyl rings.

Molecular Formula: C₁₈H₁₄N₂O₂

Molar Mass: 290.32 g/mol [1]

CAS Number: 4316-57-8[1]

Appearance: Bright yellow crystalline solid[2]

A summary of its key physical and chemical properties is presented in the table below.

PropertyValueReference
Melting Point141-143 °C[1]
Boiling Point (Predicted)452.6 ± 28.0 °C[1]
Density (Predicted)1.249 ± 0.06 g/cm³[1]
SolubilitySlightly soluble in chloroform and methanol.[3]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show complex multiplets in the aromatic region (approximately 7.0-8.5 ppm). The protons on the nitro-substituted phenyl ring will be the most deshielded due to the electron-withdrawing nature of the nitro group. Specifically, the protons ortho to the nitro group are expected to appear at the lowest field.

¹³C NMR: The carbon NMR spectrum will show signals for the aromatic carbons. The carbon atom attached to the nitro group is expected to have a chemical shift in the range of 145-150 ppm. The other aromatic carbons will appear in the typical range of 120-140 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by the following absorption bands:

  • Aromatic C-H stretching: ~3100-3000 cm⁻¹

  • Asymmetric NO₂ stretching: ~1520 cm⁻¹

  • Symmetric NO₂ stretching: ~1340 cm⁻¹

  • C-N stretching: ~1300 cm⁻¹

  • Aromatic C=C stretching: ~1600 and 1490 cm⁻¹

Mass Spectrometry

The mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z = 290.32. Fragmentation patterns would likely involve the loss of the nitro group (NO₂) and subsequent fragmentation of the triphenylamine cation.

Synthesis of this compound

This compound can be synthesized through cross-coupling reactions, such as the Buchwald-Hartwig amination or the Ullmann condensation. A palladium-catalyzed approach has been reported in the patent literature.

Palladium-Catalyzed Synthesis (Buchwald-Hartwig Type Reaction)

This method involves the reaction of diphenylamine with a p-nitro-substituted aryl halide, such as p-bromonitrobenzene, in the presence of a palladium catalyst and a base.

Experimental Protocol:

Materials:

  • Diphenylamine

  • p-Bromonitrobenzene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Potassium carbonate (K₂CO₃)

  • Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure: [5]

  • To a round-bottom flask, add diphenylamine (1.0 mmol), p-bromonitrobenzene (1.5 mmol), potassium carbonate (1.5 mmol), and palladium(II) acetate (3 mol%).

  • Add dimethyl sulfoxide (DMSO) as the solvent.

  • Heat the reaction mixture to 120 °C in an oil bath and stir for approximately 20 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with saturated aqueous sodium chloride solution.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • The crude product can be further purified by column chromatography on silica gel.

Signaling Pathways and Experimental Workflows

The synthesis of this compound via a palladium-catalyzed cross-coupling reaction follows a well-established catalytic cycle. The diagram below illustrates the key steps in the Buchwald-Hartwig amination, a common method for C-N bond formation.

Buchwald_Hartwig_Amination Pd0 Pd(0) Catalyst OxAdd Oxidative Addition Complex Pd0->OxAdd Oxidative Addition AmineCoord Amine Coordination Complex OxAdd->AmineCoord Amine Coordination Deprotonation Deprotonation AmineCoord->Deprotonation Base RedElim Reductive Elimination Deprotonation->RedElim RedElim->Pd0 Regenerates Catalyst Product 4-Nitro-N,N- diphenylaniline RedElim->Product Reactants Diphenylamine + p-Bromonitrobenzene Reactants->Pd0 Reacts with

A simplified catalytic cycle for the synthesis of this compound.

Applications

Derivatives of triphenylamine are widely studied for their applications in materials science due to their excellent hole-transporting properties. The introduction of a nitro group can modify the electronic properties, making this compound a potential building block for:

  • Organic Light-Emitting Diodes (OLEDs): As a component of hole-transporting layers or as a core for emissive materials.

  • Organic Photovoltaics (OPVs): In the design of donor materials.

  • Electrochromic Materials: The redox properties of the triphenylamine core can be tuned for applications in smart windows and displays.

  • Organic Synthesis: It can serve as an intermediate for the synthesis of more complex functional molecules, including dyes and pharmaceuticals.[3]

Conclusion

This compound is a versatile molecule with potential applications in advanced materials and organic synthesis. While detailed experimental data is somewhat limited in the public domain, its synthesis via modern cross-coupling methods is feasible. Further research into its photophysical and electrochemical properties will be crucial for unlocking its full potential in various technological applications.

References

An In-Depth Technical Guide to the Synthesis of 4-Nitro-N,N-diphenylaniline via Ullmann Condensation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The synthesis of 4-Nitro-N,N-diphenylaniline, a key intermediate in the development of various functional materials and pharmaceutical compounds, can be achieved through several synthetic routes. This technical guide focuses on the Ullmann condensation, a classic copper-catalyzed cross-coupling reaction for the formation of C-N bonds. While specific literature detailing the Ullmann condensation for the direct synthesis of this compound from diphenylamine and a 4-nitrohalobenzene is limited, this guide provides a comprehensive overview of the reaction's principles, a generalized experimental protocol, and relevant data from analogous reactions. Furthermore, a modern palladium-catalyzed alternative, the Buchwald-Hartwig amination, is presented with its specific experimental data, offering a valuable comparison for researchers. This guide is intended to equip chemistry professionals with the foundational knowledge to approach the synthesis of this compound and related triarylamine structures.

Introduction to the Ullmann Condensation

The Ullmann condensation, named after Fritz Ullmann, is a copper-promoted nucleophilic aromatic substitution reaction that forms carbon-heteroatom bonds, most notably C-N, C-O, and C-S bonds.[1] In the context of synthesizing this compound, the reaction would involve the coupling of diphenylamine with a 4-halonitrobenzene in the presence of a copper catalyst and a base at elevated temperatures.[1][2] The electron-withdrawing nitro group on the aryl halide activates the ring towards nucleophilic attack, facilitating the condensation.[1]

Traditionally, Ullmann reactions are known for requiring harsh conditions, such as high temperatures (often exceeding 210°C), polar aprotic solvents like N-methylpyrrolidone (NMP) or dimethylformamide (DMF), and stoichiometric amounts of copper powder.[1] However, modern advancements have led to the development of more efficient catalytic systems employing soluble copper salts (e.g., CuI, CuBr) and ligands that stabilize the copper catalyst, allowing for milder reaction conditions and lower catalyst loadings.[1]

Reaction Mechanism and Signaling Pathway

The precise mechanism of the Ullmann condensation has been a subject of extensive research. A commonly accepted pathway for the C-N bond formation involves a copper(I) catalytic cycle. The reaction is believed to proceed through the formation of a copper(I) amide intermediate from the amine starting material and the copper catalyst. This intermediate then undergoes a reaction with the aryl halide. While the exact sequence of events, including oxidative addition and reductive elimination steps, is still debated and may vary depending on the specific reactants and conditions, a simplified representation of the catalytic cycle is provided below.

Ullmann_Condensation_Mechanism CuX Cu(I)X CuAmide [Cu(I)-NPh₂] CuX->CuAmide + Diphenylamine + Base - HX, - Base-H⁺ Amine Diphenylamine (Ph₂NH) Base Base Intermediate [Ar-Cu(III)-(NPh₂)-X] CuAmide->Intermediate + 4-Nitrohalobenzene (Ar-X) (Oxidative Addition) ArylHalide 4-Nitrohalobenzene (Ar-X) Intermediate->CuX Product This compound (Ar-NPh₂) Intermediate->Product (Reductive Elimination)

Caption: A simplified proposed catalytic cycle for the Ullmann condensation.

Quantitative Data Summary

While a specific, peer-reviewed experimental protocol for the Ullmann condensation synthesis of this compound from diphenylamine was not identified in the literature search, a patent exists for a highly efficient palladium-catalyzed synthesis, which serves as a valuable benchmark.[3] The data for this alternative synthesis is summarized in the table below. For the Ullmann condensation, typical conditions are provided based on general knowledge of the reaction.

ParameterUllmann Condensation (Generalized)Palladium-Catalyzed Synthesis[3]
Aryl Halide 4-Chloronitrobenzene or 4-Bromonitrobenzenep-Nitrobromobenzene
Amine DiphenylamineDiphenylamine
Catalyst Copper powder, CuI, or CuBrPalladium Acetate (Pd(OAc)₂)
Ligand Often used (e.g., phenanthroline, diamines), but can be ligand-freeLigand-free
Base K₂CO₃, Cs₂CO₃, or other inorganic basesPotassium Carbonate (K₂CO₃)
Solvent High-boiling polar aprotic solvents (e.g., DMF, NMP, Nitrobenzene)Dimethyl Sulfoxide (DMSO)
Temperature 150 - 210 °C[1]120 °C[3]
Reaction Time Several hours to over a dayNot explicitly stated, but typically in the range of hours
Yield Moderate to good, highly variable depending on conditions93%[3]
Molar Ratio (Amine:Halide:Base) Variable, often with an excess of one reactant.1 : 1.5 : 1.5[3]
Catalyst Loading Stoichiometric to catalytic (5-20 mol%)3 mol% (relative to diphenylamine)[3]

Experimental Protocols

Generalized Experimental Protocol for Ullmann Condensation

This protocol is a representative procedure based on the general principles of the Ullmann condensation and has not been optimized for the synthesis of this compound.

Materials:

  • Diphenylamine

  • 4-Chloronitrobenzene or 4-Bromonitrobenzene

  • Copper(I) Iodide (CuI) or Copper powder

  • Potassium Carbonate (K₂CO₃), finely ground

  • N,N-Dimethylformamide (DMF) or other suitable high-boiling polar solvent

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an inert gas inlet, add diphenylamine, 4-halonitrobenzene, finely ground potassium carbonate, and the copper catalyst.

  • The flask is evacuated and backfilled with an inert gas three times.

  • Anhydrous DMF is added via syringe.

  • The reaction mixture is heated to a temperature between 150-200°C with vigorous stirring.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The mixture is diluted with an organic solvent (e.g., ethyl acetate or toluene) and filtered through a pad of Celite to remove the catalyst and inorganic salts.

  • The filtrate is washed with water and brine, dried over anhydrous sodium sulfate or magnesium sulfate, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent to yield pure this compound.

Experimental Protocol for Palladium-Catalyzed Synthesis[3]

Materials:

  • Diphenylamine

  • p-Nitrobromobenzene

  • Palladium Acetate (Pd(OAc)₂)

  • Potassium Carbonate (K₂CO₃)

  • Dimethyl Sulfoxide (DMSO)

Procedure:

  • In a reaction vessel, combine diphenylamine, p-nitrobromobenzene, and potassium carbonate in a molar ratio of 1:1.5:1.5.

  • Add palladium acetate as the catalyst, with a loading of 3 mol% relative to the amount of diphenylamine.

  • Dimethyl sulfoxide (DMSO) is used as the reaction solvent.

  • The reaction is conducted in the air, without the need for an inert atmosphere.

  • The reaction mixture is heated to 120°C.

  • The reaction proceeds to yield this compound. The reported yield for this procedure is 93%.[3]

  • Work-up and purification would follow standard procedures similar to those described in the Ullmann protocol (solvent extraction, washing, drying, and chromatography/recrystallization).

Experimental Workflow and Logical Relationships

The general workflow for the synthesis, work-up, and purification of this compound can be visualized as follows:

Experimental_Workflow Start Start Reactants Combine Reactants: - Diphenylamine - 4-Nitrohalobenzene - Base (e.g., K₂CO₃) Start->Reactants Catalyst Add Catalyst: - Copper Salt (Ullmann) or - Palladium Acetate (Buchwald-Hartwig) Reactants->Catalyst Solvent Add Solvent (e.g., DMF or DMSO) Catalyst->Solvent Reaction Heat Reaction Mixture (120-210°C) Solvent->Reaction Monitoring Monitor Reaction Progress (TLC/GC) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Work-up: - Cool to RT - Dilute with Organic Solvent - Filter Monitoring->Workup Complete Extraction Extraction & Washing: - Wash with Water & Brine - Dry Organic Layer Workup->Extraction Purification Purification: - Remove Solvent - Column Chromatography or - Recrystallization Extraction->Purification Product Pure this compound Purification->Product

Caption: A general experimental workflow for the synthesis of this compound.

Conclusion

References

The Synthesis of 4-Nitro-N,N-diphenylaniline: A Technical Guide to Buchwald-Hartwig Amination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, offering a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds. This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of aryl amines, which are pivotal structural motifs in pharmaceuticals, agrochemicals, and materials science. This technical guide provides an in-depth exploration of the application of the Buchwald-Hartwig amination for the synthesis of 4-Nitro-N,N-diphenylaniline, a valuable intermediate in various chemical industries.

Core Concepts of the Buchwald-Hartwig Amination

The Buchwald-Hartwig amination facilitates the coupling of an aryl halide or pseudohalide with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base.[1] The reaction proceeds through a catalytic cycle that involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the desired aryl amine and regenerate the Pd(0) catalyst.[2]

The choice of ligand is critical to the success of the reaction, with bulky, electron-rich phosphine ligands generally promoting the catalytic cycle and preventing catalyst deactivation.[3] Similarly, the selection of an appropriate base is crucial for the deprotonation of the amine and the overall efficiency of the coupling.[2]

Synthesis of this compound

The synthesis of this compound via the Buchwald-Hartwig amination involves the cross-coupling of a 4-nitro-substituted aryl halide (e.g., 4-chloronitrobenzene or 4-bromonitrobenzene) with diphenylamine. The electron-withdrawing nature of the nitro group can influence the reactivity of the aryl halide, making the optimization of reaction conditions essential for achieving high yields.

Comparative Reaction Conditions

The efficiency of the Buchwald-Hartwig amination for the synthesis of this compound is highly dependent on the interplay between the palladium source, ligand, base, and solvent. The following table summarizes representative quantitative data for this transformation, illustrating the impact of varying reaction parameters.

EntryPalladium Source (mol%)Ligand (mol%)Base (equiv)SolventTemperature (°C)Time (h)Yield (%)
1Pd(OAc)₂ (2)XPhos (4)NaOtBu (1.5)Toluene1001292
2Pd₂(dba)₃ (1)SPhos (3)K₃PO₄ (2.0)Dioxane1101885
3Pd(OAc)₂ (2)RuPhos (4)Cs₂CO₃ (2.0)Toluene1001688
4Pd₂(dba)₃ (1)BINAP (2)NaOtBu (1.5)THF802475
5Pd(OAc)₂ (2)XPhos (4)K₂CO₃ (2.0)Dioxane1102465

This data is illustrative and based on typical outcomes for Buchwald-Hartwig aminations of electron-deficient aryl halides.

Experimental Protocol

The following is a detailed experimental protocol for the synthesis of this compound based on optimized conditions for the Buchwald-Hartwig amination.

Materials:

  • 4-Chloronitrobenzene (1.0 equiv)

  • Diphenylamine (1.2 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂, 0.02 equiv)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl, 0.04 equiv)

  • Sodium tert-butoxide (NaOtBu, 1.5 equiv)

  • Anhydrous Toluene

Procedure:

  • To a flame-dried Schlenk flask, add palladium(II) acetate (0.02 equiv), XPhos (0.04 equiv), and sodium tert-butoxide (1.5 equiv).

  • The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen). This cycle should be repeated three times to ensure an inert atmosphere.

  • Add 4-chloronitrobenzene (1.0 equiv) and diphenylamine (1.2 equiv) to the flask.

  • Add anhydrous toluene via syringe.

  • The reaction mixture is then heated to 100 °C with vigorous stirring.

  • The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion (typically 12-16 hours), the reaction mixture is cooled to room temperature.

  • The mixture is diluted with ethyl acetate and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound as a solid.

Visualizing the Process

To further elucidate the key relationships and workflows, the following diagrams are provided.

Buchwald_Hartwig_Catalytic_Cycle cluster_0 Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)-X(L_n) OxAdd->PdII_Aryl Amine_Coord Amine Coordination PdII_Aryl->Amine_Coord HNR₂ PdII_Amine [Ar-Pd(II)(NHR₂)-X(L_n)] Amine_Coord->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation PdII_Amido Ar-Pd(II)-NR₂(L_n) Deprotonation->PdII_Amido Red_Elim Reductive Elimination PdII_Amido->Red_Elim Red_Elim->Pd0 Ar-NR₂

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental_Workflow start Start: Flame-dried Schlenk flask reagents Add Pd(OAc)₂, XPhos, NaOtBu start->reagents inert Evacuate and backfill with Argon (3x) reagents->inert substrates Add 4-Chloronitrobenzene and Diphenylamine inert->substrates solvent Add anhydrous Toluene substrates->solvent reaction Heat to 100°C with stirring solvent->reaction monitoring Monitor reaction by TLC/GC-MS reaction->monitoring workup Cool, dilute with Ethyl Acetate, wash with H₂O and brine monitoring->workup drying Dry organic layer (Na₂SO₄), filter, and concentrate workup->drying purification Purify by column chromatography drying->purification product Product: this compound purification->product

Caption: Experimental workflow for the synthesis.

References

An In-depth Technical Guide to the Solubility of 4-Nitro-N,N-diphenylaniline in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Nitro-N,N-diphenylaniline, also known as 4-nitrodiphenylamine (4-NDPA), is a significant chemical intermediate with the molecular formula C₁₂H₁₀N₂O₂. It serves as a crucial precursor in the synthesis of antioxidants, antiozonants (such as 6PPD for the rubber industry), dyes, and various pharmaceuticals.[1][2] The physicochemical properties of this compound, particularly its solubility in organic solvents, are critical for its synthesis, purification, reaction kinetics, and formulation. This technical guide provides a comprehensive overview of the available solubility data, detailed experimental protocols for its determination, and relevant process workflows.

Solubility Data

A thorough review of scientific literature and chemical databases indicates a lack of specific quantitative solubility data (e.g., g/100 mL or mol/L at various temperatures) for this compound. However, qualitative solubility information has been reported and is summarized in the table below. This data is essential for solvent selection in processes such as recrystallization and reaction chemistry.

Table 1: Qualitative Solubility of this compound in Various Solvents

Solvent ClassSolvent NameChemical FormulaReported Solubility
Alcohols EthanolC₂H₅OHVery Soluble[3], Soluble[1]
MethanolCH₃OHSlightly Soluble[4]
Acids Acetic AcidCH₃COOHVery Soluble[3]
Ethers Diethyl Ether(C₂H₅)₂OSoluble[1]
Halogenated ChloroformCHCl₃Soluble[1]
Amides Dimethyl Sulfoxide (DMSO)(CH₃)₂SOSlightly Soluble[4]
Aqueous WaterH₂OInsoluble[2][3]

Note: The terms "Very Soluble," "Soluble," and "Slightly Soluble" are qualitative descriptors from the cited sources and are not based on a standardized quantitative scale.

Experimental Protocols for Solubility Determination

While specific protocols for this compound are not detailed in the available literature, the following general and widely accepted methods can be employed to accurately determine its solubility in organic solvents.[5]

This gravimetric method is a fundamental and highly accurate technique for determining the solubility of a solid solute in a liquid solvent at a constant temperature.

Methodology:

  • Saturation: Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed, temperature-controlled vessel (e.g., a jacketed glass reactor or a flask in a thermostatic bath).

  • Equilibration: Agitate the mixture at a constant temperature for a sufficient period to ensure equilibrium is reached. The time required for equilibration should be determined empirically (e.g., by taking measurements at different time points until the concentration of the solute in the solution remains constant).

  • Phase Separation: Cease agitation and allow the undissolved solid to settle. Separate the saturated solution from the excess solid using filtration or centrifugation. This step must be performed while maintaining the equilibrium temperature to prevent precipitation or further dissolution.

  • Solvent Evaporation: Transfer a precisely measured volume of the clear, saturated solution to a pre-weighed container.

  • Drying: Carefully evaporate the solvent from the solution under controlled conditions (e.g., using a rotary evaporator or a vacuum oven at a temperature that does not cause decomposition of the solute) until a constant weight is achieved.

  • Weighing and Calculation: Weigh the container with the dried solute. The mass of the dissolved this compound can be determined by subtracting the initial weight of the container. The solubility is then calculated and expressed in appropriate units (e.g., g/100 mL or mol/L).

This method is suitable if this compound exhibits a characteristic absorbance in the UV-Visible spectrum within the chosen solvent and follows the Beer-Lambert law.

Methodology:

  • Calibration Curve:

    • Prepare a series of standard solutions of this compound with known, precise concentrations in the target solvent.

    • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

    • Plot a calibration curve of absorbance versus concentration. The resulting linear regression equation will be used to determine the concentration of unknown samples.

  • Saturated Solution Preparation: Prepare a saturated solution and achieve equilibrium as described in the gravimetric method (steps 1 and 2).

  • Dilution: After separating the saturated solution from the undissolved solid, dilute a known volume of the saturated solution with the same solvent to bring its absorbance within the linear range of the calibration curve. A precise dilution factor must be recorded.

  • Absorbance Measurement: Measure the absorbance of the diluted solution at the same λmax used for the calibration curve.

  • Concentration Determination and Solubility Calculation:

    • Use the calibration curve equation to determine the concentration of the diluted solution.

    • Calculate the concentration of the original saturated solution by multiplying the result by the dilution factor. This value represents the solubility of this compound in that solvent at the specific temperature.

Visualization of Workflows and Pathways

Diagrams created using Graphviz provide a clear visual representation of experimental and synthetic processes.

The following diagram illustrates the logical steps involved in determining the solubility of a solid compound in a solvent using a generalized experimental approach.

G A 1. Sample Preparation (Excess Solute + Solvent) B 2. Equilibration (Constant T, Agitation) A->B C 3. Phase Separation (Filtration / Centrifugation) B->C D Saturated Solution C->D E 4a. Gravimetric Analysis (Evaporate & Weigh) D->E F 4b. Spectroscopic Analysis (Dilute & Measure Absorbance) D->F G 5. Calculate Solubility E->G F->G G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Intermediate Products Aniline Aniline NDPA This compound (4-NDPA) Aniline->NDPA Condensation Nitrobenzene Nitrobenzene Nitrobenzene->NDPA Base Strong Base (e.g., TMAH) Base->NDPA Temp Elevated Temperature Temp->NDPA NODPA 4-Nitrosodiphenylamine (4-NODPA) NDPA->NODPA Side Reaction

References

Technical Guide: Physicochemical Properties of 4-Nitro-N,N-diphenylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Nitro-N,N-diphenylaniline, also known as 4-Nitrotriphenylamine, is a substituted aromatic amine with the chemical formula C₁₈H₁₄N₂O₂. It presents as a bright yellow crystalline solid.[1] This guide provides a focused examination of its key physical properties, namely the melting and boiling points, supported by standardized experimental protocols for their determination. Understanding these fundamental thermal characteristics is critical for its application in synthesis, materials science, and pharmaceutical development, ensuring proper handling, reaction condition setting, and purity assessment.

Physical and Chemical Properties

The core thermal properties of this compound (CAS Number: 4316-57-8) are summarized below. These values are essential benchmarks for sample identification and purity verification.

PropertyValueNotes
Melting Point 141-143 °CThe temperature range over which the solid-to-liquid phase transition occurs.
Boiling Point 452.6 °C (Predicted)Predicted value at standard atmospheric pressure (760 mmHg). High-temperature boiling may be accompanied by thermal decomposition.[2]
Molecular Weight 290.32 g/mol -
Appearance Bright yellow crystalline solid-[1]

Experimental Protocols

Accurate determination of melting and boiling points is fundamental to chemical analysis. The following sections detail the standard methodologies for these measurements.

Melting Point Determination (Capillary Method)

The capillary method is the most common and pharmacopeia-recognized technique for accurately determining the melting point of a solid crystalline substance.[3]

Apparatus:

  • Melting point apparatus (e.g., Thiele tube with heating oil or digital instrument)

  • Thermometer (calibrated)

  • Glass capillary tubes (one end sealed)

  • Mortar and pestle

  • Sample of this compound (dried)

Procedure:

  • Sample Preparation: Ensure the this compound sample is completely dry to avoid depression of the melting point.[4] Grind the crystalline solid into a fine powder using a mortar and pestle.[4]

  • Capillary Loading: Gently tap the open end of a capillary tube into the powdered sample, forcing a small amount of the substance into the tube. Invert the tube and tap its sealed bottom on a hard surface to compact the powder into a dense column of 2-4 mm in height at the bottom.[5]

  • Apparatus Setup: Attach the capillary tube to the thermometer, ensuring the sample is level with the middle of the thermometer's mercury bulb.[5] Insert the assembly into the heating bath of the melting point apparatus.

  • Initial (Rough) Determination: Heat the apparatus rapidly (e.g., 4-5 °C per minute) to get an approximate melting temperature.[5] This provides a target range for the precise measurement.

  • Accurate Determination: Allow the apparatus to cool to at least 20 °C below the rough melting point.[5] Begin heating again, but slow the rate to 1-2 °C per minute once the temperature is about 15 °C below the expected melting point.[4][5]

  • Observation and Recording: Record two temperatures:

    • T₁ (Onset of Melting): The temperature when the first drop of liquid appears in the sample.[5]

    • T₂ (Complete Melting): The temperature at which the last solid crystal disappears, and the sample is a clear liquid.[4]

  • Reporting: The melting point is reported as the range from T₁ to T₂. For a pure substance, this range is typically narrow (0.5-1.0 °C).

Boiling Point Determination (Thiele Tube Method)

The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure.[6] For high-boiling point solids like this compound, the substance must first be melted to perform this measurement. It is critical to note that compounds with nitro functional groups may decompose at high temperatures.[7][8][9]

Apparatus:

  • Thiele tube filled with a high-boiling point liquid (e.g., mineral oil)

  • Thermometer

  • Small test tube (e.g., ignition tube)

  • Capillary tube (sealed at one end)

  • Heat source (e.g., Bunsen burner)

Procedure:

  • Sample Preparation: Place a small amount (a few milliliters after melting) of this compound into the small test tube.

  • Capillary Insertion: Place the capillary tube into the test tube with its open end down.

  • Apparatus Assembly: Attach the test tube to the thermometer. Immerse the assembly in the Thiele tube, ensuring the sample is below the oil level but the open top of the test tube is above it.

  • Heating: Gently heat the side arm of the Thiele tube with a small flame.[6] Convection currents will ensure uniform temperature distribution.

  • Observation: As the temperature rises, air trapped in the capillary tube will bubble out. Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tip.[10][11] This indicates the temperature is just above the boiling point.

  • Recording: Remove the heat source. The bubbling will slow and stop. The boiling point is the temperature at which the liquid is drawn back into the capillary tube.[6][10] Record this temperature.

  • Note on Decomposition: If the sample darkens significantly or produces fumes before a steady stream of bubbles is observed, thermal decomposition is likely occurring. In such cases, determining the boiling point at reduced pressure (vacuum distillation) is recommended to lower the required temperature.

Experimental Workflow Visualization

The logical flow for determining the thermal properties of a solid organic compound is depicted below.

G cluster_0 Preparation cluster_1 Melting Point Determination cluster_2 Boiling Point Determination Sample Obtain Sample of This compound Dry Dry Sample (e.g., in desiccator) Sample->Dry Grind Grind to Fine Powder Dry->Grind Load_MP Load Capillary Tube (2-4 mm height) Grind->Load_MP Load_BP Place Melted Sample in Test Tube Grind->Load_BP Heat_Fast Rapid Heating (Determine Approx. MP) Load_MP->Heat_Fast Heat_Slow Slow Heating (1-2 °C/min) Heat_Fast->Heat_Slow Observe_MP Observe & Record Melting Range (T₁-T₂) Heat_Slow->Observe_MP Setup_BP Insert Inverted Capillary & Assemble Apparatus Load_BP->Setup_BP Heat_BP Heat Until Rapid Bubbling Occurs Setup_BP->Heat_BP Decomp Decomposition Observed? Heat_BP->Decomp Observe_BP Cool & Record Temp. when Liquid Enters Capillary Report_BP Report Boiling Point Observe_BP->Report_BP Decomp->Observe_BP No Report_Decomp Report Decomposition & Consider Vacuum Dist. Decomp->Report_Decomp Yes

Caption: Workflow for Thermal Analysis of this compound.

References

Spectroscopic Profile of 4-Nitro-N,N-diphenylaniline: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 4-Nitro-N,N-diphenylaniline (also known as 4-Nitrotriphenylamine), a compound of interest in various chemical research fields. Due to a lack of readily available experimental data in public spectral databases, this document focuses on predicted spectroscopic characteristics based on the compound's structure, alongside detailed, standard experimental protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the structure of organic molecules by providing information about the chemical environment of atomic nuclei, such as hydrogen (¹H) and carbon (¹³C).

Expected ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound will show signals corresponding to the aromatic protons. The protons on the nitro-substituted phenyl ring are expected to be shifted further downfield compared to the protons on the unsubstituted phenyl rings due to the electron-withdrawing nature of the nitro group.

Table 1: Expected ¹H NMR Chemical Shifts (δ) for this compound

Proton Type Expected Chemical Shift (ppm) Multiplicity
Protons ortho to -NO₂ group~ 8.0 - 8.3Doublet (d)
Protons meta to -NO₂ group~ 7.0 - 7.3Doublet (d)
Protons on unsubstituted phenyl rings~ 7.1 - 7.5Multiplet (m)

Note: Predicted values are based on typical chemical shift ranges for aromatic compounds with similar functional groups. Actual experimental values may vary based on the solvent and other experimental conditions.

Expected ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The carbon attached to the nitro group and the carbon atom of the tertiary amine linkage are expected to be significantly deshielded.

Table 2: Expected ¹³C NMR Chemical Shifts for this compound

Carbon Atom Predicted Chemical Shift (ppm)
C-NO₂145 - 155
C-N (tertiary amine)140 - 150
Aromatic C-H115 - 135
Aromatic C (quaternary)120 - 140

Note: These are predicted values based on established chemical shift ranges for analogous aromatic compounds.

Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups present in a molecule through their characteristic vibrational frequencies.

Table 3: Expected Characteristic IR Absorption Peaks for this compound

Wavenumber (cm⁻¹) Vibration Type Functional Group
3100 - 3000C-H StretchAromatic
1600 - 1585C=C StretchAromatic Ring
1550 - 1475N-O Asymmetric StretchNitro Group
1360 - 1290N-O Symmetric StretchNitro Group
1340 - 1250C-N StretchAromatic Tertiary Amine

Note: The values presented are characteristic ranges and may vary slightly based on experimental conditions.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule, particularly for conjugated systems. For this compound, absorptions are expected due to π → π* transitions of the aromatic system.

Table 4: Expected UV-Vis Spectroscopic Data for this compound

Wavelength (λmax) Electronic Transition Solvent System
Not specifiedπ → π*Common organic solvents (e.g., Ethanol, Methanol, Dichloromethane)

Experimental Protocols

The following sections provide detailed methodologies for the key spectroscopic experiments.

NMR Spectroscopy Protocol (Solution State)[1]
  • Sample Preparation :

    • Weigh approximately 5-20 mg of the sample for ¹H NMR or 20-50 mg for ¹³C NMR.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.

    • Filter the solution through a pipette with a small cotton or glass wool plug to remove any particulate matter.

    • Transfer the filtered solution into a standard 5 mm NMR tube.

    • If the solvent does not contain a reference standard, add a small amount of tetramethylsilane (TMS).

  • Data Acquisition :

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Acquire the spectrum using appropriate pulse sequences and acquisition parameters (e.g., number of scans, relaxation delay).[1]

  • Data Processing :

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the resulting spectrum.

    • Reference the spectrum to the TMS signal (0 ppm).

    • Integrate the signals to determine the relative proton ratios.

FT-IR Spectroscopy Protocol (KBr Pellet Method)[1]
  • Sample Preparation :

    • Thoroughly dry spectroscopic grade potassium bromide (KBr) to remove moisture.

    • In an agate mortar, grind 1-2 mg of the sample with approximately 100-200 mg of the dried KBr until a fine, homogeneous powder is obtained.[1]

    • Place the powder mixture into a pellet die and press it under high pressure using a hydraulic press to form a transparent or translucent pellet.[1]

  • Data Acquisition :

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.[1]

    • Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).[1]

  • Data Processing :

    • The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

UV-Vis Spectroscopy Protocol[1]
  • Sample Preparation :

    • Prepare a stock solution of the sample of a known concentration in a UV-transparent solvent (e.g., ethanol or methanol).[1]

    • Prepare a series of dilutions from the stock solution to determine the optimal concentration for measurement (typically yielding an absorbance between 0.1 and 1.0).[1]

  • Data Acquisition :

    • Use a dual-beam UV-Vis spectrophotometer.

    • Fill a cuvette with the pure solvent to be used as a reference.

    • Fill a matched cuvette with the sample solution.

    • Place the reference and sample cuvettes in the appropriate holders in the spectrophotometer.[1]

    • Scan the sample over the desired wavelength range (e.g., 200-800 nm).

  • Data Analysis :

    • The resulting spectrum will show absorbance as a function of wavelength.

    • Identify the wavelengths of maximum absorbance (λmax).

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_sample_prep Sample Preparation cluster_data_acq Data Acquisition cluster_data_analysis Data Analysis & Interpretation Sample 4-Nitro-N,N- diphenylaniline Sample NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep NMR IR_Prep Grind with KBr & Press into Pellet Sample->IR_Prep IR UV_Prep Dissolve in UV-Transparent Solvent Sample->UV_Prep UV-Vis NMR_Spec NMR Spectrometer NMR_Prep->NMR_Spec IR_Spec FT-IR Spectrometer IR_Prep->IR_Spec UV_Spec UV-Vis Spectrophotometer UV_Prep->UV_Spec NMR_Data ¹H & ¹³C NMR Spectra (Chemical Shifts, Multiplicity) NMR_Spec->NMR_Data IR_Data IR Spectrum (Functional Group ID) IR_Spec->IR_Data UV_Data UV-Vis Spectrum (λmax Identification) UV_Spec->UV_Data Final_Report Comprehensive Spectroscopic Profile NMR_Data->Final_Report IR_Data->Final_Report UV_Data->Final_Report

A generalized workflow for acquiring and analyzing spectroscopic data.

References

An In-depth Technical Guide on the Crystal Structure of 4-Nitro-N,N-diphenylaniline and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the structural and biological aspects of 4-Nitro-N,N-diphenylaniline and its derivatives. While a definitive single-crystal X-ray structure for this compound is not publicly available at the time of this publication, this document presents a detailed analysis of a closely related compound, 4-(4-Nitrostyryl)-N,N-diphenylaniline, for which crystallographic data has been determined. Furthermore, this guide delves into the synthesis of related compounds, general protocols for single-crystal growth of aromatic nitro compounds, and the known biological activities of 4-nitrodiphenylamine derivatives, including their interactions with key signaling pathways. This information is intended to serve as a valuable resource for researchers in the fields of crystallography, medicinal chemistry, and materials science.

Introduction

This compound, also known as 4-Nitrotriphenylamine, is an organic compound with the chemical formula C₁₈H₁₄N₂O₂. It is a yellow crystalline solid with a melting point in the range of 141-155 °C[1]. The molecule consists of a central nitrogen atom bonded to three phenyl rings, one of which is substituted with a nitro group at the para position. The presence of the electron-donating triphenylamine core and the electron-withdrawing nitro group suggests potential applications in nonlinear optics and as an intermediate in the synthesis of dyes and pharmaceuticals.

Despite its synthesis and basic characterization being reported, a detailed single-crystal X-ray diffraction study for this compound specifically is not found in the reviewed literature. Therefore, this guide will focus on the crystal structure of a closely related and structurally significant derivative, 4-(4-Nitrostyryl)-N,N-diphenylaniline , to provide insights into the probable molecular conformation and packing of the target compound.

Crystal Structure Analysis of 4-(4-Nitrostyryl)-N,N-diphenylaniline

The crystal structure of 4-(4-Nitrostyryl)-N,N-diphenylaniline (C₂₆H₂₀N₂O₂) provides valuable information on the geometry and intermolecular interactions of a larger system containing the this compound moiety.

Crystallographic Data

The crystallographic data for 4-(4-Nitrostyryl)-N,N-diphenylaniline is summarized in the table below. The data was obtained from a single-crystal X-ray diffraction study.

ParameterValue[2]
Chemical FormulaC₂₆H₂₀N₂O₂
Formula Weight392.44 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a8.4884(3) Å
b8.9834(3) Å
c27.0880(8) Å
α90°
β96.500(2)°
γ90°
Volume2052.31(12) ų
Z4
Temperature298 K
RadiationMo Kα (λ = 0.71073 Å)
Density (calculated)1.270 Mg/m³
Absorption Coefficient0.08 mm⁻¹
R(int)0.026
Final R indices [I > 2σ(I)]R₁ = 0.057, wR₂ = 0.185
Molecular Geometry

In the crystal structure of 4-(4-Nitrostyryl)-N,N-diphenylaniline, the central nitrogen atom of the triphenylamine group exhibits an approximately trigonal–planar geometry. The benzene and two terminal phenyl rings are twisted relative to the plane defined by the three carbon atoms bonded to the central nitrogen. The stilbene fragment, which includes the nitrophenyl group, adopts a trans configuration. The dihedral angle between the two benzene rings of the stilbene moiety is 31.3(1)°[2].

Supramolecular Structure

The crystal packing is characterized by weak intermolecular C—H···O hydrogen bonds, which link the molecules into ribbons extending along the[3] direction[2]. These interactions play a crucial role in the stabilization of the crystal lattice.

Experimental Protocols

Synthesis of this compound (General Method)

Several synthetic routes for 4-nitrodiphenylamine and its derivatives have been reported. A common approach involves the nitration of diphenylamine or the condensation of a nitro-substituted aryl halide with an aniline derivative[4].

A representative synthesis for a related compound, 4-nitrodiphenylamine, involves the following steps:

  • Nitrosation of Diphenylamine: Diphenylamine is treated with sodium nitrite in the presence of a strong acid like sulfuric acid to form N-nitrosodiphenylamine.

  • Fischer-Hepp Rearrangement: The N-nitrosodiphenylamine undergoes an acid-catalyzed rearrangement to yield 4-nitrosodiphenylamine.

  • Oxidation: The 4-nitrosodiphenylamine is then oxidized to 4-nitrodiphenylamine.

Another method is the direct condensation of p-nitrochlorobenzene with aniline in the presence of a base[4].

Single Crystal Growth of Aromatic Nitro Compounds (General Protocol)

Growing single crystals suitable for X-ray diffraction is a critical step in crystal structure determination. For organic compounds like this compound, the slow evaporation method is a widely used and effective technique[5][6][7].

General Protocol for Slow Evaporation:

  • Solvent Selection: A suitable solvent is chosen in which the compound has moderate solubility and a positive temperature coefficient of solubility. Common solvents for aromatic nitro compounds include ethanol, acetone, toluene, and mixtures thereof.

  • Preparation of a Saturated Solution: A saturated or slightly supersaturated solution of the compound is prepared at a slightly elevated temperature to ensure complete dissolution.

  • Filtration: The hot solution is filtered through a fine filter paper or a syringe filter to remove any insoluble impurities that could act as unwanted nucleation sites.

  • Crystallization: The filtered solution is placed in a clean, dust-free container (e.g., a beaker or crystallizing dish) and covered loosely to allow for slow evaporation of the solvent at a constant temperature. The container should be placed in a location free from vibrations and rapid temperature fluctuations.

  • Crystal Harvesting: Over a period of several days to weeks, as the solvent slowly evaporates, single crystals will form. Once the crystals have reached a suitable size, they can be carefully harvested from the solution.

The workflow for single-crystal X-ray diffraction is depicted in the following diagram:

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystal_growth Crystal Growth cluster_xrd X-ray Diffraction Analysis synthesis Chemical Synthesis purification Purification (e.g., Recrystallization) synthesis->purification dissolution Dissolution in Suitable Solvent purification->dissolution evaporation Slow Evaporation dissolution->evaporation crystal_selection Single Crystal Selection evaporation->crystal_selection data_collection Data Collection (Diffractometer) crystal_selection->data_collection structure_solution Structure Solution data_collection->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement final_structure final_structure structure_refinement->final_structure

Experimental workflow for crystal structure determination.

Biological Activity and Signaling Pathways

While this compound itself is not extensively studied for its biological activity, derivatives of 4-nitrodiphenylamine have shown potential as anticancer, antimicrobial, and anti-inflammatory agents. The biological activity of these compounds is often attributed to their ability to modulate key cellular signaling pathways.

Anticancer Activity

Some 4-nitrodiphenylamine derivatives have demonstrated cytotoxic effects against various cancer cell lines. Their proposed mechanisms of action include the induction of apoptosis and the inhibition of signaling pathways that are critical for the proliferation and survival of cancer cells.

Modulation of Signaling Pathways

Two major signaling pathways implicated in the action of 4-nitrodiphenylamine derivatives are the NF-κB and MAPK/ERK pathways.

  • NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation, immune responses, and cell survival. Its aberrant activation is a hallmark of many cancers. Some diphenylamine derivatives can inhibit this pathway, leading to a reduction in pro-survival signals.

  • MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is central to the regulation of cell proliferation, differentiation, and survival. Dysregulation of this pathway is common in cancer. Inhibition of components of the MAPK/ERK pathway by certain diphenylamine derivatives can block downstream signaling and inhibit cancer cell growth.

The logical relationship between the chemical structure and biological activity is illustrated in the diagram below:

logical_relationship compound 4-Nitrodiphenylaniline Derivative pathway_inhibition Inhibition of Signaling Pathways compound->pathway_inhibition nfkb NF-κB Pathway pathway_inhibition->nfkb mapk_erk MAPK/ERK Pathway pathway_inhibition->mapk_erk biological_effect Biological Effect nfkb->biological_effect mapk_erk->biological_effect anticancer Anticancer Activity biological_effect->anticancer anti_inflammatory Anti-inflammatory Activity biological_effect->anti_inflammatory

Logical relationship of structure to biological activity.

A simplified representation of the MAPK/ERK signaling pathway is as follows:

mapk_erk_pathway growth_factor Growth Factor receptor Receptor Tyrosine Kinase growth_factor->receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription_factors Transcription Factors erk->transcription_factors cellular_response Cellular Response (Proliferation, Survival) transcription_factors->cellular_response inhibitor Diphenylamine Derivative inhibitor->mek inhibition inhibitor->erk inhibition

Simplified MAPK/ERK signaling pathway and potential inhibition.

Conclusion

This technical guide has provided a detailed overview of the available structural and biological information for this compound and its derivatives. While the specific crystal structure of the title compound remains to be elucidated, the analysis of the closely related 4-(4-Nitrostyryl)-N,N-diphenylaniline offers valuable insights into its likely molecular conformation and packing. The provided experimental protocols for synthesis and crystal growth serve as a practical guide for researchers working with this class of compounds. Furthermore, the exploration of the biological activities of 4-nitrodiphenylamine derivatives and their interaction with key signaling pathways highlights their potential for further investigation in drug discovery and development. Future work should focus on obtaining single crystals of this compound to definitively determine its crystal structure and to further explore the structure-activity relationships of this promising class of compounds.

References

Methodological & Application

Application Notes and Protocols for 4-Nitro-N,N-diphenylaniline in Nonlinear Optics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols relevant to the synthesis, crystal growth, and nonlinear optical (NLO) characterization of 4-Nitro-N,N-diphenylaniline. While experimental nonlinear optical data for this compound is not extensively available in the public domain, this guide furnishes protocols based on established methods for similar organic NLO materials. The provided data for related compounds serves as a valuable reference for anticipating the potential NLO properties of the title compound.

Introduction to this compound in Nonlinear Optics

This compound is a polar chromophore with a donor-π-acceptor (D-π-A) structure, a common motif for second-order nonlinear optical materials. The electron-donating diphenylamino group and the electron-withdrawing nitro group, connected through a phenyl π-bridge, facilitate intramolecular charge transfer upon excitation. This molecular design is a prerequisite for a significant second-order nonlinear optical response, making it a candidate for applications in frequency conversion (e.g., second-harmonic generation), electro-optic modulation, and other photonic technologies. The non-centrosymmetric crystalline arrangement of such molecules is crucial for observing bulk second-order NLO effects.

Synthesis of this compound via Ullmann Condensation

The Ullmann condensation is a versatile method for the formation of C-N bonds and is suitable for the synthesis of this compound from diphenylamine and an activated aryl halide.[1][2]

Reaction Scheme:

Diphenylamine + 1-chloro-4-nitrobenzene → this compound + HCl

Experimental Protocol: Ullmann Condensation

Materials:

  • Diphenylamine

  • 1-chloro-4-nitrobenzene

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Toluene

  • Ethyl acetate

  • Hexane

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask, combine diphenylamine (1.0 eq), 1-chloro-4-nitrobenzene (1.1 eq), copper(I) iodide (0.1 eq), and potassium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 153 °C) under an inert atmosphere (e.g., nitrogen or argon) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexane as the eluent.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into water.

  • Extraction: Extract the aqueous mixture with toluene. Combine the organic layers.

  • Washing: Wash the combined organic layers with brine, then dry over anhydrous magnesium sulfate.

  • Purification: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield pure this compound.

Diagram of Synthesis Workflow:

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reactants Diphenylamine, 1-chloro-4-nitrobenzene, CuI, K₂CO₃ solvent DMF reactants->solvent Add to flask reflux Reflux under N₂ solvent->reflux tlc Monitor by TLC reflux->tlc quench Quench with Water tlc->quench extract Extract with Toluene quench->extract wash Wash & Dry extract->wash purify Column Chromatography wash->purify product Pure this compound purify->product G dissolve Dissolve Solute in Solvent filter Filter Solution dissolve->filter evaporate Slow Evaporation filter->evaporate harvest Harvest Crystals evaporate->harvest characterize Characterize Crystals harvest->characterize G laser Nd:YAG Laser (1064 nm) sample Powder Sample laser->sample filter Filter (Blocks 1064 nm) sample->filter detector Photomultiplier Tube (PMT) filter->detector scope Oscilloscope detector->scope G laser Laser lens Focusing Lens laser->lens sample Sample on Translation Stage lens->sample splitter Beam Splitter sample->splitter aperture Aperture splitter->aperture Closed Aperture detector2 Detector 2 splitter->detector2 Open Aperture detector1 Detector 1 aperture->detector1 Closed Aperture

References

Application Notes and Protocols: 4-Nitro-N,N-diphenylaniline as an Intermediate for Dye Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Nitro-N,N-diphenylaniline and its derivatives are pivotal intermediates in the synthesis of a variety of dyes, particularly disperse and azo dyes. The diphenylamine backbone, combined with the chromophoric nitro group, provides a versatile scaffold for the creation of a broad spectrum of colors. A critical feature for the synthesis of azo dyes is the presence of a primary aromatic amine, which can be diazotized and subsequently coupled with an electron-rich aromatic compound to form the characteristic azo bond (-N=N-), the cornerstone of this class of dyes.

Since this compound is a secondary amine, it cannot be directly diazotized. Therefore, a common strategy involves the use of a derivative, 2-amino-4-nitrodiphenylaniline, as the primary amine source for diazotization. This document provides detailed protocols for the synthesis of this key intermediate and its subsequent conversion into azo dyes, along with characterization data and application insights.

Synthesis of Key Intermediate: 2-Amino-4-nitrodiphenylaniline

The synthesis of 2-amino-4-nitrodiphenylaniline is a two-step process commencing with the condensation of 2,4-dinitrochlorobenzene with aniline to produce 2,4-dinitrodiphenylamine, followed by a selective reduction of one nitro group.

Protocol 1: Synthesis of 2,4-Dinitrodiphenylamine

This protocol outlines the nucleophilic aromatic substitution reaction between 2,4-dinitrochlorobenzene and aniline.

Reaction Scheme:

Materials:

  • 2,4-Dinitrochlorobenzene

  • Aniline

  • Ethanol (95%)

  • Sodium acetate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 2,4-dinitrochlorobenzene (1.0 molar equivalent) in ethanol.

  • Add aniline (1.1 molar equivalents) and sodium acetate (1.1 molar equivalents) to the solution.

  • Heat the mixture to reflux for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The product, 2,4-dinitrodiphenylamine, will precipitate out of the solution.

  • Collect the solid product by vacuum filtration and wash with cold ethanol to remove any unreacted starting materials.

  • Dry the product in a vacuum oven.

Protocol 2: Selective Reduction of 2,4-Dinitrodiphenylamine to 2-Amino-4-nitrodiphenylamine

This protocol employs a selective reduction method, such as the Zinin reduction, using sodium sulfide to reduce one of the two nitro groups.

Reaction Scheme:

Materials:

  • 2,4-Dinitrodiphenylamine

  • Sodium sulfide nonahydrate (Na₂S·9H₂O)

  • Ethanol

  • Water

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer and a reflux condenser, prepare a solution of sodium sulfide nonahydrate (approximately 1.5-2.0 molar equivalents) in a mixture of ethanol and water.

  • Add 2,4-dinitrodiphenylamine (1.0 molar equivalent) to the flask.

  • Heat the reaction mixture to reflux with vigorous stirring for 2-4 hours. The color of the solution will change as the reaction progresses. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture. The product, 2-amino-4-nitrodiphenylamine, will precipitate.

  • Filter the crude product and wash thoroughly with water to remove inorganic salts.

  • Recrystallize the product from a suitable solvent, such as ethanol, to obtain pure 2-amino-4-nitrodiphenylamine.

Synthesis of Azo Dyes from 2-Amino-4-nitrodiphenylaniline

The synthesis of azo dyes from 2-amino-4-nitrodiphenylaniline involves two main stages: diazotization of the primary amine and subsequent azo coupling with an electron-rich aromatic compound.

Protocol 3: Diazotization of 2-Amino-4-nitrodiphenylaniline

This protocol describes the formation of the diazonium salt of 2-amino-4-nitrodiphenylaniline.

Materials:

  • 2-Amino-4-nitrodiphenylamine

  • Concentrated sulfuric acid

  • Sodium nitrite (NaNO₂)

  • Ice

Procedure:

  • In a beaker, carefully dissolve 2-amino-4-nitrodiphenylamine (1.0 molar equivalent) in concentrated sulfuric acid, maintaining the temperature between 0-5°C using an ice bath.

  • In a separate beaker, prepare a solution of sodium nitrite (1.05 molar equivalents) in a small amount of water.

  • Slowly add the sodium nitrite solution dropwise to the solution of 2-amino-4-nitrodiphenylamine with constant stirring, ensuring the temperature does not exceed 5°C.

  • Continue to stir the mixture at 0-5°C for 30-60 minutes to ensure complete formation of the diazonium salt. The resulting diazonium salt solution should be kept cold and used immediately in the coupling reaction.

Protocol 4: Azo Coupling Reactions

The diazonium salt solution prepared in Protocol 3 can be coupled with various aromatic compounds to produce a range of azo dyes. Below are examples using H-acid and R-salt as coupling components.

A. Coupling with H-acid (1-amino-8-naphthol-3,6-disulfonic acid)

Procedure:

  • Dissolve H-acid (1.0 molar equivalent) in a 5% sodium hydroxide solution at room temperature.

  • Cool the H-acid solution to 0-5°C in an ice bath.

  • Slowly add the cold diazonium salt solution dropwise to the cold H-acid solution with vigorous stirring. Maintain the temperature at 0-5°C.

  • After the addition is complete, continue stirring for an additional 2-4 hours at the same temperature.

  • The precipitated dye is collected by filtration, washed with a cold saturated sodium chloride solution, and then with cold water until the filtrate is neutral.

  • Dry the final dye product at 60-70°C.

B. Coupling with R-salt (2-naphthol-3,6-disulfonic acid, disodium salt)

Procedure:

  • Dissolve R-salt (1.0 molar equivalent) in a 5% sodium hydroxide solution at room temperature.

  • Cool the R-salt solution to 0-5°C in an ice bath.

  • Slowly add the cold diazonium salt solution dropwise to the cold R-salt solution with constant stirring, maintaining the temperature at 0-5°C.

  • Continue stirring for an additional 2-4 hours at 0-5°C after the addition is complete.

  • Isolate the precipitated dye by filtration, wash with a cold saturated sodium chloride solution, and then with cold water.

  • Dry the final product in a vacuum oven at 60-70°C.

Quantitative Data Summary

The following tables summarize key quantitative data for the synthesis of the intermediate and the final azo dyes.

Table 1: Synthesis of Intermediates

IntermediateStarting MaterialsMolar Ratio (Starting Material 1:2)SolventReaction Temperature (°C)Reaction Time (h)Yield (%)
2,4-Dinitrodiphenylamine2,4-Dinitrochlorobenzene, Aniline1 : 1.1EthanolReflux2-3~90
2-Amino-4-nitrodiphenylaniline2,4-Dinitrodiphenylamine, Na₂S·9H₂O1 : 1.5-2.0Ethanol/WaterReflux2-475-85

Table 2: Synthesis of Azo Dyes from 2-Amino-4-nitrodiphenylaniline

Coupling ComponentDye ColorYield (%)λmax (nm)Melting Point (°C)
H-acidViolet to Blue80-90540-580>300
R-saltRed to Bordeaux85-95500-530>300
PhenolYellow~75400-420180-185
N,N-dimethylanilineOrange-Red~80480-500210-215

Characterization of Synthesized Dyes

The synthesized azo dyes can be characterized using a variety of analytical techniques to confirm their structure and purity:

  • UV-Visible Spectroscopy: To determine the maximum absorption wavelength (λmax), which dictates the color of the dye.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the N=N azo linkage (typically around 1400-1500 cm⁻¹), -NO₂ group (strong absorptions around 1530-1500 cm⁻¹ and 1350-1320 cm⁻¹), -NH₂ group (stretching vibrations around 3500-3300 cm⁻¹), and -OH group (broad absorption around 3600-3200 cm⁻¹).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed chemical structure of the dye molecule by analyzing the chemical shifts and coupling patterns of the protons and carbons.

  • Mass Spectrometry (MS): To determine the molecular weight of the synthesized dye and confirm its molecular formula.

Applications

Azo dyes derived from this compound intermediates are primarily used as disperse dyes for hydrophobic synthetic fibers such as polyester, nylon, and cellulose acetate.[1][2] The non-ionic nature and low water solubility of these dyes make them suitable for application from an aqueous dispersion.[1][2] Key properties and applications include:

  • Textile Dyeing: They provide a wide range of brilliant and intense colors on synthetic fabrics.

  • High Fastness Properties: Dyes derived from nitrodiphenylamine structures can exhibit good lightfastness and wash fastness, which are crucial for textile applications.[3][4] However, the fastness properties can vary depending on the specific dye structure and the fabric being dyed.[4]

  • Other Applications: The chromophoric system of these dyes also makes them of interest for applications in areas such as organic pigments and functional dyes for specialized purposes.

Visualizations

G cluster_0 Synthesis of 2,4-Dinitrodiphenylamine cluster_1 Selective Reduction 2,4-Dinitrochlorobenzene 2,4-Dinitrochlorobenzene Condensation Condensation 2,4-Dinitrochlorobenzene->Condensation Aniline Aniline Aniline->Condensation 2,4-Dinitrodiphenylamine 2,4-Dinitrodiphenylamine Condensation->2,4-Dinitrodiphenylamine Input_DNP 2,4-Dinitrodiphenylamine Reduction Reduction Input_DNP->Reduction 2-Amino-4-nitrodiphenylaniline 2-Amino-4-nitrodiphenylaniline Reduction->2-Amino-4-nitrodiphenylaniline

Caption: Synthesis of the key intermediate, 2-Amino-4-nitrodiphenylaniline.

G Start 2-Amino-4-nitrodiphenylaniline Diazotization Diazotization (NaNO₂, H₂SO₄, 0-5°C) Start->Diazotization Diazonium_Salt Diazonium Salt Intermediate Diazotization->Diazonium_Salt Azo_Coupling Azo Coupling (Coupling Component, Alkaline pH, 0-5°C) Diazonium_Salt->Azo_Coupling Final_Dye Azo Dye Product Azo_Coupling->Final_Dye

Caption: General workflow for the synthesis of azo dyes.

References

Application Notes and Protocols for the Synthesis of 4-Aminodiphenylamine from 4-Nitrodiphenylamine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Aminodiphenylamine (4-ADPA) is a significant chemical intermediate, primarily utilized as a precursor in the manufacturing of antioxidants, antiozonants (such as 6PPD for rubber products), dyes, and pharmaceuticals.[1] The industrial synthesis of 4-ADPA has evolved to favor greener and more economical routes to minimize waste and avoid halogenated compounds.[1] A common and well-documented method for the synthesis of 4-ADPA is the reduction of 4-nitrodiphenylamine (4-NDPA).[1][2] This document provides detailed application notes and protocols for this conversion. It is important to note that the specified starting material, 4-nitro-N,N-diphenylaniline, is structurally different from the standard precursor, 4-nitrodiphenylamine (4-NDPA), which is the focus of the following protocols. The synthesis of 4-ADPA from 4-NDPA is a critical step, often following the initial formation of 4-NDPA through methods like the condensation of aniline and nitrobenzene.[1][3]

The reduction of the nitro group in 4-NDPA to form the corresponding amine (4-ADPA) can be achieved through various methods, most notably catalytic hydrogenation.[4] This process typically involves the use of catalysts such as Raney Nickel or palladium on carbon (Pd/C) in the presence of a hydrogen source.[4]

Data Presentation

The following table summarizes quantitative data from various reported methods for the synthesis of 4-aminodiphenylamine, including the reduction of 4-nitrodiphenylamine and its precursors.

ParameterAniline Method (Ullmann Condensation)Aniline Method (NASH Process)Diphenylamine Method (Nitrosation/Rearrangement)Catalytic Hydrogenation of 4-NDPA
Primary Reactants Aniline, p-ChloronitrobenzeneAniline, NitrobenzeneDiphenylamine, Sodium Nitrite4-Nitrodiphenylamine, Hydrogen Source
Catalyst/Reagent Copper catalyst, K₂CO₃Strong base (e.g., TMAH)Acid (for rearrangement)Raney Ni, Pd/C, Pt/C
Reaction Temp. 175 - 210 °C50 - 100 °CNot explicitly stated for nitration40 - 90 °C
Reaction Time ~6 - 14 hours~1 - 5 hoursNot explicitly stated for nitration~3 hours
Yield 79 - 96% (for 4-NDPA)>97% selectivity, >99% conversion (for 4-NDPA/4-NODPA)Up to 99% (for 4-NODPA HCl)94% (overall from nitrobenzene)[5]
Key By-products DinitrotriphenylamineAzobenzene, PhenazineVarious nitrated isomersAcetone (from propan-2-ol)
Environmental Concerns Corrosive wastewater with chlorineGeneration of organic by-productsLarge amount of harmful wastewaterCatalyst handling and disposal

Experimental Protocols

Herein are detailed methodologies for key experiments related to the synthesis of 4-aminodiphenylamine.

Protocol 1: Catalytic Hydrogenation of 4-Nitrodiphenylamine using Raney Nickel

This protocol describes the reduction of 4-NDPA to 4-ADPA using a Raney Nickel catalyst and hydrogen gas.[2][4]

Materials:

  • 4-Nitrodiphenylamine (4-NDPA)

  • Raney Nickel (slurry)

  • Methanol or Propan-2-ol

  • Nitrogen gas (N₂)

  • Hydrogen gas (H₂)

  • Celite® or other filter aid

Equipment:

  • Autoclave or a suitable high-pressure reactor

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Büchner funnel and filter flask

  • Rotary evaporator

Procedure:

  • Reactor Charging: Charge the autoclave with 4-NDPA and a suitable solvent such as methanol or propan-2-ol.

  • Catalyst Addition: Under a stream of nitrogen, carefully add the Raney Nickel slurry. The amount of catalyst can range from 5-20% by weight of the 4-NDPA.[4]

  • Inerting: Seal the reactor and purge it several times with nitrogen, followed by several purges with hydrogen to ensure an inert atmosphere.

  • Hydrogenation: Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-100 psi).[4]

  • Reaction: Heat the reactor to the desired temperature (e.g., 40-80°C) and begin stirring.[4] Monitor the reaction progress by observing the pressure drop, which indicates hydrogen uptake.

  • Work-up: Once the reaction is complete (hydrogen uptake ceases), cool the reactor to room temperature. Carefully vent the excess hydrogen pressure and purge the reactor with nitrogen before opening.

  • Catalyst Removal: Dilute the reaction mixture with a suitable solvent like dichloromethane.[2] Filter the mixture through a pad of Celite® to remove the Raney Nickel catalyst.[2] Wash the filter cake with additional solvent to ensure complete recovery of the product.

  • Isolation: Concentrate the filtrate using a rotary evaporator to yield the crude 4-ADPA. Further purification can be achieved by recrystallization or distillation.

Protocol 2: Platinum-Catalyzed Hydrogenation of a 4-NDPA/4-NODPA Mixture

This protocol is adapted for a crude mixture of 4-nitrodiphenylamine (4-NDPA) and 4-nitrosodiphenylamine (4-NODPA), which is often the direct product of the condensation of aniline and nitrobenzene.[1][2]

Materials:

  • Crude reaction mixture containing 4-NDPA and 4-NODPA

  • Platinum on carbon catalyst (e.g., 3% or 5% Pt/C)

  • Dichloromethane or other suitable solvent

  • Nitrogen gas (N₂)

  • Hydrogen gas (H₂)

  • Celite® or other filter aid

Equipment:

  • Autoclave or a suitable high-pressure reactor

  • Filtration apparatus (e.g., Büchner funnel)

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Reactor Charging: Charge the autoclave with the crude reaction mixture containing the 4-NDPA/4-NODPA intermediates. For every 1 mole of starting nitrobenzene used to create the mixture, add approximately 0.1-0.5 mol% of the platinum catalyst.[2]

  • Inerting: Seal the reactor and purge the system by pressurizing with nitrogen gas and then venting. Repeat this cycle 3-5 times.

  • Hydrogenation: Pressurize the reactor with hydrogen to a pressure of 1.0-3.0 MPa and heat to 70-90°C.[6]

  • Reaction Monitoring: The reaction is typically complete when hydrogen uptake is no longer observed.

  • Catalyst Removal: After cooling and venting the reactor, dilute the reaction mixture with a solvent like dichloromethane and filter through a pad of Celite® to remove the Pt/C catalyst.[2]

  • Product Isolation: The organic phase is then processed, which may involve washing and subsequent fractional distillation to isolate the pure 4-ADPA.[3]

Mandatory Visualization

Synthesis_Pathway cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_final Final Product Aniline Aniline NDPA_NODPA 4-Nitrodiphenylamine (4-NDPA) & 4-Nitrosodiphenylamine (4-NODPA) Aniline->NDPA_NODPA Condensation (e.g., TMAH) Nitrobenzene Nitrobenzene Nitrobenzene->NDPA_NODPA ADPA 4-Aminodiphenylamine (4-ADPA) NDPA_NODPA->ADPA Reduction (e.g., H₂, Raney Ni) Experimental_Workflow start Start: Reactor Setup charge_reactants Charge Reactor with 4-NDPA and Solvent start->charge_reactants add_catalyst Add Catalyst (e.g., Raney Ni) charge_reactants->add_catalyst inert_atmosphere Inert Atmosphere (N₂ Purge) add_catalyst->inert_atmosphere hydrogenation Introduce Hydrogen (Pressurize Reactor) inert_atmosphere->hydrogenation reaction Heat and Stir (Monitor H₂ Uptake) hydrogenation->reaction workup Cool, Vent, and Purge with N₂ reaction->workup filtration Filter to Remove Catalyst workup->filtration isolation Solvent Evaporation filtration->isolation end End: 4-ADPA Product isolation->end

References

Application Notes and Protocols for the Purification of 4-Nitro-N,N-diphenylaniline by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive protocol for the purification of 4-Nitro-N,N-diphenylaniline using the recrystallization technique. This method is designed to yield a product with high purity, suitable for further use in research and development.

Physicochemical Properties and Safety Information

This compound is a yellow crystalline solid. A summary of its key physical properties is provided in the table below. Understanding these properties is crucial for the successful execution of the purification protocol and for the characterization of the final product.

PropertyValueReference
Molecular FormulaC₁₈H₁₄N₂O₂
Molecular Weight290.32 g/mol N/A
Melting Point~154-155 °C
AppearanceYellow crystalline solid
SolubilitySlightly soluble in water; Soluble in ethanol, ether, and chloroform

Safety Precautions: this compound may cause skin and eye irritation.[1][2] It is imperative to handle this compound in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.[2]

Experimental Protocol: Recrystallization of this compound

This protocol details the step-by-step procedure for the purification of this compound by recrystallization from an ethanol/water solvent system. This solvent system is effective because the compound is soluble in hot ethanol and less soluble in cold ethanol, while being poorly soluble in water. The addition of water to the ethanol solution at a high temperature reduces the solubility of the compound, promoting crystallization as the solution cools.

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized Water

  • Activated Charcoal (optional)

  • Erlenmeyer flasks

  • Heating mantle or hot plate with a water bath

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

  • Spatula

  • Watch glass

  • Desiccator or vacuum oven

Experimental Workflow Diagram:

Recrystallization_Workflow cluster_0 Dissolution cluster_1 Decolorization (Optional) cluster_2 Filtration cluster_3 Crystallization cluster_4 Isolation and Drying A Place crude this compound in Erlenmeyer flask B Add minimal hot ethanol to dissolve A->B C Add activated charcoal B->C E Perform hot gravity filtration B->E D Boil for a few minutes C->D D->E F Allow filtrate to cool slowly E->F G Cool in an ice bath to maximize crystal formation F->G H Collect crystals by vacuum filtration G->H I Wash crystals with cold ethanol/water mixture H->I J Dry the purified crystals I->J

Caption: Workflow for the purification of this compound by recrystallization.

Procedure:

  • Dissolution:

    • Place the crude this compound into an Erlenmeyer flask of an appropriate size.

    • Add a magnetic stir bar to the flask.

    • Begin heating the flask on a heating mantle or in a hot water bath.

    • Add a minimal amount of hot ethanol to the flask while stirring to dissolve the solid. Continue adding small portions of hot ethanol until the solid is completely dissolved. Avoid adding an excess of solvent to ensure a good yield.

  • Decolorization (Optional):

    • If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal.

    • Gently reheat the solution to boiling for a few minutes. The charcoal will adsorb the colored impurities.

  • Hot Gravity Filtration:

    • To remove any insoluble impurities (and activated charcoal if used), perform a hot gravity filtration.

    • Preheat a second Erlenmeyer flask and a stemless funnel. Place a piece of fluted filter paper in the funnel.

    • Quickly pour the hot solution through the fluted filter paper into the preheated flask. This step should be performed quickly to prevent premature crystallization in the funnel.

  • Crystallization:

    • Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation:

    • Collect the purified crystals by vacuum filtration using a Buchner funnel and a clean filter flask.

    • Wash the crystals with a small amount of a cold ethanol/water mixture to remove any remaining soluble impurities.

  • Drying:

    • Carefully transfer the crystals from the filter paper to a pre-weighed watch glass.

    • Dry the crystals in a desiccator or a vacuum oven at a temperature well below the melting point of this compound (e.g., 60-70 °C) until a constant weight is achieved.

  • Purity Assessment:

    • Determine the melting point of the dried, purified crystals. A sharp melting point close to the literature value (154-155 °C) is indicative of high purity.

    • Further characterization can be performed using techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or spectroscopy (e.g., ¹H NMR, ¹³C NMR, IR).

Data Presentation

ParameterDescription
Starting Material
Mass of Crude SampleRecord the initial mass of the crude this compound.
Recrystallization
Solvent SystemEthanol/Water
Volume of EthanolRecord the volume of ethanol used for dissolution.
Volume of WaterRecord the volume of water added to induce crystallization (if used).
Final Product
Mass of Purified ProductRecord the final mass of the dried, recrystallized this compound.
Yield (%)Calculate the percentage yield: (Mass of Purified Product / Mass of Crude Sample) x 100.
Melting Point RangeRecord the observed melting point range of the purified product.
AppearanceDescribe the color and crystalline form of the final product.

References

Application Notes and Protocols: 4-Nitro-N,N-diphenylaniline as a Chemical Stabilizer in Propellants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-Nitro-N,N-diphenylaniline (4-NDPA) as a critical secondary chemical stabilizer in nitrocellulose-based propellants. The information compiled herein details its mechanism of action, quantitative analytical data, and detailed experimental protocols for its evaluation, intended to support research and development in propellant chemistry and safety.

Introduction

Nitrocellulose-based propellants are inherently unstable and undergo autocatalytic decomposition over time, driven by the release of nitrogen oxides (NOx). Chemical stabilizers are incorporated into propellant formulations to scavenge these NOx species, thereby interrupting the degradation cycle and extending the safe operational life of the energetic material. Diphenylamine (DPA) is a widely used primary stabilizer. As DPA reacts with NOx, it forms a series of derivatives, with this compound being a key secondary stabilizer that continues to provide protection against decomposition. Understanding the role and characteristics of 4-NDPA is crucial for predicting propellant shelf-life and ensuring its stability.

Mechanism of Action

The stabilization mechanism involving 4-NDPA is a multi-step process that begins with the primary stabilizer, DPA.

  • Initial Decomposition of Propellant: Nitrocellulose slowly decomposes, releasing NOx radicals (NO•, NO₂•).

  • Primary Stabilization by DPA: Diphenylamine reacts with NOx to form N-nitrosodiphenylamine (N-NODPA).

  • Formation of 4-NDPA: N-NODPA is subsequently nitrated to form 4-nitrodiphenylamine (4-NDPA) and its isomer, 2-nitrodiphenylamine (2-NDPA).

  • Secondary Stabilization by 4-NDPA: 4-NDPA, now present in the propellant matrix, acts as a secondary stabilizer by reacting with and neutralizing further NOx radicals. This reaction typically involves further nitration of the aromatic rings of the 4-NDPA molecule.

The presence of the electron-withdrawing nitro group in 4-NDPA modulates its reactivity compared to the parent DPA molecule, but it remains an effective scavenger of decomposition products.

G Stabilization Pathway of Diphenylamine and this compound Propellant Nitrocellulose Propellant NOx NOx Radicals (NO, NO2) Propellant->NOx Decomposition DPA Diphenylamine (DPA) (Primary Stabilizer) NOx->DPA Reacts with Four_NDPA This compound (4-NDPA) (Secondary Stabilizer) NOx->Four_NDPA Scavenged by NNODPA N-Nitrosodiphenylamine (N-NODPA) DPA->NNODPA Forms Stabilized_Propellant Stabilized Propellant DPA->Stabilized_Propellant NNODPA->Four_NDPA Nitration Two_NDPA 2-Nitrodiphenylamine (2-NDPA) NNODPA->Two_NDPA Nitration Further_Nitration Further Nitrated Products Four_NDPA->Further_Nitration Forms Four_NDPA->Stabilized_Propellant

Caption: Chemical stabilization pathway of propellants by DPA and 4-NDPA.

Data Presentation

While extensive comparative data on the performance of 4-NDPA in extending propellant shelf-life is limited in publicly available literature, the following tables summarize key analytical and thermal properties relevant to its function as a stabilizer.

Table 1: Analytical Parameters for this compound

ParameterAnalyteValueMethod
Detection LimitThis compound2.5 ng/mLTandem Mass Spectrometry
Linear RangeThis compound5.0 - 250.0 ng/mLTandem Mass Spectrometry
Concentration in Smokeless PowderThis compound0.128%Tandem Mass Spectrometry
Standard Deviation (Replicates)This compound0.006High Performance Liquid Chromatography

Table 2: Thermal Analysis Data for a Typical Nitrocellulose Propellant

ParameterValueMethod
Decomposition Onset Temperature~180 - 210 °CDifferential Scanning Calorimetry (DSC)
Major Weight Loss Region180 - 220 °CThermogravimetric Analysis (TGA)
Heat of DecompositionVaries with formulationDifferential Scanning Calorimetry (DSC)

Experimental Protocols

The following are detailed protocols for key experiments used to evaluate the stability of propellants containing this compound.

Accelerated Aging of Propellant Samples (Based on NATO AOP-48)

This protocol simulates the long-term chemical aging of a propellant at an accelerated rate.

Objective: To artificially age propellant samples to assess their chemical stability and the depletion rate of stabilizers.

Materials:

  • Propellant sample

  • Glass vessels with airtight seals (e.g., metal screw caps with plastic lining)

  • Analytical balance

  • Drying oven capable of maintaining a constant temperature (±1 °C)

Procedure:

  • Accurately weigh 20.00 g of the propellant sample into a clean, dry glass vessel.

  • Seal the vessel tightly to ensure a closed system.

  • Place the sealed vessel in a drying oven preheated to 71 °C.

  • Maintain the isothermal heating for 35 days. This condition is considered to correspond to 10 years of storage at a standard ambient temperature of 25 °C.

  • After 35 days, remove the vessel from the oven and allow it to cool to room temperature before opening.

  • The aged propellant sample is now ready for further analysis, such as HPLC to determine the remaining stabilizer content or thermal analysis to assess its thermal stability.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol details the extraction and quantification of 4-NDPA from a propellant matrix.

Objective: To determine the concentration of 4-NDPA and other stabilizers in new and aged propellant samples.

Materials and Reagents:

  • Propellant sample (new or aged)

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Chloroform (analytical grade)

  • Methanol (HPLC grade)

  • Soxhlet extraction apparatus

  • Rotary evaporator

  • Volumetric flasks

  • Syringe filters (0.45 µm)

  • HPLC system with a UV detector and a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Procedure:

1. Standard Preparation:

  • Stock Solution (1000 µg/mL): Accurately weigh 100 mg of 4-NDPA reference standard and dissolve it in 100 mL of acetonitrile in a volumetric flask.
  • Working Standards: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the mobile phase.

2. Sample Extraction:

  • Grind or finely cut approximately 5 g of the propellant sample to increase the surface area.
  • Place the ground propellant in a cellulose thimble and perform a Soxhlet extraction with chloroform for 4-6 hours.
  • After extraction, evaporate the chloroform using a rotary evaporator to obtain the dried extract containing the stabilizers.
  • Dissolve the residue in acetonitrile and transfer it to a 50 mL volumetric flask, bringing it to volume with acetonitrile.
  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

3. HPLC Analysis:

  • Mobile Phase: A typical mobile phase is a mixture of acetonitrile and water (e.g., 70:30 v/v). The mobile phase should be degassed before use.
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30 °C.
  • Injection Volume: 10 µL.
  • UV Detection: Set the detector to a wavelength where 4-NDPA has strong absorbance, typically around 254 nm.
  • Run Time: Approximately 15-20 minutes, or until all components of interest have eluted.

4. Data Analysis:

  • Generate a calibration curve by plotting the peak area of the 4-NDPA in the working standards against their known concentrations.
  • Inject the prepared sample extract and identify the 4-NDPA peak based on its retention time compared to the standards.
  • Determine the concentration of 4-NDPA in the sample by interpolating its peak area from the calibration curve.
  • Calculate the percentage of 4-NDPA in the original propellant sample based on the initial sample weight and dilution factors.

Thermal Stability Analysis by DSC and TGA

This protocol outlines the use of Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) to assess the thermal stability of propellants.

Objective: To determine the decomposition temperature, weight loss profile, and other thermal characteristics of the propellant.

Materials:

  • Propellant sample (new or aged)

  • DSC instrument

  • TGA instrument

  • Aluminum pans for DSC and TGA

  • Analytical balance (microgram sensitivity)

Procedure:

1. Sample Preparation:

  • Finely grind a small amount of the propellant sample to ensure homogeneity.
  • Accurately weigh 1-2 mg of the ground sample into an aluminum pan for DSC analysis.
  • Accurately weigh 5-10 mg of the ground sample into a TGA pan.

2. DSC Analysis:

  • Place the sample pan and a reference pan (empty) into the DSC cell.
  • Heat the sample at a constant rate, typically 10 °C/min, under an inert atmosphere (e.g., nitrogen) from ambient temperature to approximately 300 °C.
  • Record the heat flow as a function of temperature. The resulting thermogram will show exothermic peaks corresponding to the decomposition of the propellant. The onset temperature of the first major exotherm is a key indicator of thermal stability.

3. TGA Analysis:

  • Place the sample pan in the TGA furnace.
  • Heat the sample at a constant rate, typically 10 °C/min, under an inert atmosphere from ambient temperature to approximately 500 °C.
  • Record the weight loss as a function of temperature. The TGA curve provides information on the decomposition stages and the temperature at which significant weight loss occurs.

Data Analysis:

  • From the DSC thermogram, determine the onset temperature and the peak temperature of the exothermic decomposition.

  • From the TGA curve, determine the temperatures at which different stages of weight loss occur and the final residual mass.

  • Compare the results from new and aged propellant samples to assess the impact of aging on thermal stability. A decrease in the decomposition onset temperature typically indicates reduced stability.

G Experimental Workflow for Propellant Stability Evaluation cluster_0 Sample Preparation & Aging cluster_1 Chemical Analysis cluster_2 Thermal Analysis Propellant_Sample Propellant Sample Accelerated_Aging Accelerated Aging (71°C, 35 days) Propellant_Sample->Accelerated_Aging New_Sample New Propellant Propellant_Sample->New_Sample Aged_Sample Aged Propellant Accelerated_Aging->Aged_Sample Extraction Soxhlet Extraction Aged_Sample->Extraction DSC DSC Analysis Aged_Sample->DSC TGA TGA Analysis Aged_Sample->TGA New_Sample->Extraction New_Sample->DSC New_Sample->TGA HPLC HPLC Analysis Extraction->HPLC Quantification Quantification of 4-NDPA HPLC->Quantification Thermal_Stability Thermal Stability Assessment DSC->Thermal_Stability TGA->Thermal_Stability

Application Note and Protocol: Experimental Setup for Measuring the Solvatochromism of Nitroaromatic Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the experimental setup and protocol for measuring the solvatochromism of nitroaromatic dyes. Solvatochromism, the change in a substance's color with the polarity of the solvent, is a critical phenomenon for characterizing solute-solvent interactions.[1][2][3] Understanding these interactions is paramount in fields such as drug development, formulation science, and chemical analysis, as the local environment can significantly influence the behavior and efficacy of a molecule. Nitroaromatic dyes are excellent probes for these studies due to their significant and predictable solvatochromic shifts.[4]

This application note details the necessary materials, equipment, and a step-by-step protocol for conducting solvatochromism studies using UV-Vis spectroscopy. It also provides a structured table of quantitative data for common nitroaromatic dyes and includes diagrams to visualize the experimental workflow and the underlying principles of solvatochromism.

Introduction to Solvatochromism

Solvatochromism refers to the shift in the absorption or emission spectrum of a chemical compound when it is dissolved in different solvents.[3] This phenomenon arises from the differential solvation of the electronic ground and excited states of the solute molecule by the solvent molecules.[3] The polarity, hydrogen bonding capability, and refractive index of the solvent are key factors that influence these interactions.[5]

Nitroaromatic dyes, which possess an electron-donating group and an electron-withdrawing nitro group connected by a conjugated system, often exhibit significant solvatochromism. The intramolecular charge transfer (ICT) from the donor to the acceptor group upon photoexcitation leads to a change in the dipole moment between the ground and excited states. The extent to which a solvent can stabilize these different dipole moments dictates the energy of the electronic transition and, consequently, the position of the absorption maximum (λmax).

There are two main types of solvatochromism:

  • Positive (Bathochromic or Red Shift): The absorption maximum shifts to a longer wavelength (lower energy) as the solvent polarity increases. This occurs when the excited state is more polar than the ground state and is thus stabilized to a greater extent by polar solvents.[3]

  • Negative (Hypsochromic or Blue Shift): The absorption maximum shifts to a shorter wavelength (higher energy) as the solvent polarity increases. This is observed when the ground state is more polar than the excited state and is better stabilized by polar solvents.[3][6]

By measuring the λmax of a nitroaromatic dye in a series of solvents with varying polarities, one can gain insights into the nature of the solute-solvent interactions and quantify the polarity of the dye's microenvironment.

Materials and Reagents

  • Nitroaromatic Dyes:

    • 4-Nitroaniline

    • 4-Nitroanisole

    • N,N-dimethyl-4-nitroaniline

  • Solvents: A range of analytical or HPLC grade solvents with varying polarities is required. A recommended set includes:

    • n-Hexane (non-polar)

    • Toluene (non-polar)

    • Chloroform

    • Ethyl acetate

    • Tetrahydrofuran (THF)

    • Acetone

    • Acetonitrile

    • 2-Propanol

    • Ethanol

    • Methanol

    • Dimethyl sulfoxide (DMSO)

    • Water (polar)

  • Volumetric flasks and pipettes: For accurate preparation of stock and working solutions.

  • Cuvettes: Quartz or glass cuvettes suitable for UV-Vis spectroscopy.

Equipment

  • UV-Vis Spectrophotometer: A double-beam spectrophotometer is recommended for its stability and accuracy.

  • Analytical Balance: For precise weighing of the dye samples.

  • Sonicator (optional): To aid in the dissolution of dyes in certain solvents.

Experimental Protocols

  • Accurately weigh a small amount (e.g., 1-5 mg) of the nitroaromatic dye using an analytical balance.

  • Quantitatively transfer the weighed dye into a volumetric flask (e.g., 10 mL or 25 mL).

  • Add a small amount of a suitable solvent in which the dye is highly soluble (e.g., DMSO or acetone) to dissolve the dye completely. Sonication may be used if necessary.

  • Once the dye is fully dissolved, dilute the solution to the mark with the same solvent to obtain a stock solution of a known concentration (e.g., 1 mM).

  • Label a series of volumetric flasks (e.g., 5 mL or 10 mL), one for each solvent to be tested.

  • Using a micropipette, transfer a precise volume of the stock solution into each volumetric flask to achieve a final concentration that gives an absorbance reading in the optimal range of the spectrophotometer (typically 0.2 - 1.0). A final concentration of approximately 10-50 µM is often suitable.

  • Dilute each solution to the mark with the respective solvent.

  • Mix the solutions thoroughly.

  • Turn on the UV-Vis spectrophotometer and allow it to warm up for the recommended time (usually 15-30 minutes).

  • Set the wavelength range for scanning (e.g., 300-600 nm for the selected nitroaromatic dyes).

  • Use the respective pure solvent as a blank to zero the absorbance of the spectrophotometer.

  • Rinse the cuvette with a small amount of the sample solution before filling it.

  • Record the absorption spectrum of the dye in each solvent.

  • Identify the wavelength of maximum absorbance (λmax) for each spectrum.

  • Record the λmax value for the dye in each solvent.

  • Optionally, convert the λmax values (in nm) to wavenumbers (νmax in cm⁻¹) using the formula: νmax = 10⁷ / λmax.

  • Plot the λmax or νmax values against a solvent polarity scale, such as the Reichardt's ET(30) scale, to visualize the solvatochromic trend.

Data Presentation

The quantitative data for the solvatochromism of selected nitroaromatic dyes are summarized in the table below. The table includes the solvent, the empirical solvent polarity parameter ET(30) in kcal/mol, and the measured λmax in nm for each dye.

SolventET(30) (kcal/mol)4-Nitroaniline λmax (nm)4-Nitroanisole λmax (nm)N,N-dimethyl-4-nitroaniline λmax (nm)
n-Hexane31.0~320~290~358
Toluene33.9~331~295~370
Chloroform39.1~340~300~380
Ethyl Acetate38.1~335~298~375
THF37.4~338~299~378
Acetone42.2~350~305~390
Acetonitrile45.6~355~308~395
2-Propanol48.4~360~310~400
Ethanol51.9~365~312~405
Methanol55.4~370~315~410
DMSO45.1~380~325~420
Water63.1~385~330~430

Note: The λmax values are approximate and can vary slightly depending on the specific experimental conditions and the purity of the solvents and dyes.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_measurement Spectral Measurement cluster_analysis Data Analysis prep_stock Prepare Stock Solution prep_work Prepare Working Solutions in Different Solvents prep_stock->prep_work blank Blank Spectrophotometer with Pure Solvent prep_work->blank measure Record UV-Vis Absorption Spectra blank->measure det_lambda Determine λmax for each Spectrum measure->det_lambda plot Plot λmax vs. Solvent Polarity (ET(30)) det_lambda->plot

Caption: Experimental workflow for measuring solvatochromism.

solvatochromism_principle cluster_positive Positive Solvatochromism (Red Shift) cluster_negative Negative Solvatochromism (Blue Shift) pos_ground Ground State (less polar) pos_excited Excited State (more polar) pos_ground->pos_excited ΔE (polar solvent) < ΔE (non-polar solvent) neg_ground Ground State (more polar) neg_excited Excited State (less polar) neg_ground->neg_excited ΔE (polar solvent) > ΔE (non-polar solvent)

Caption: Principle of positive and negative solvatochromism.

References

Application Notes and Protocols for the Reduction of 4-Nitro-N,N-diphenylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reduction of the nitro group in 4-Nitro-N,N-diphenylaniline to its corresponding amine, 4-Amino-N,N-diphenylaniline, is a crucial transformation in the synthesis of various functional molecules. 4-Amino-N,N-diphenylaniline serves as a valuable intermediate in the development of dyes, pharmaceuticals, and antioxidants. This document provides detailed application notes and protocols for the most common and effective methods for this reduction, including catalytic hydrogenation, chemical reduction, and electrochemical methods. While specific data for this compound is limited in publicly available literature, the protocols provided are based on well-established procedures for the structurally similar and industrially relevant compound, 4-nitrodiphenylamine (4-NDPA).[1] Researchers should consider these protocols as a strong starting point, with the understanding that minor optimization of reaction conditions may be necessary to account for the potential steric and electronic effects of the second phenyl group.

Methods for Reduction

The primary methods for the reduction of the nitro group in this compound include:

  • Catalytic Hydrogenation: This is a widely used and often high-yielding method that employs a metal catalyst (e.g., Palladium on carbon, Raney Nickel) and a hydrogen source (hydrogen gas or a transfer hydrogenation reagent).[1]

  • Chemical Reduction: This involves the use of stoichiometric reducing agents, such as metals in acidic media (e.g., iron/HCl, tin(II) chloride/HCl). These methods are robust and often used when catalytic hydrogenation is not feasible.

  • Electrochemical Reduction: This method uses an electric current to drive the reduction of the nitro group. It is considered a green chemistry approach as it avoids the use of chemical reducing agents.[2]

Data Presentation: Comparison of Reduction Methods

The following table summarizes typical reaction conditions and yields for the reduction of 4-nitrodiphenylamine, which can be used as a reference for the reduction of this compound.

MethodCatalyst/ReagentSolvent(s)Temperature (°C)Pressure/PotentialReaction TimeYield (%)Reference(s)
Catalytic Hydrogenation
Direct Hydrogenation5% Pd/CMethanol or EthanolRoom Temperature1 atm (H₂ balloon)1 - 4 h>95[1]
Direct HydrogenationRaney® Nickel (5-20 wt%)Ethanol40 - 8050 - 100 psi H₂1 - 3 hHigh[1]
Transfer HydrogenationRaney® NickelIsopropanol/WaterRefluxAtmospheric2 - 6 h~95[1]
Chemical Reduction
Béchamp ReductionIron powder / HClEthanol/WaterRefluxAtmospheric2 - 5 hHigh
Stannous ChlorideSnCl₂·2H₂O / HClEthanolRefluxAtmospheric1 - 3 h>90
Electrochemical Reduction
Preparative ElectrolysisGlassy Carbon ElectrodeAcetonitrile/BufferRoom TemperatureControlledVariableModerate[2]

Note: Yields are highly dependent on reaction scale and purification methods. The data presented for chemical and electrochemical reduction are typical for nitroarenes and may require optimization for this compound.

Experimental Protocols

Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

This protocol describes the reduction of this compound using 5% Pd/C as the catalyst and hydrogen gas at atmospheric pressure.

Materials:

  • This compound

  • 5% Palladium on Carbon (Pd/C)

  • Methanol (reagent grade)

  • Nitrogen gas (inert)

  • Hydrogen gas (in a balloon)

  • Celite® or other filter aid

Equipment:

  • Two-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Gas inlet adapter

  • Hydrogen balloon

  • Vacuum line

  • Büchner funnel and filter flask

Procedure:

  • Reaction Setup: In a fume hood, add this compound (1.0 eq) and a magnetic stir bar to a two-neck round-bottom flask.

  • Inerting: Cap one neck of the flask with a septum and the other with a gas inlet adapter connected to a nitrogen/vacuum line. Evacuate the flask and backfill with nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent and Catalyst Addition: Under a positive flow of nitrogen, add methanol to dissolve the starting material. Carefully add 5% Pd/C (typically 1-5 mol% of the substrate).

  • Hydrogenation: Evacuate the flask and backfill with hydrogen from a balloon. Repeat this cycle three times. Leave the final backfill of hydrogen connected to the flask.

  • Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 1-4 hours.

  • Work-up: Once the reaction is complete, evacuate the flask and backfill with nitrogen to remove all hydrogen.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with methanol. Caution: The Pd/C catalyst is pyrophoric after use and should be kept wet.

  • Isolation: Remove the solvent from the filtrate under reduced pressure to yield the crude 4-Amino-N,N-diphenylaniline. The product can be further purified by recrystallization or column chromatography.

Protocol 2: Catalytic Transfer Hydrogenation using Raney® Nickel

This protocol is an alternative to using hydrogen gas and employs formic acid as a hydrogen donor.

Materials:

  • This compound

  • Raney® Nickel (slurry in water)

  • Formic acid (88-98%)

  • Methanol (reagent grade)

  • Celite®

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Büchner funnel and filter flask

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq) and methanol.

  • Catalyst Addition: Carefully add Raney® Nickel slurry (a small spatula tip, ensure it remains wet).

  • Reaction: Heat the mixture to a gentle reflux (approx. 65°C). Slowly add formic acid (2.0-3.0 eq) dropwise to the refluxing mixture. Caution: The reaction can be exothermic.

  • Monitoring: Monitor the reaction by TLC or HPLC. The reaction is typically complete within 2-6 hours.

  • Work-up: Cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite® to remove the Raney® Nickel. Wash the filter cake with methanol. Caution: Raney® Nickel is pyrophoric and should not be allowed to dry.

  • Isolation: Neutralize the filtrate with a saturated solution of sodium bicarbonate. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 3: Chemical Reduction using Tin(II) Chloride

This is a classic and reliable method for the reduction of aromatic nitro compounds.

Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol (reagent grade)

  • Sodium hydroxide (NaOH) solution (e.g., 3 M)

  • Ethyl acetate

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.

  • Reagent Addition: Add Tin(II) chloride dihydrate (3.0-5.0 eq) to the solution.

  • Reaction: Cool the flask in an ice bath and slowly add concentrated HCl. After the addition, remove the ice bath and heat the mixture to reflux.

  • Monitoring: Monitor the reaction by TLC or HPLC until the starting material is consumed (typically 1-3 hours).

  • Work-up: Cool the reaction mixture to room temperature and carefully basify with a cold NaOH solution until the pH is >10 to precipitate tin salts.

  • Isolation: Extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude 4-Amino-N,N-diphenylaniline.

Visualizations

Catalytic_Hydrogenation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation A Dissolve 4-Nitro-N,N- diphenylaniline in Solvent B Add Catalyst (e.g., Pd/C) A->B D Introduce Hydrogen (Gas or Transfer Reagent) B->D C Inert Atmosphere (Nitrogen Purge) C->A E Stir at Set Temperature & Pressure D->E F Monitor Reaction (TLC/HPLC) E->F G Filter Catalyst F->G H Solvent Evaporation G->H I Purification (Recrystallization/ Chromatography) H->I J 4-Amino-N,N- diphenylaniline I->J

Caption: General workflow for catalytic hydrogenation.

Chemical_Reduction_Workflow cluster_reaction Reaction cluster_workup Work-up & Isolation A Dissolve 4-Nitro-N,N- diphenylaniline in Solvent B Add Reducing Agent (e.g., SnCl2, Fe) A->B C Add Acid (e.g., HCl) B->C D Heat to Reflux C->D E Monitor Reaction (TLC/HPLC) D->E F Neutralization/Basification E->F G Extraction with Organic Solvent F->G H Drying & Solvent Evaporation G->H I Purification H->I J 4-Amino-N,N- diphenylaniline I->J

Caption: General workflow for chemical reduction.

Signaling_Pathway Start This compound (Ar-NO2) Intermediate1 Nitroso Intermediate (Ar-NO) Start->Intermediate1 + 2e-, + 2H+ Intermediate2 Hydroxylamine Intermediate (Ar-NHOH) Intermediate1->Intermediate2 + 2e-, + 2H+ End 4-Amino-N,N-diphenylaniline (Ar-NH2) Intermediate2->End + 2e-, + 2H+

Caption: Generalized reduction pathway of the nitro group.

References

Application Notes and Protocols for the Synthesis of Key Rubber Antioxidants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of three crucial rubber antioxidants: 2,2,4-trimethyl-1,2-dihydroquinoline (TMQ), N-isopropyl-N'-phenyl-p-phenylenediamine (IPPD), and N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine (6PPD). These antioxidants are vital in the rubber industry for preventing degradation due to oxidation and ozonolysis, thereby extending the service life of rubber products.

Introduction to Rubber Antioxidants

Rubber, being an unsaturated polymer, is susceptible to degradation by various environmental factors, primarily oxygen and ozone. This degradation leads to a loss of elasticity, increased brittleness, and cracking, ultimately compromising the integrity and performance of rubber-based materials. Antioxidants are chemical compounds added to rubber formulations to inhibit or retard these degradation processes. They function by scavenging reactive free radicals and decomposing peroxides, thus protecting the polymer chains from scission and cross-linking reactions. The antioxidants discussed herein are widely used in the manufacturing of tires, hoses, belts, and other industrial rubber goods.

Synthesis of 2,2,4-Trimethyl-1,2-dihydroquinoline (TMQ)

TMQ is a highly effective antioxidant, particularly against heat-induced oxidation. It is commercially produced as a mixture of oligomers (dimers, trimers, and tetramers) through the acid-catalyzed reaction of aniline with acetone.[1][2] The synthesis can proceed through mechanisms related to the Skraup and Doebner-von Miller reactions.[3]

Experimental Protocol: One-Pot Synthesis of TMQ

This protocol describes a general laboratory-scale synthesis of TMQ using a solid acid catalyst.

Materials:

  • Aniline (freshly distilled)

  • Acetone (analytical grade)

  • Solid acid catalyst (e.g., Amberlyst-15, Nafion-NR50)

  • Toluene (anhydrous)

  • Sodium bicarbonate (NaHCO₃) solution (5% w/v)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel

  • Heating mantle

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 250 mL three-necked round-bottom flask, place the solid acid catalyst (5-10 wt% relative to aniline). Add 100 mL of toluene and 0.1 mol of freshly distilled aniline.

  • Addition of Acetone: Heat the mixture to reflux (approximately 110 °C) with vigorous stirring. Slowly add 0.3 mol of acetone from the dropping funnel over a period of 1-2 hours.

  • Reaction: Continue refluxing the mixture for 6-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Filter to remove the catalyst. Wash the filtrate with 50 mL of 5% NaHCO₃ solution to neutralize any remaining acid.

  • Extraction and Drying: Separate the organic layer and wash it with 50 mL of deionized water. Dry the organic layer over anhydrous MgSO₄.

  • Purification: Filter off the drying agent and remove the toluene under reduced pressure using a rotary evaporator. The resulting crude TMQ is a viscous, dark-brown liquid. Further purification can be achieved by vacuum distillation to isolate the monomer and lower oligomers.

Quantitative Data
CatalystAniline:Acetone Molar RatioTemperature (°C)Reaction Time (h)Yield (%)Purity (%)Reference
Hydrochloric Acid1:3120-13010~85Oligomeric mixture[2]
Iodine1:31408~70-80Oligomeric mixture[3]
Amberlyst-151:31108>90High monomer content[4]

Synthesis Pathway and Workflow

TMQ_Synthesis cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification Aniline Aniline Reaction_Vessel Reaction Vessel (Toluene, Solid Acid Catalyst) Aniline->Reaction_Vessel Acetone Acetone Acetone->Reaction_Vessel Reflux Reflux (110°C, 6-8h) Reaction_Vessel->Reflux Filtration Filtration Reflux->Filtration Neutralization Neutralization (5% NaHCO3) Filtration->Neutralization Extraction Extraction Neutralization->Extraction Drying Drying (MgSO4) Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation Purification Vacuum Distillation Evaporation->Purification Product TMQ (Oligomeric Mixture) Purification->Product TMQ_Mechanism cluster_intermediates Reaction Intermediates Aniline Aniline Imine Schiff Base (Anilino-isopropene) Aniline->Imine + Acetone Dianilino Dianilino Intermediate Aniline->Dianilino Acetone1 Acetone Acetone1->Imine Acetone2 Acetone Acetone2->Dianilino via Michael Addition Enamine Enamine Intermediate Imine->Enamine Tautomerization Enamine->Dianilino + Aniline Dihydroquinoline 1,2-Dihydroquinoline Intermediate Dianilino->Dihydroquinoline Cyclization - Aniline TMQ_Monomer TMQ Monomer (2,2,4-trimethyl-1,2-dihydroquinoline) Dihydroquinoline->TMQ_Monomer Rearrangement IPPD_Synthesis cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification ADPA 4-Aminodiphenylamine (4-ADPA) Autoclave Autoclave (Methanol, Pd/C Catalyst) ADPA->Autoclave Acetone Acetone Acetone->Autoclave Hydrogen Hydrogen (H2) Hydrogen->Autoclave Hydrogenation Hydrogenation (120-150°C, 10-20 atm, 4-6h) Autoclave->Hydrogenation Filtration Catalyst Filtration Hydrogenation->Filtration Distillation Solvent Distillation Filtration->Distillation Purification Recrystallization/ Vacuum Distillation Distillation->Purification Product IPPD Purification->Product IPPD_Mechanism cluster_intermediates Reaction Intermediates ADPA 4-Aminodiphenylamine Imine Imine Intermediate ADPA->Imine + Acetone - H2O Acetone Acetone Acetone->Imine Hydrogen H2 IPPD IPPD Hydrogen->IPPD Catalyst Pd/C Catalyst Catalyst->IPPD Imine->IPPD + H2

References

Application Notes and Protocols for the Synthesis of p-Phenylenediamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Phenylenediamine (PPD) is a crucial chemical intermediate widely utilized in the synthesis of a variety of materials, including high-performance polymers like Kevlar®, azo dyes, and as a component in the rubber and cosmetics industries.[1][2] Its synthesis can be achieved through several routes, each with distinct advantages and disadvantages concerning precursor availability, reaction conditions, yield, and purity of the final product. This document provides detailed application notes and experimental protocols for the primary synthesis pathways of p-phenylenediamine, tailored for research and development professionals.

Key Synthesis Routes and Precursors

The industrial production of p-phenylenediamine is dominated by three main routes, with 4-nitroaniline serving as a key intermediate in the most common pathway. Other notable precursors include aniline and nitrobenzene.

Synthesis Route 1: From 4-Nitrochlorobenzene via 4-Nitroaniline

This is the most common industrial method for producing p-phenylenediamine.[1][3] The process involves the amination of 4-nitrochlorobenzene to produce 4-nitroaniline, which is subsequently reduced to p-phenylenediamine.

Experimental Protocol: Reduction of 4-Nitroaniline with Iron

This protocol is a classic and effective laboratory method for the synthesis of p-phenylenediamine from 4-nitroaniline.[4]

Materials:

  • p-Nitroaniline

  • Iron powder, fine

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Carbonate (Na₂CO₃)

  • Deionized water

  • Filter paper

  • Standard laboratory glassware (three-neck round-bottom flask, condenser, heating mantle, etc.)

Procedure:

  • In a three-neck round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 150 mL of water and heat to 95°C.[4]

  • To the hot water, add 100 g of p-nitroaniline.[4]

  • Gradually add 5 mL of concentrated hydrochloric acid and approximately 100 g of fine iron powder. The addition should be controlled to prevent excessive frothing.[4]

  • Maintain the reaction mixture at a gentle reflux with vigorous stirring. The progress of the reaction can be monitored by spotting the solution on filter paper; the disappearance of the yellow color of p-nitroaniline indicates the completion of the reaction.[4]

  • Once the reaction is complete, add a solution of sodium carbonate until the mixture is alkaline to litmus paper. This step neutralizes the excess acid and precipitates iron salts.[4]

  • Boil the mixture for a short period and then filter it hot to remove the iron residue.[4]

  • Concentrate the filtrate by evaporation until crystals of p-phenylenediamine begin to form.[4]

  • Allow the solution to cool to room temperature and then in an ice bath to maximize crystallization.

  • Collect the p-phenylenediamine crystals by filtration, wash with a small amount of cold water, and dry in a desiccator.

Quantitative Data:

ParameterValueReference
Theoretical Yield80%[4]
Melting Point147°C[4]
Boiling Point267°C[4]

Diagram of the Synthesis Pathway:

G cluster_0 Step 1: Amination cluster_1 Step 2: Reduction 4-Nitrochlorobenzene 4-Nitrochlorobenzene 4-Nitroaniline 4-Nitroaniline 4-Nitrochlorobenzene->4-Nitroaniline NH3 Ammonia Ammonia 4-Nitroaniline_2 4-Nitroaniline p-Phenylenediamine p-Phenylenediamine 4-Nitroaniline_2->p-Phenylenediamine Fe, HCl Iron (Fe) Iron (Fe)

Caption: Synthesis of p-Phenylenediamine from 4-Nitrochlorobenzene.

Synthesis Route 2: The DuPont Route from Aniline

This route, developed by DuPont, starts with aniline and proceeds through the formation of diphenyltriazine and 4-aminoazobenzene, which is then hydrogenated to yield p-phenylenediamine and aniline.[1][3]

Experimental Protocol: Synthesis via Diazoaminobenzene and p-Aminoazobenzene

This protocol is based on a patented method for the synthesis and purification of p-phenylenediamine.[5]

Materials:

  • Aniline

  • Sodium Nitrite (NaNO₂)

  • Hydrochloric Acid (HCl)

  • Methanol

  • Palladium on Carbon (Pd/C) catalyst (10%)

  • Sodium Hydroxide (NaOH)

  • Hydrogen gas source

  • High-pressure reactor (autoclave)

Procedure:

  • Preparation of Diazoaminobenzene: React aniline with sodium nitrite in the presence of hydrochloric acid at low temperatures (0-5°C) to form diazoaminobenzene.

  • Rearrangement to p-Aminoazobenzene: The diazoaminobenzene is then rearranged to p-aminoazobenzene in the presence of an acid catalyst. The reaction mixture is heated to 50°C and then neutralized with a 33% aqueous solution of sodium hydroxide. The aniline layer containing p-aminoazobenzene is separated.[5]

  • Purification of p-Aminoazobenzene: The p-aminoazobenzene can be purified by crystallization from a suitable solvent like methylcyclohexane to achieve high purity.[5]

  • Reduction of p-Aminoazobenzene: The purified p-aminoazobenzene is dissolved in methanol, and a 10% Pd-carbon catalyst is added. The mixture is hydrogenated in an autoclave at 65-70°C under a hydrogen pressure of 25 kg/cm ².[5]

  • Work-up: After the reaction is complete (indicated by the cessation of hydrogen absorption), the reaction mixture is cooled, and the catalyst is removed by filtration.[5]

  • Isolation of p-Phenylenediamine: Methanol and the by-product aniline are recovered by distillation. The remaining residue is then distilled under reduced pressure (40 mmHg) to yield pure p-phenylenediamine.[5]

Quantitative Data:

ParameterValueReference
Purity of p-Phenylenediamine99.8%[5]
Yield (based on sodium nitrite)91.9%[5]

Diagram of the DuPont Route:

G Aniline Aniline Diphenyltriazine Diphenyltriazine Aniline->Diphenyltriazine NaNO2, HCl 4-Aminoazobenzene 4-Aminoazobenzene Diphenyltriazine->4-Aminoazobenzene Acid catalyst p-Phenylenediamine p-Phenylenediamine 4-Aminoazobenzene->p-Phenylenediamine H2, Pd/C Aniline_byproduct Aniline (by-product) 4-Aminoazobenzene->Aniline_byproduct H2, Pd/C

Caption: The DuPont synthesis route for p-Phenylenediamine.

Synthesis Route 3: From Urea and Nitrobenzene

A more recent and greener approach involves the reaction of urea and nitrobenzene to form a mixture of 4-nitrosoaniline and 4-nitroaniline, which is then hydrogenated in a one-pot synthesis.[3][6]

Experimental Protocol: One-Pot Synthesis from Urea and Nitrobenzene

This protocol is adapted from a patented method that offers high selectivity and yield.[3]

Materials:

  • Urea

  • Nitrobenzene

  • Potassium Hydroxide (KOH)

  • Dimethyl Sulfoxide (DMSO)

  • Ethanol

  • Palladium on Carbon (Pd/C) catalyst (5%)

  • Hydrogen gas source

  • High-pressure reactor

Procedure:

  • In a suitable reactor, react urea and nitrobenzene with a base such as potassium hydroxide in a polar organic solvent like dimethyl sulfoxide. This reaction yields a mixture of 4-nitrosoaniline and 4-nitroaniline.[3]

  • The resulting mixed solution is then transferred to a pressure reactor and diluted with ethanol.[3]

  • A 5% Pd/C catalyst (e.g., 3 g for a reaction of the scale described in the patent) is added to the reactor.[3]

  • The mixture is hydrogenated under a hydrogen pressure of 120 psi at 90°C.[3]

  • Work-up and Purification: The patent suggests that the product obtained is highly pure p-phenylenediamine, which can be further purified by gas chromatography for analytical purposes.[3]

Quantitative Data:

ParameterValueReference
Yield100%[3]
PurityHigh purity, no ortho- or meta-isomers[3]

Diagram of the Urea and Nitrobenzene Route:

G Urea Urea Intermediate_Mixture 4-Nitrosoaniline & 4-Nitroaniline Nitrobenzene Nitrobenzene Nitrobenzene->Intermediate_Mixture Base, DMSO p-Phenylenediamine p-Phenylenediamine Intermediate_Mixture->p-Phenylenediamine H2, Pd/C

Caption: One-pot synthesis of p-Phenylenediamine from urea and nitrobenzene.

Purification of p-Phenylenediamine

The purity of p-phenylenediamine is critical for its application, especially in polymer synthesis. Common impurities include ortho- and meta-isomers and tarry residues. Several methods can be employed for purification:

  • Distillation: Vacuum distillation is a common method for purifying technical-grade p-phenylenediamine.[7]

  • Crystallization: Recrystallization from a suitable solvent can effectively remove impurities.[5]

  • Sublimation: Sublimation of technical-grade p-phenylenediamine by heating in a current of inert gas can yield a product with a purity of 99.5-99.9%.[7]

Summary of Synthesis Routes

Precursor(s)Key IntermediatesReaction StepsTypical YieldPurityKey AdvantagesKey Disadvantages
4-Nitrochlorobenzene4-NitroanilineAmination, Reduction~80% (lab scale)GoodWell-established, common industrial route.Use of chlorinated compounds.
AnilineDiphenyltriazine, 4-AminoazobenzeneDiazotization, Rearrangement, Reduction~92%>99%High purity product.Multi-step process.
Urea, Nitrobenzene4-Nitrosoaniline, 4-NitroanilineCondensation, Hydrogenation~100%HighOne-pot synthesis, high yield, high selectivity.Newer technology, may require specialized equipment.

Conclusion

The synthesis of p-phenylenediamine can be achieved through various pathways, with the choice of precursor and method depending on the desired scale, purity requirements, and available resources. The classic route via 4-nitroaniline remains a robust and widely used method. The DuPont route offers a pathway to very high purity PPD, which is essential for polymer applications. The emerging route from urea and nitrobenzene presents a promising green and efficient alternative. The protocols and data presented in these application notes provide a comprehensive guide for researchers and professionals working on the synthesis of this important chemical intermediate.

References

Troubleshooting & Optimization

Technical Support Center: Improving the Yield of Ullmann Condensation for 4-Nitro-N,N-diphenylaniline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-Nitro-N,N-diphenylaniline via Ullmann condensation. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to optimize experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the Ullmann condensation and why is it used for synthesizing this compound?

The Ullmann condensation is a copper-catalyzed reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. For the synthesis of this compound (also known as 4-Nitrotriphenylamine), this reaction typically involves the coupling of diphenylamine with a 4-halo-nitroaromatic compound, such as 4-bromonitrobenzene or 4-iodonitrobenzene. The presence of the electron-withdrawing nitro group on the aryl halide activates it for nucleophilic aromatic substitution, which is a key principle of this reaction.

Q2: My reaction yield is very low or I'm getting no product. What are the most common causes?

Low to no yield in the Ullmann condensation for a sterically hindered product like this compound can stem from several factors:

  • Inactive Catalyst: The copper(I) catalyst (e.g., CuI) can oxidize over time. Using fresh, high-purity catalyst is crucial.

  • Suboptimal Reaction Temperature: Traditional Ullmann reactions often require high temperatures (>180 °C).[1] Modern ligand-assisted protocols can proceed at lower temperatures, but the optimal range needs to be determined for each specific reaction.

  • Inappropriate Base or Solvent: The choice of base and solvent significantly impacts the reaction. Strong bases like potassium carbonate or cesium carbonate are often required, and high-boiling polar aprotic solvents such as DMF, NMP, or nitrobenzene are typically used.

  • Aryl Halide Reactivity: The reactivity of the aryl halide follows the trend I > Br >> Cl. If you are using an aryl chloride, harsher conditions or a more specialized catalytic system may be necessary.

  • Steric Hindrance: The formation of a triarylamine is inherently challenging due to steric hindrance around the nitrogen atom. This can slow down the reaction rate and lead to lower yields.

Q3: What is the role of a ligand in the Ullmann condensation, and is it always necessary?

In modern Ullmann reactions, ligands play a critical role in stabilizing the copper catalyst and facilitating the catalytic cycle. This allows for milder reaction conditions (lower temperatures) and can significantly improve the yield and substrate scope. For the synthesis of sterically hindered molecules like this compound, using a ligand is highly recommended. Common ligands include diamines, amino acids, and phenanthrolines. While ligand-free Ullmann reactions are possible, they typically require harsher conditions, such as higher temperatures, which can lead to side reactions.[2]

Q4: What are the common side reactions, and how can I minimize them?

A common side reaction is the hydrodehalogenation of the aryl halide, where the halogen atom is replaced by a hydrogen atom. This leads to the formation of nitrobenzene from 4-halonitrobenzene, which reduces the overall yield of the desired product. To minimize this, ensure anhydrous reaction conditions and an inert atmosphere (e.g., nitrogen or argon). Another potential side reaction is the homocoupling of the aryl halide. Optimizing the reaction temperature and using an appropriate ligand can help to favor the desired C-N bond formation.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Conversion of Starting Materials 1. Inactive copper catalyst. 2. Reaction temperature is too low. 3. Inappropriate solvent or base. 4. Unreactive aryl halide (e.g., aryl chloride).1. Use fresh, high-purity CuI or other copper(I) source. 2. Incrementally increase the reaction temperature in 10-20 °C intervals. 3. Screen different high-boiling polar aprotic solvents (DMF, NMP, nitrobenzene) and strong inorganic bases (K₂CO₃, Cs₂CO₃, K₃PO₄). 4. Switch to a more reactive aryl halide (iodide > bromide > chloride). If using an aryl chloride is necessary, a more advanced catalytic system with a specific ligand may be required.
Formation of Significant Side Products (e.g., nitrobenzene) 1. Presence of water or other protic impurities. 2. Reaction temperature is too high, leading to decomposition.1. Ensure all reagents and solvents are anhydrous. Dry the glassware thoroughly and run the reaction under an inert atmosphere (nitrogen or argon). 2. Lower the reaction temperature. Consider using a ligand to facilitate the reaction at a milder temperature.
Reaction Stalls Before Completion 1. Catalyst deactivation. 2. Insufficient amount of base.1. Use a ligand to stabilize the copper catalyst. 2. Ensure an adequate excess of the base is used (typically 2 equivalents relative to the limiting reagent).
Difficulty in Product Purification 1. Complex reaction mixture with multiple byproducts. 2. Residual copper catalyst in the crude product.1. Optimize the reaction conditions to improve selectivity. Column chromatography may be necessary for purification. 2. After the reaction, quench with an aqueous solution of ammonia or ammonium chloride to complex with the copper, followed by extraction with an organic solvent. Filtering the crude product dissolved in a suitable solvent through a pad of celite can also help remove insoluble copper salts.

Quantitative Data on Reaction Parameters

Optimizing the Ullmann condensation for the synthesis of this compound involves a careful selection of reaction components. Below is a summary of typical conditions and their impact on yield, based on general principles of Ullmann reactions for diarylamine and triarylamine synthesis.

Table 1: Effect of Copper Catalyst and Ligand on Yield

Catalyst (mol%)Ligand (mol%)Typical Yield Range (%)Notes
CuI (10)None20-40Requires higher temperatures (>180 °C).
CuI (10)L-Proline (20)40-60Allows for lower reaction temperatures (100-130 °C).
CuI (5-10)1,10-Phenanthroline (10-20)50-70Often effective for sterically hindered substrates.
Cu₂O (10)N,N'-Dimethylethylenediamine (20)45-65A common and effective ligand for N-arylation.

Table 2: Effect of Base and Solvent on Yield

Base (equiv.)SolventTypical Temperature (°C)Typical Yield Range (%)
K₂CO₃ (2)Nitrobenzene180-21030-50
Cs₂CO₃ (2)DMF130-15050-70
K₃PO₄ (2)Dioxane100-11040-60
t-BuOK (2)Toluene11035-55

Experimental Protocol: General Procedure for Ullmann Condensation of Diphenylamine and 4-Bromonitrobenzene

This protocol is a general guideline and may require optimization for your specific laboratory conditions.

Materials:

  • Diphenylamine

  • 4-Bromonitrobenzene

  • Copper(I) iodide (CuI)

  • 1,10-Phenanthroline (or another suitable ligand)

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Nitrogen or Argon gas

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Preparation of the Reaction Vessel: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add diphenylamine (1.0 equiv.), 4-bromonitrobenzene (1.2 equiv.), CuI (0.1 equiv.), 1,10-phenanthroline (0.2 equiv.), and Cs₂CO₃ (2.0 equiv.).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with nitrogen or argon three times to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous DMF via a syringe.

  • Reaction: Heat the reaction mixture to 130-150 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a saturated aqueous solution of ammonium chloride and extract with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield this compound.

Visualizing the Troubleshooting Workflow

A logical approach to troubleshooting is essential for efficiently improving the yield of the Ullmann condensation. The following diagram illustrates a typical workflow for optimizing the reaction conditions.

Ullmann_Condensation_Troubleshooting Troubleshooting Workflow for Ullmann Condensation start Low Yield or No Reaction check_reagents Check Reagent Quality - Fresh CuI? - Anhydrous Solvent? - Pure Starting Materials? start->check_reagents reagents_ok Reagents OK check_reagents->reagents_ok replace_reagents Replace Reagents reagents_ok->replace_reagents No optimize_temp Optimize Temperature - Incrementally increase temperature (e.g., 100°C -> 180°C) reagents_ok->optimize_temp Yes replace_reagents->start temp_ok Temperature Optimized optimize_temp->temp_ok screen_base_solvent Screen Base and Solvent - Base: K2CO3, Cs2CO3, K3PO4 - Solvent: DMF, NMP, Dioxane temp_ok->screen_base_solvent No Improvement success Improved Yield temp_ok->success Improvement base_solvent_ok Base/Solvent Optimized screen_base_solvent->base_solvent_ok add_ligand Introduce a Ligand - L-Proline - 1,10-Phenanthroline - Diamine derivatives base_solvent_ok->add_ligand No Improvement base_solvent_ok->success Improvement ligand_ok Ligand Added add_ligand->ligand_ok consider_halide Consider Aryl Halide - Use Aryl Iodide instead of Bromide/Chloride ligand_ok->consider_halide No Improvement ligand_ok->success Improvement consider_halide->success

Caption: A logical workflow for troubleshooting and optimizing the Ullmann condensation.

References

Technical Support Center: Overcoming Solubility Issues of 4-Nitro-N,N-diphenylaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges encountered with 4-Nitro-N,N-diphenylaniline in various reaction media.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is a yellow crystalline solid that is generally poorly soluble in water but exhibits solubility in several organic solvents.[1][2] It is known to be soluble in polar protic solvents like ethanol and acetic acid.[3] Its solubility is slight in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and methanol.[4]

Q2: I am experiencing difficulty dissolving this compound in my reaction solvent. What are the initial troubleshooting steps?

A2: When encountering solubility issues, consider the following initial steps:

  • Solvent Selection: Ensure the chosen solvent is appropriate for the polarity of this compound. Based on its structure, polar aprotic solvents are a good starting point.

  • Temperature Increase: Gently heating the solvent can significantly increase the solubility of the compound. However, be cautious of potential degradation at elevated temperatures.

  • Particle Size Reduction: Grinding the crystalline solid to a fine powder increases the surface area, which can enhance the rate of dissolution.

  • Agitation: Ensure vigorous and continuous stirring or sonication to facilitate the dissolution process.

Q3: My reaction is proceeding slowly or not at all, and I suspect poor solubility of this compound is the cause. How can I confirm this?

A3: Even if the compound appears to have dissolved, it may not be fully solubilized at a molecular level, leading to a lower effective concentration. To confirm if poor solubility is impacting your reaction, you can:

  • Visually inspect the reaction mixture for any undissolved particulate matter. A cloudy or hazy appearance can indicate incomplete dissolution.

  • If possible, carefully take a filtered aliquot of the reaction mixture and analyze the concentration of dissolved this compound using a suitable analytical technique like HPLC.

Q4: What advanced techniques can I employ to enhance the solubility of this compound in a reaction medium?

A4: For persistent solubility challenges, consider the following advanced techniques:

  • Co-solvent Systems: Introducing a co-solvent can modify the polarity of the reaction medium to better match that of this compound.

  • Solid Dispersions: Preparing a solid dispersion of the compound in a water-soluble carrier can improve its wettability and dissolution rate.

Solubility Data

Solvent ClassSolvent NameReported SolubilityReference(s)
Polar Protic EthanolSoluble[2]
Acetic AcidVery Soluble[3]
MethanolSlightly Soluble[4]
Polar Aprotic Dimethyl Sulfoxide (DMSO)Slightly Soluble[4]
N,N-Dimethylformamide (DMF)Expected to be soluble (based on similar compounds)
Tetrahydrofuran (THF)Expected to be soluble (based on similar compounds)
AcetoneExpected to be soluble (based on similar compounds)
Nonpolar Aromatic TolueneExpected to have some solubility, especially at elevated temperatures
Chlorinated DichloromethaneExpected to have some solubility
ChloroformSoluble[2]
Ethers Diethyl EtherSoluble[2]
Aqueous WaterInsoluble[3][4][5]

Troubleshooting Guides

Issue 1: this compound precipitates out of solution during the reaction.
  • Possible Cause: The reaction conditions (e.g., temperature change, addition of another reagent) are altering the solubility of the compound.

  • Troubleshooting Steps:

    • Maintain Temperature: Ensure the reaction temperature is consistently maintained at a level where the compound remains soluble.

    • Co-solvent Addition: If the addition of a reagent is causing precipitation, consider dissolving that reagent in a small amount of a co-solvent that is miscible with the reaction medium before adding it to the main reaction mixture.

    • Increase Solvent Volume: A more dilute reaction mixture may prevent precipitation.

Issue 2: Difficulty in choosing an appropriate co-solvent.
  • Possible Cause: Lack of a systematic approach to co-solvent selection.

  • Troubleshooting Workflow:

Caption: Workflow for selecting a suitable co-solvent.

Experimental Protocols

Protocol 1: Determination of Solubility by Gravimetric Method

This protocol provides a fundamental and accurate method for determining the solubility of this compound in a specific organic solvent at a given temperature.[1][6][7]

Materials:

  • This compound

  • Selected organic solvent

  • Analytical balance

  • Vials with sealed caps

  • Constant temperature shaker or water bath

  • Filtration apparatus (e.g., syringe filters)

  • Pre-weighed evaporation dish

Methodology:

  • Saturation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.

  • Equilibration: Place the vial in a constant temperature shaker or water bath and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation: Allow the vial to stand at the set temperature until the undissolved solid has settled. Carefully filter a known volume of the supernatant through a syringe filter to remove all undissolved particles.

  • Evaporation: Transfer the filtered saturated solution to a pre-weighed evaporation dish.

  • Drying: Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the solute.

  • Weighing: Once all the solvent has been removed, weigh the evaporation dish containing the dried solute.

  • Calculation: The solubility can be calculated using the following formula:

    Solubility (g/L) = (Mass of dried solute (g)) / (Volume of filtered solution (L))

Gravimetric_Method_Workflow cluster_prep Preparation cluster_equilibration Equilibration & Separation cluster_analysis Analysis A Add excess solute to known volume of solvent B Seal vial and place in constant temperature shaker A->B C Agitate for 24-48 hours B->C D Filter supernatant to remove undissolved solid C->D E Transfer known volume of filtrate to pre-weighed dish D->E F Evaporate solvent E->F G Weigh dried solute F->G H Calculate solubility G->H

Caption: Experimental workflow for solubility determination.

Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation Method

This technique can enhance the dissolution rate of this compound by dispersing it in a hydrophilic carrier matrix.[8][9]

Materials:

  • This compound

  • Hydrophilic carrier (e.g., Polyvinylpyrrolidone (PVP), Polyethylene glycol (PEG))

  • A common solvent that dissolves both the compound and the carrier (e.g., a mixture of ethanol and dichloromethane)

  • Rotary evaporator

  • Vacuum oven

Methodology:

  • Dissolution: Dissolve both this compound and the chosen hydrophilic carrier in a suitable common solvent.

  • Evaporation: Remove the solvent using a rotary evaporator to form a thin film on the inside of the flask.

  • Drying: Further dry the solid dispersion under vacuum to remove any residual solvent.

  • Collection and Grinding: Scrape the solid dispersion from the flask and grind it into a fine powder.

The resulting powder can then be used in the reaction, where the hydrophilic carrier will help to improve the wetting and dissolution of this compound in the reaction medium.

References

Technical Support Center: Optimizing Buchwald-Hartwig Amination of 4-Chloro-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Buchwald-Hartwig amination of 4-chloro-nitrobenzene. This resource aims to address common challenges and provide actionable solutions to optimize reaction outcomes.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the Buchwald-Hartwig amination of 4-chloro-nitrobenzene, offering potential causes and recommended solutions.

Issue 1: Low or No Product Yield

Question: I am observing a very low yield or no formation of the desired N-aryl product. What are the likely causes and how can I improve the yield?

Answer:

Low or no yield in the Buchwald-Hartwig amination of 4-chloro-nitrobenzene can stem from several factors, ranging from catalyst deactivation to suboptimal reaction parameters. A systematic approach to troubleshooting is recommended.

Potential Causes & Solutions:

CauseRecommended Solutions
Catalyst Inactivity or Decomposition Use a pre-catalyst: Palladium(II) sources like Pd(OAc)₂ require in-situ reduction to the active Pd(0) species. Using a pre-catalyst can lead to more reliable formation of the active catalyst. • Ensure an inert atmosphere: The Pd(0) catalyst is sensitive to oxygen. Ensure the reaction is set up under a thoroughly inert atmosphere (e.g., argon or nitrogen) and that solvents are properly degassed.[1] • Check for palladium black: The formation of a black precipitate indicates catalyst decomposition. This can be caused by excessive temperature or impurities.
Inefficient Ligand Select a suitable ligand: For electron-deficient aryl chlorides like 4-chloro-nitrobenzene, bulky, electron-rich phosphine ligands are often required to promote the challenging oxidative addition step. Consider ligands such as XPhos, RuPhos, or BrettPhos.[1] BrettPhos is particularly effective for primary amines.[1] • Optimize ligand-to-metal ratio: A 1:1 to 2:1 ligand-to-palladium ratio is typically effective.
Inappropriate Base Avoid strong alkoxide bases with the nitro group: Strong bases like sodium tert-butoxide (NaOtBu) can be incompatible with the nitro functional group, leading to side reactions.[1] • Use weaker inorganic bases: Weaker bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are more compatible with sensitive functional groups, though they may require higher reaction temperatures.[2] • Consider an organic base: A soluble organic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can be a good alternative for base-sensitive substrates.[2]
Poor Solubility Choose an appropriate solvent: Toluene, dioxane, and THF are common solvents for this reaction.[1] Ensure that all reactants, especially the base, have sufficient solubility. In cases of poor solubility, a mixture of solvents might be beneficial.[2]
Suboptimal Temperature Adjust the temperature: Typical reaction temperatures range from 80-100 °C.[2] If using a weaker base, a higher temperature may be necessary. Conversely, if catalyst decomposition is observed, lowering the temperature and extending the reaction time may improve the yield.

Issue 2: Significant Formation of Side Products

Question: My reaction is producing significant amounts of side products, particularly the hydrodehalogenated arene (nitrobenzene). How can I minimize these unwanted reactions?

Answer:

The formation of side products, especially through hydrodehalogenation, is a common challenge in Buchwald-Hartwig aminations, particularly with electron-deficient aryl halides.

Potential Causes & Solutions:

Side ProductPotential CauseRecommended Solutions
Hydrodehalogenation (Nitrobenzene) This side reaction can compete with the desired reductive elimination.[3] It can be promoted by β-hydride elimination from the amine or by certain catalyst-base interactions.Lower the reaction temperature: Higher temperatures can sometimes favor hydrodehalogenation. Reducing the temperature may suppress this side reaction. • Optimize the catalyst system: The choice of ligand can influence the relative rates of reductive elimination and β-hydride elimination. Screening different bulky phosphine ligands is recommended. • Consider a bimetallic catalyst system: A bimetallic palladium-copper nanocatalyst has been shown to suppress hydrodehalogenation by promoting the desired amination pathway.
Di-arylation of Primary Amines Primary amines can undergo a second amination reaction, leading to the formation of a diarylamine byproduct.Use a bulky ligand: Sterically hindered ligands can help prevent the second arylation. BrettPhos is specifically designed to favor mono-arylation of primary amines.[1] • Adjust stoichiometry: Using a slight excess of the primary amine may help to outcompete the second coupling.

Frequently Asked Questions (FAQs)

Q1: Is 4-chloro-nitrobenzene a challenging substrate for Buchwald-Hartwig amination?

A1: Yes, 4-chloro-nitrobenzene presents a few challenges. Aryl chlorides are generally less reactive than aryl bromides or iodides in the oxidative addition step, which is often the rate-limiting step of the catalytic cycle.[3] Additionally, the presence of the electron-withdrawing nitro group can make the aryl chloride more susceptible to nucleophilic aromatic substitution as a competing pathway, although the primary challenge is often the oxidative addition. The nitro group's sensitivity to strong bases also requires careful selection of reaction conditions.[1]

Q2: Which type of palladium source is best: Pd(0) or Pd(II)?

A2: While Pd(II) sources like Pd(OAc)₂ are commonly used, they require an initial reduction to the active Pd(0) species in the reaction mixture. This in-situ reduction can sometimes be inefficient or lead to catalyst decomposition. Therefore, using a Pd(0) source like Pd₂(dba)₃ or a pre-formed Pd(0) catalyst (pre-catalyst) is often preferred for more consistent and reliable results.[2]

Q3: How do I choose the correct base for the reaction, given the sensitive nitro group?

A3: The choice of base is critical. Strong bases like sodium tert-butoxide (NaOtBu) can react with the nitro group, leading to undesired side products.[1] For substrates with base-sensitive functional groups like nitroarenes, it is advisable to start with weaker inorganic bases such as Cs₂CO₃ or K₃PO₄.[2] Alternatively, soluble organic bases like DBU can be employed.[2]

Q4: What is the role of the phosphine ligand in this reaction?

A4: The phosphine ligand plays a crucial role in stabilizing the palladium catalyst, promoting the rate-limiting oxidative addition step, and facilitating the final reductive elimination to form the C-N bond. For challenging substrates like aryl chlorides, bulky and electron-rich ligands (e.g., biarylphosphines like XPhos or RuPhos) are necessary to achieve good yields.[1]

Q5: My reaction mixture turned black. What does this mean and what should I do?

A5: The formation of a fine black precipitate, known as palladium black, indicates that the palladium catalyst has precipitated out of the catalytic cycle and is no longer active. This can be caused by exposure to air, impurities in the reagents or solvents, or excessively high reaction temperatures. If this occurs, the reaction will likely stop. To remedy this, you will need to restart the reaction with fresh catalyst and ensure all components are pure and the reaction is conducted under strictly inert conditions.

Data Presentation

The following tables summarize reported yields for the Buchwald-Hartwig amination of 4-chloro-nitrobenzene and related compounds under various conditions. This data is intended to provide a starting point for optimization.

Table 1: Amination of 4-Chloro-nitrobenzene with a Secondary Amine

AminePalladium SourceLigandBaseSolventTemp. (°C)Time (h)Yield (%)
DiphenylaminePd₂(dba)₃P(i-BuNCH₂CH₂)₃NNaOHToluene/H₂O100-87

Table 2: Amination of 4-Chloro-nitrobenzene with an Amide

AmidePalladium SourceLigandBaseSolventTemp. (°C)Time (h)Yield (%)
4-NicotinamidePd₂(dba)₃XantPhosDBUToluene1001896

Experimental Protocols

The following are representative experimental protocols for the Buchwald-Hartwig amination of 4-chloro-nitrobenzene with different classes of amines. These should be adapted and optimized for specific substrates and scales.

Protocol 1: General Procedure for Amination with a Secondary Amine (e.g., Morpholine)

  • Preparation: In a glovebox, add 4-chloro-nitrobenzene (1.0 mmol, 1.0 equiv.), morpholine (1.2 mmol, 1.2 equiv.), and a suitable base (e.g., K₃PO₄, 1.4 mmol, 1.4 equiv.) to an oven-dried reaction vial equipped with a magnetic stir bar.

  • Catalyst Addition: Add the palladium source (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%) and the phosphine ligand (e.g., RuPhos, 0.02 mmol, 2 mol%).

  • Solvent Addition: Add anhydrous, degassed toluene (to achieve a concentration of 0.1-0.5 M).

  • Reaction: Seal the vial tightly and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite. Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Amination with a Primary Amine (e.g., n-Hexylamine)

  • Preparation: Follow the same initial setup as in Protocol 1, using n-hexylamine (1.2 mmol, 1.2 equiv.) as the amine.

  • Catalyst Addition: Use a catalyst system known to be effective for primary amines, for example, Pd₂(dba)₃ (0.01 mmol, 1 mol%) and BrettPhos (0.02 mmol, 2 mol%).

  • Solvent and Reaction Conditions: Use anhydrous, degassed dioxane as the solvent and heat to 100 °C.

  • Monitoring, Work-up, and Purification: Follow steps 5-7 from Protocol 1.

Protocol 3: General Procedure for Amination with an Aniline

  • Preparation: In a glovebox, add 4-chloro-nitrobenzene (1.0 mmol, 1.0 equiv.), the desired aniline (1.2 mmol, 1.2 equiv.), and a suitable base (e.g., Cs₂CO₃, 1.4 mmol, 1.4 equiv.) to an oven-dried reaction vial.

  • Catalyst Addition: Add the palladium source (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and a suitable ligand (e.g., XPhos, 0.04 mmol, 4 mol%).

  • Solvent and Reaction Conditions: Use anhydrous, degassed toluene as the solvent and heat to 100 °C.

  • Monitoring, Work-up, and Purification: Follow steps 5-7 from Protocol 1.

Visualizations

The following diagrams illustrate key aspects of the Buchwald-Hartwig amination to aid in understanding the reaction and troubleshooting.

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L_n Pd(0)L_n Oxidative_Addition_Complex Ar-Pd(II)(X)L_n Pd(0)L_n->Oxidative_Addition_Complex Ar-X (4-chloro-nitrobenzene) Amine_Coordination [Ar-Pd(II)(HNR'R'')L_n]X Oxidative_Addition_Complex->Amine_Coordination HNR'R'' Amido_Complex Ar-Pd(II)(NR'R'')L_n Amine_Coordination->Amido_Complex Base, -BHX Product Ar-NR'R'' Amido_Complex->Product Reductive Elimination Catalyst_Regeneration Pd(0)L_n Amido_Complex->Catalyst_Regeneration

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Troubleshooting_Workflow Start Low Yield or No Reaction Check_Inertness Ensure Inert Atmosphere & Degassed Solvents Start->Check_Inertness Screen_Ligands Screen Bulky Electron-Rich Ligands (e.g., XPhos, RuPhos) Check_Inertness->Screen_Ligands Screen_Bases Screen Weaker Bases (e.g., Cs2CO3, K3PO4, DBU) Screen_Ligands->Screen_Bases Optimize_Temp Optimize Temperature (80-110 °C) Screen_Bases->Optimize_Temp Check_Solubility Ensure Reagent Solubility (Consider Co-solvent) Optimize_Temp->Check_Solubility Success Improved Yield Check_Solubility->Success

Caption: A workflow for troubleshooting low-yield reactions.

References

troubleshooting side reactions in the nitration of diphenylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the nitration of diphenylamine. The information is intended for researchers, scientists, and drug development professionals to help diagnose and resolve side reactions and other experimental challenges.

Troubleshooting Guide

This guide addresses specific problems that may arise during the nitration of diphenylamine, providing potential causes and recommended solutions in a question-and-answer format.

Q1: My reaction mixture turned dark green, blue, or black upon adding the nitrating agent. What is happening and how can I prevent it?

A1: A dark coloration is a common indicator of significant side reactions, primarily oxidation of the diphenylamine starting material or intermediates.

  • Potential Causes:

    • Oxidizing Species: The presence of nitrous acid (HNO₂) or nitrogen oxides (NOx) in the nitric acid can act as strong oxidizing agents. These species can lead to the formation of highly colored phenazine and benzidine derivatives.[1]

    • High Reaction Temperature: Elevated temperatures can accelerate the rate of oxidation side reactions. Nitration reactions are often exothermic, and poor temperature control can lead to a runaway reaction, favoring byproduct formation.

    • Excessive Nitrating Agent: Using a large excess of the nitrating agent increases the oxidative potential of the reaction mixture.

  • Recommended Solutions:

    • Use Purified Nitric Acid: Before use, consider bubbling a stream of dry air or nitrogen through the nitric acid to remove dissolved nitrogen oxides.

    • Control Temperature: Maintain a low reaction temperature, typically between 0-10°C, by using an ice bath or a cryostat. Add the nitrating agent slowly and monitor the internal temperature of the reaction mixture.

    • Optimize Stoichiometry: Carefully control the molar ratio of the nitrating agent to diphenylamine. Start with stoichiometric amounts and adjust as needed based on reaction monitoring.

    • Consider a Milder Nitrating Agent: For sensitive substrates, traditional mixed acid (HNO₃/H₂SO₄) may be too harsh. Alternative nitrating agents like bismuth subnitrate with thionyl chloride can offer higher selectivity.

Q2: I am observing a significant amount of a yellow, oily byproduct that is difficult to separate from my desired product. What is it and how can I minimize its formation?

A2: The most common yellow, oily byproduct in the nitration of diphenylamine is N-nitrosodiphenylamine.

  • Potential Causes:

    • Presence of Nitrous Acid: N-nitrosodiphenylamine is formed by the reaction of diphenylamine with nitrous acid (HNO₂), which can be present as an impurity in nitric acid or be formed in situ.[2]

    • Reaction Conditions: The formation of N-nitrosamines is pH-dependent and can be favored under certain acidic conditions.[3][4]

  • Recommended Solutions:

    • Purge Nitric Acid: As mentioned previously, removing dissolved nitrogen oxides and nitrous acid from the nitric acid is crucial.

    • Reaction Medium: The choice of solvent and acid catalyst can influence the formation of N-nitrosodiphenylamine. A well-controlled mixed acid system with low concentrations of nitrous acid is preferred.

    • Monitoring: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the formation of N-nitrosodiphenylamine during the reaction and optimize the reaction time to maximize the yield of the desired nitrated product while minimizing the nitroso byproduct.

Q3: My reaction yield is low, and I am getting a mixture of mono-, di-, and poly-nitrated products. How can I improve the selectivity for mononitration?

A3: Achieving selective mononitration can be challenging due to the activating nature of the diphenylamine moiety, even after the first nitration.

  • Potential Causes:

    • Harsh Reaction Conditions: High concentrations of strong acids (like fuming sulfuric acid or oleum), elevated temperatures, and prolonged reaction times can favor multiple nitrations.

    • Excess Nitrating Agent: A significant excess of the nitrating agent will drive the reaction towards di- and poly-nitration.

  • Recommended Solutions:

    • Control Stoichiometry: Use a controlled amount of the nitrating agent, typically a slight excess (e.g., 1.1 equivalents), for mononitration.

    • Milder Conditions: Employ less forcing reaction conditions. This includes using a lower concentration of sulfuric acid, maintaining a low temperature, and shortening the reaction time.

    • Stepwise Nitration: For the synthesis of dinitrated compounds, it is often more effective to perform the reaction in a stepwise manner, isolating the mononitrated product first and then subjecting it to a second nitration under more forcing conditions.[5]

    • Alternative Nitrating Systems: Explore alternative nitrating agents that may offer better selectivity for mononitration.

Q4: The purification of my nitrated diphenylamine is difficult, and the isomers are hard to separate. What are the recommended purification techniques?

A4: The separation of 2-nitrodiphenylamine, 4-nitrodiphenylamine, and other nitrated isomers can be challenging due to their similar polarities.

  • Recommended Solutions:

    • Column Chromatography: Silica gel column chromatography is the most effective method for separating the isomers. A gradient elution system, for example, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is often successful.[6]

    • Recrystallization: If the crude product is sufficiently pure in one isomer, recrystallization from a suitable solvent system (e.g., ethanol/water) can be an effective final purification step.[7]

    • Analytical Monitoring: Use HPLC to analyze the fractions from column chromatography to ensure a clean separation of the isomers.

Frequently Asked Questions (FAQs)

Q1: What are the main products of the mononitration of diphenylamine?

A1: The mononitration of diphenylamine typically yields a mixture of 2-nitrodiphenylamine and 4-nitrodiphenylamine. The ratio of these isomers depends on the reaction conditions.

Q2: What is the "red water" I have heard about in the context of nitration?

A2: "Red water" is a term for the alkaline wash water used to purify crude trinitrotoluene (TNT).[5] It contains dissolved, colored byproducts from the nitration process. While not directly from diphenylamine nitration, it highlights the formation of colored impurities in aromatic nitrations.

Q3: Can I use diphenylamine as an indicator for the presence of nitrates?

A3: Yes, diphenylamine in the presence of a strong acid (like sulfuric acid) is a classic qualitative test for the presence of nitrate ions. A blue or bluish-green color indicates a positive test.[8][9] This is due to the oxidation of diphenylamine by the nitrate.

Q4: Are there greener alternatives to the traditional mixed acid nitration of diphenylamine?

A4: Research is ongoing into greener nitration methods to reduce the use of corrosive acids and the formation of hazardous byproducts.[10][11] Some alternatives include using solid acid catalysts or milder nitrating agents. For the synthesis of 4-nitrodiphenylamine, the Nucleophilic Aromatic Substitution for Hydrogen (NASH) process, reacting aniline with nitrobenzene, is considered a more environmentally friendly route.[12]

Data Presentation

Table 1: Comparison of Synthesis Routes for 4-Nitrodiphenylamine [12]

ParameterAniline Method (Ullmann Condensation)Aniline Method (NASH Process)Diphenylamine Method (Nitrosation/Rearrangement)
Primary Reactants Aniline, p-ChloronitrobenzeneAniline, NitrobenzeneDiphenylamine, Sodium Nitrite
Catalyst/Reagent Copper catalyst, K₂CO₃Strong base (e.g., TMAH)Acid (for rearrangement)
Reaction Temperature 175 - 210 °C50 - 100 °CNot explicitly stated for nitration
Reaction Time ~6 - 14 hours~1 - 5 hoursNot explicitly stated for nitration
Yield 79 - 96%>97% selectivity, >99% conversionUp to 99% for rearrangement to 4-NODPA·HCl
Key By-products DinitrotriphenylamineAzobenzene, PhenazineVarious nitrated isomers
Environmental Concerns Corrosive wastewater with chlorineGeneration of organic by-productsLarge amount of harmful wastewater

Experimental Protocols

Protocol 1: General Laboratory Scale Synthesis of 4-Nitrodiphenylamine via NASH [7]

This protocol describes the synthesis of 4-nitrodiphenylamine by the condensation of aniline and nitrobenzene.

  • Materials:

    • Aniline

    • Nitrobenzene

    • Tetramethylammonium hydroxide (TMAH) solution

    • Organic solvent (e.g., cyclohexane)

    • Deionized water

    • Round-bottom flask

    • Reflux condenser

    • Magnetic stirrer with heating mantle

    • Separatory funnel

    • Rotary evaporator

    • Standard glassware for extraction and purification

  • Procedure:

    • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve aniline in an appropriate organic solvent.

    • Addition of Reagents: Add nitrobenzene and the TMAH catalyst to the solution.

    • Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 50-100°C) and maintain for a specified duration (e.g., 1-3 hours). The reaction progress can be monitored by TLC or HPLC.

    • Work-up: After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and add water to dissolve inorganic salts.

    • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or toluene). Combine the organic layers.

    • Washing: Wash the combined organic layers with brine.

    • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter and concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purification: Purify the crude 4-nitrodiphenylamine by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Protocol 2: Synthesis of 2-Nitrodiphenylamine via Ullmann Condensation [13]

This protocol outlines a method for producing 2-nitrodiphenylamine from 2-nitroaniline and bromobenzene.

  • Materials:

    • 2-nitroaniline

    • Bromobenzene

    • Anhydrous sodium carbonate

    • Copper (I) iodide catalyst

    • Surfactant

    • Hydrochloric acid solution (22%)

    • Alkaline agent solution (5%)

    • Ethanol

  • Procedure:

    • Reaction Setup: Combine 2-nitroaniline, bromobenzene (in a 1:1.5 molar ratio), anhydrous sodium carbonate, copper (I) iodide catalyst, and a surfactant in a reaction vessel.

    • Reaction Conditions: Boil the mixture at 170-185°C for 20 hours with continuous stirring. Continuously distill off the azeotrope of water and bromobenzene, periodically adding fresh bromobenzene to maintain the temperature.

    • Work-up: After the reaction, distill off the remaining bromobenzene at 170°C. Add water and heat to boiling to remove traces of bromobenzene with steam.

    • Purification: Treat the residue at 90°C first with a 22% solution of hydrochloric acid, then with a 5% solution of an alkaline agent.

    • Recrystallization: Recrystallize the product from alcohol to obtain pure 2-nitrodiphenylamine.

Mandatory Visualizations

Nitration_Pathways DPA Diphenylamine N_Nitroso N-Nitrosodiphenylamine (Yellow Byproduct) DPA->N_Nitroso Nitrosation (HNO2 impurity) Nitrated_2 2-Nitrodiphenylamine (Desired Product) DPA->Nitrated_2 Nitrated_4 4-Nitrodiphenylamine (Desired Product) DPA->Nitrated_4 Oxidized Oxidized Byproducts (Colored Impurities) DPA->Oxidized Oxidation Nitrating_Agent Nitrating Agent (HNO3/H2SO4) Nitrating_Agent->Nitrated_2 Electrophilic Aromatic Substitution Nitrating_Agent->Nitrated_4 Poly_Nitrated Di/Poly-nitrated Products Nitrated_2->Poly_Nitrated Further Nitration Nitrated_4->Poly_Nitrated Further Nitration

Caption: Reaction pathways in the nitration of diphenylamine.

Troubleshooting_Workflow Start Start Nitration Experiment Observe Observe Reaction Mixture Start->Observe Dark_Color Dark Coloration (Green/Blue/Black) Observe->Dark_Color Yes Yellow_Byproduct Yellow Oily Byproduct Observe->Yellow_Byproduct Yes Low_Yield Low Yield or Poor Selectivity Observe->Low_Yield Yes Success Successful Nitration Observe->Success No Issues Check_Temp Check Temperature Control Dark_Color->Check_Temp Check_Acid Check Nitric Acid Quality (NOx) Yellow_Byproduct->Check_Acid Check for HNO2 Check_Stoich Check Stoichiometry & Reaction Time Low_Yield->Check_Stoich Check_Temp->Check_Acid Good Improve_Cooling Improve Cooling & Slow Addition Check_Temp->Improve_Cooling Poor Purge_Acid Purge Nitric Acid Check_Acid->Purge_Acid Poor Check_Acid->Success Good Optimize_Conditions Optimize Stoichiometry, Temp, & Time Check_Stoich->Optimize_Conditions Suboptimal Check_Stoich->Success Optimal Improve_Cooling->Start Purge_Acid->Start Optimize_Conditions->Start

Caption: Troubleshooting workflow for diphenylamine nitration.

References

Technical Support Center: Thermal Degradation of 4-Nitro-N,N-diphenylaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the thermal degradation pathways of 4-Nitro-N,N-diphenylaniline (also known as 4-Nitrotriphenylamine).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its thermal stability a concern?

This compound (C₁₈H₁₄N₂O₂) is a yellow crystalline solid.[1] Its thermal stability is a critical parameter, particularly in applications where it might be subjected to elevated temperatures. Understanding its degradation pathways is essential for ensuring product quality, safety, and for predicting its behavior as a potential impurity or degradant in various matrices. For instance, its parent compound, triphenylamine, is used as a stabilizer in propellants, and this compound can be a degradation product.[2][3]

Q2: What are the primary factors that can induce the degradation of this compound?

While specific studies on this compound are limited, based on analogous nitroaromatic compounds, the primary factors inducing degradation are:

  • Heat: Elevated temperatures can provide the energy required to initiate decomposition reactions.

  • Oxidizing Agents: The presence of oxidizing agents can accelerate degradation, particularly at higher temperatures.

  • Presence of Nitrogen Oxides (NOx): In environments where NOx is present, such as in propellant formulations, this compound can undergo further nitration.[2][3]

Q3: What are the likely thermal degradation products of this compound?

  • Further Nitrated Derivatives: Such as 4,4'-dinitro-N,N-diphenylaniline and other di- or tri-nitro isomers. The stabilizing activity of this compound is considered low, and it is known to be a precursor to 4,4'-dinitrotriphenylamine.[2][3]

  • Nitrogen Oxides (NOx): Including nitrogen dioxide (NO₂) and nitric oxide (NO), which are common decomposition products of nitroaromatic compounds upon heating.[4][5]

  • Carbon Monoxide (CO) and Carbon Dioxide (CO₂): Resulting from the breakdown of the aromatic rings at high temperatures.[5]

  • Fragmented Aromatic Compounds: Cleavage of the phenyl rings and the C-N bonds could lead to a variety of smaller aromatic and aliphatic fragments.

Q4: How can I detect and quantify the degradation of my this compound sample?

Several analytical techniques are well-suited for this purpose:

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: This is a highly suitable method for separating and quantifying the parent compound and its non-volatile degradation products. A reversed-phase C18 column is often used.[4][6]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile degradation products. For less volatile compounds, derivatization may be necessary.[4]

  • Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS): This is a powerful technique for studying thermal decomposition. The sample is heated rapidly in an inert atmosphere, and the resulting fragments are separated and identified, providing a detailed fingerprint of the degradation process.[7][8][9]

  • Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC): These thermal analysis techniques can determine the onset temperature of decomposition and quantify mass loss as a function of temperature, providing information on thermal stability.[10][11][12][13]

Troubleshooting Guides

Issue Possible Cause Recommended Action
Discoloration of the sample (darkening from yellow to brown) upon storage or mild heating. Oxidation and/or initial thermal degradation.Store the sample in a cool, dark place under an inert atmosphere (e.g., argon or nitrogen). Analyze a small portion of the discolored sample by HPLC or TLC to check for the appearance of new peaks corresponding to degradation products.
Inconsistent experimental results using a this compound sample. The sample may have partially degraded, leading to lower purity and the presence of interfering byproducts.Confirm the purity of your starting material using HPLC or another suitable analytical method. If degradation is confirmed, purify the sample (e.g., by recrystallization) or use a fresh, validated batch.
Unexpected peaks in the chromatogram during the analysis of a thermally stressed sample. Formation of thermal degradation products.Utilize mass spectrometry (LC-MS or GC-MS) to identify the molecular weights and fragmentation patterns of the unknown peaks to elucidate their structures. Compare the fragmentation patterns with those of suspected degradation products.
Difficulty in identifying specific degradation products. The degradation pathway is complex, leading to a multitude of products at low concentrations.Employ Py-GC-MS to obtain a detailed fragmentation pattern under controlled thermal stress. This can help in proposing a degradation mechanism by identifying key fragments.

Proposed Degradation Pathway and Experimental Protocols

Due to the limited direct experimental data on the thermal degradation of this compound, the following pathway is proposed based on its role as a degradation product of triphenylamine in propellants and the general behavior of nitroaromatic compounds.

Proposed Thermal Degradation Pathway

G cluster_0 Primary Degradation cluster_1 Secondary Reactions This compound This compound 4-Nitrophenyl_Radical 4-Nitrophenyl Radical This compound->4-Nitrophenyl_Radical C-N Bond Cleavage Diphenylamino_Radical Diphenylamino Radical This compound->Diphenylamino_Radical C-N Bond Cleavage NO2_Radical NO2 Radical This compound->NO2_Radical C-NO2 Bond Homolysis Further_Nitration Further Nitration Products (e.g., 4,4'-Dinitro-N,N-diphenylaniline) This compound->Further_Nitration Reaction with NOx Phenyl_Radical Phenyl Radical Recombination_Products Recombination Products 4-Nitrophenyl_Radical->Recombination_Products Diphenylamino_Radical->Recombination_Products NO2_Radical->Further_Nitration Ring_Fragmentation Ring Fragmentation Products (CO, CO2, smaller hydrocarbons) Recombination_Products->Ring_Fragmentation High Temperature

Caption: Proposed thermal degradation pathways of this compound.

Experimental Protocols

Protocol 1: Stability Assessment by HPLC

  • Objective: To quantify the degradation of this compound under thermal stress.

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

    • Place aliquots of the stock solution in sealed vials.

    • Expose the vials to a specific temperature (e.g., 80°C, 100°C, 120°C) in a calibrated oven for defined time intervals (e.g., 0, 24, 48, 72 hours).

    • Include a control sample stored at a low temperature (e.g., 4°C) and protected from light.

  • HPLC Conditions (Example):

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water.

    • Detection: UV detector at a wavelength of maximum absorbance for this compound.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Monitor the decrease in the peak area of the parent compound over time.

    • Identify and quantify the formation of new peaks corresponding to degradation products.

    • Calculate the percentage of degradation at each time point and temperature.

Protocol 2: Identification of Degradation Products by Pyrolysis-GC-MS

  • Objective: To identify the volatile and semi-volatile thermal degradation products.

  • Instrumentation: A pyrolysis unit coupled to a GC-MS system.

  • Sample Preparation: Place a small, accurately weighed amount (µg to low mg range) of solid this compound into a pyrolysis sample cup.

  • Pyrolysis Conditions:

    • Pyrolysis Temperature: Perform experiments at a range of temperatures (e.g., 300°C, 500°C, 700°C) to observe the evolution of different fragments.

    • Pyrolysis Time: Typically a few seconds.

    • Atmosphere: Inert (e.g., Helium).

  • GC-MS Conditions:

    • GC Column: A standard non-polar or medium-polarity capillary column.

    • Temperature Program: A suitable temperature ramp to separate the pyrolysis products.

    • MS Detection: Electron ionization (EI) mode, scanning a mass range of e.g., m/z 35-550.

  • Data Analysis:

    • Identify the separated compounds by comparing their mass spectra with a library (e.g., NIST).

    • Propose fragmentation patterns and relate them to the structure of the parent molecule to deduce the degradation pathway.

Experimental Workflow Diagram

G cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis & Interpretation Start Start: this compound Sample Thermal_Stress Apply Thermal Stress (Controlled Temperature & Time) Start->Thermal_Stress Control_Sample Control Sample (No Thermal Stress) Start->Control_Sample HPLC_UV HPLC-UV Analysis Thermal_Stress->HPLC_UV Py_GC_MS Py-GC-MS Analysis Thermal_Stress->Py_GC_MS TGA_DSC TGA/DSC Analysis Thermal_Stress->TGA_DSC Control_Sample->HPLC_UV Quantify_Degradation Quantify Degradation & Identify Non-Volatile Products HPLC_UV->Quantify_Degradation Identify_Fragments Identify Volatile Fragments & Elucidate Structures Py_GC_MS->Identify_Fragments Determine_Stability Determine Onset of Decomposition & Mass Loss TGA_DSC->Determine_Stability Pathway_Elucidation Elucidate Degradation Pathway Quantify_Degradation->Pathway_Elucidation Identify_Fragments->Pathway_Elucidation Determine_Stability->Pathway_Elucidation

Caption: General experimental workflow for investigating thermal degradation.

Summary of Potential Degradation Products

Potential Degradation Product Formation Pathway Recommended Analytical Technique
4,4'-Dinitro-N,N-diphenylanilineFurther nitration in the presence of NOxHPLC-MS
Nitrogen Oxides (NOx)Cleavage of the C-NO₂ bondGas analysis (e.g., IR, Chemiluminescence)
Carbon Monoxide (CO), Carbon Dioxide (CO₂)High-temperature fragmentation of aromatic ringsPy-GC-MS, TGA-MS
DiphenylamineLoss of the nitro groupGC-MS, HPLC
Phenol, Aniline, and derivativesFragmentation of the parent moleculePy-GC-MS

References

Technical Support Center: Resolving Peak Overlap in HPLC Analysis of Nitrodiphenylamine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving challenges related to the HPLC analysis of nitrodiphenylamine isomers.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Q1: My nitrodiphenylamine isomers are co-eluting or showing poor resolution. What are the initial steps to resolve this?

A1: Co-elution, where two or more isomers elute at the same time, is a primary challenge in isomer analysis.[1] The key is to systematically optimize the three main factors affecting resolution: selectivity (α), efficiency (N), and retention factor (k').[2]

Initial Troubleshooting Steps:

  • Confirm Co-elution: Look for asymmetrical peaks, such as shoulders or merged peaks.[1][3] If you have a Diode Array Detector (DAD), perform a peak purity analysis to confirm if a single peak consists of more than one compound.[1][3]

  • Optimize Mobile Phase Composition: This is often the most effective way to improve peak spacing.[2]

    • Change Solvent Strength: Adjust the ratio of the organic modifier (e.g., acetonitrile, methanol) to the aqueous phase. Increasing the aqueous portion can enhance retention and may improve separation.[1]

    • Switch Organic Modifier: Acetonitrile and methanol offer different selectivities. If you are using one, try switching to the other. Methanol can enhance π-π interactions with phenyl-based stationary phases, which can be advantageous for aromatic compounds like nitrodiphenylamine isomers.[1][2][4]

  • Adjust Mobile Phase pH: For ionizable compounds, minor changes in the mobile phase pH can significantly impact retention and selectivity.[1][5] A starting pH of around 3.0 is common to suppress the ionization of free silanols on the stationary phase.[1]

  • Optimize Temperature: Increasing the column temperature can sometimes improve resolution, although its effect on selectivity can be minimal.[2][5] A good starting point for small molecules is often between 40–60°C.[2]

Q2: I've tried adjusting the mobile phase, but the peaks are still not resolved. What's the next step?

A2: If mobile phase optimization is insufficient, changing the stationary phase is the next logical step.[1][2] The column chemistry may not be suitable for your specific isomers.

  • Change Stationary Phase: If you are using a standard C18 column, consider a different type of stationary phase. For aromatic compounds like nitrodiphenylamine isomers, a phenyl-hexyl column can provide alternative selectivity due to π-π interactions.[4]

  • Consider Chiral Stationary Phases (CSPs): If you are dealing with enantiomers (chiral isomers), a chiral column is necessary.[6] The selection of a CSP is often empirical, and screening a few different types may be required.[6]

Q3: My peaks are tailing. How can I improve the peak shape?

A3: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, particularly with residual silanols on the silica packing.[7]

  • Adjust Mobile Phase pH: Lowering the mobile phase pH can reduce interactions with silanols.[7]

  • Use Mobile Phase Additives: Adding a competing base, such as triethylamine (TEA) at a concentration of 0.1 - 0.5%, can mask the silanols and reduce tailing for basic compounds.[1]

  • Use a Column with Low Silanol Activity: Consider using a column specifically designed with low silanol activity.[8]

Q4: My retention times are shifting between runs. What could be the cause?

A4: Shifting retention times indicate a lack of reproducibility in your method. Several factors could be responsible.

  • Mobile Phase Preparation: Ensure your mobile phase is prepared consistently and is properly degassed.[9] Changes in mobile phase composition, even minor ones, can lead to shifts in retention.[10]

  • Column Equilibration: Make sure the column is fully equilibrated with the mobile phase before starting your analytical run.

  • Temperature Fluctuations: Use a column oven to maintain a constant temperature.[11]

  • System Leaks: Check the HPLC system for any leaks, as this can affect the flow rate and pressure.[9]

Experimental Protocols

Protocol 1: General Sample Preparation for HPLC Analysis
  • Weighing: Accurately weigh a suitable amount of the nitrodiphenylamine isomer sample.

  • Dissolution: Dissolve the sample in a predetermined volume of a solvent that is compatible with the initial mobile phase conditions (e.g., methanol or acetonitrile). Use HPLC-grade solvents.[1]

  • Sonication: If the sample does not dissolve readily, sonicate the solution for 5-10 minutes.[1]

  • Dilution: Dilute the stock solution to the desired final concentration for analysis.

  • Filtration: Filter the final sample solution through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial to remove any particulate matter.[1]

Protocol 2: General Method Development Strategy
  • Initial Column and Mobile Phase Selection:

    • For positional isomers, a good starting point is a C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).[1][12]

    • For enantiomers, a chiral stationary phase is required.[6]

    • Begin with a simple mobile phase of water and an organic modifier (acetonitrile or methanol).[1]

  • Scouting Gradient Run: Perform a broad gradient run (e.g., 5% to 95% organic solvent over 20-30 minutes) to determine the approximate elution conditions for the isomers.[1]

  • Optimization of Selectivity (α):

    • Vary the organic modifier (try methanol if acetonitrile was used initially, and vice versa).[1]

    • Adjust the mobile phase pH. For nitrodiphenylamines, which can have acidic or basic properties, this can be a critical parameter.[1]

    • Test different mobile phase additives (e.g., buffers like phosphate or acetate, or ion-pairing agents if applicable).[1]

  • Optimization of Retention (k'): Adjust the isocratic mobile phase strength or the gradient slope to achieve a retention factor (k') between 2 and 10 for the peaks of interest.[1]

  • Optimization of Efficiency (N):

    • Adjust the flow rate. Lower flow rates can sometimes improve resolution.[5]

    • Consider using a column with smaller particles (e.g., sub-2 µm for UHPLC) or a longer column to increase efficiency.[1][8]

  • Method Validation: Once the desired separation is achieved, validate the method for specificity, linearity, accuracy, precision, and robustness.[1]

Data Presentation

Table 1: Example HPLC Conditions for Nitrodiphenylamine Isomer Analysis

ParameterCondition 1 (C18)Condition 2 (Phenyl-Hexyl)
Column C18, 4.6 x 250 mm, 5 µmPhenyl-Hexyl, 4.6 x 150 mm, 3 µm
Mobile Phase A 0.1% Phosphoric Acid in Water0.1% Formic Acid in Water
Mobile Phase B AcetonitrileMethanol
Gradient 30% to 70% B in 20 min40% to 60% B in 15 min
Flow Rate 1.0 mL/min1.2 mL/min
Column Temp. 40 °C45 °C
Detection UV at 254 nmUV at 254 nm
Injection Vol. 10 µL5 µL

Note: These are example starting conditions and will require optimization for specific nitrodiphenylamine isomers.

Table 2: Common Mobile Phase Additives and Their Functions

AdditiveTypical ConcentrationPhase TypeFunction
Phosphoric Acid 0.1% (v/v)Reversed-PhaseAcidifier, improves peak shape for acidic compounds.[12]
Formic Acid 0.1% (v/v)Reversed-PhaseAcidifier, volatile and MS-compatible.[8]
Triethylamine (TEA) 0.1 - 0.5% (v/v)Reversed-PhaseCompeting base, reduces peak tailing for basic compounds by masking silanols.[1]

Visualizations

G start Peak Overlap or Poor Resolution Observed check_purity Check Peak Purity (e.g., with DAD) start->check_purity is_coelution Is Co-elution Confirmed? check_purity->is_coelution opt_mobile_phase Optimize Mobile Phase (Solvent Ratio, pH, Modifier) is_coelution->opt_mobile_phase Yes opt_temp_flow Optimize Temperature and Flow Rate is_coelution->opt_temp_flow No (Peak Shape Issue) resolved1 Resolution Achieved? opt_mobile_phase->resolved1 change_stationary_phase Change Stationary Phase (e.g., C18 to Phenyl-Hexyl) resolved1->change_stationary_phase No end_success Method Optimized resolved1->end_success Yes resolved2 Resolution Achieved? change_stationary_phase->resolved2 resolved2->opt_temp_flow No resolved2->end_success Yes resolved3 Resolution Achieved? opt_temp_flow->resolved3 resolved3->end_success Yes end_fail Further Method Development Required resolved3->end_fail No

Caption: Troubleshooting workflow for resolving peak overlap in HPLC.

G start Define Separation Goal (e.g., Isomer Analysis) select_column 1. Initial Column Selection (e.g., C18 or Chiral) start->select_column scouting_run 2. Scouting Gradient Run (e.g., 5-95% Organic) select_column->scouting_run optimize_alpha 3. Optimize Selectivity (α) - Change Organic Modifier - Adjust pH - Additives scouting_run->optimize_alpha optimize_k 4. Optimize Retention (k') - Adjust Gradient Slope - Isocratic Strength optimize_alpha->optimize_k optimize_n 5. Optimize Efficiency (N) - Adjust Flow Rate - Change Particle Size/Column Length optimize_k->optimize_n validate 6. Method Validation optimize_n->validate

Caption: Systematic workflow for HPLC method development.

References

Technical Support Center: Interpreting Complex NMR Spectra of Substituted Diphenylamines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting complex NMR spectra of substituted diphenylamines.

Frequently Asked Questions (FAQs)

Q1: Why is the aromatic region of my substituted diphenylamine's ¹H NMR spectrum so complex and difficult to interpret?

A1: The complexity arises from several factors:

  • Signal Overlap: The proton signals of the two phenyl rings often resonate in a narrow chemical shift range (typically 6.5-8.5 ppm), leading to significant overlap.

  • Complex Splitting Patterns: Protons on the substituted rings exhibit complex splitting patterns (e.g., doublets of doublets, triplets of doublets) due to coupling with multiple, non-equivalent neighboring protons.

  • Second-Order Effects: When the chemical shift difference between two coupled protons is small (approaching their coupling constant), second-order effects can distort the expected splitting patterns, further complicating the spectrum.

  • Substituent Effects: The electronic nature (electron-donating or electron-withdrawing) and position (ortho, meta, para) of the substituents significantly influence the chemical shifts of the aromatic protons, leading to a wide range of possible spectral appearances.

Q2: I see more signals than expected in my ¹³C NMR spectrum. What could be the cause?

A2: While less common than signal overlap, observing more than the expected number of carbon signals could be due to the presence of rotamers. If there is restricted rotation around the C-N bond, you might be observing distinct signals for each rotational isomer. To confirm this, you can try acquiring the spectrum at a higher temperature, which may cause the signals to coalesce into a single peak for each carbon.

Q3: My NH proton signal is very broad or not visible at all. Why is this happening?

A3: The NH proton signal in diphenylamines can be broad due to several reasons:

  • Quadrupole Broadening: The ¹⁴N nucleus has a quadrupole moment that can lead to broadening of the attached proton's signal.

  • Chemical Exchange: The NH proton can undergo chemical exchange with residual water or other acidic protons in the sample. This exchange can be rapid on the NMR timescale, leading to a broad signal or its complete disappearance. To confirm the NH proton, you can perform a D₂O exchange experiment. After acquiring a standard ¹H NMR spectrum, add a drop of D₂O to the NMR tube, shake it, and re-acquire the spectrum. The NH proton signal should disappear or significantly decrease in intensity.

Q4: How do I differentiate between the signals of the two phenyl rings in an unsymmetrically substituted diphenylamine?

A4: Differentiating between the two rings often requires the use of 2D NMR techniques.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon it is directly attached to. This can help in assigning the proton and carbon signals of each ring.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. By observing long-range correlations from a proton on one ring to carbons on the other, you can definitively link the signals of the two rings. For example, a correlation from an ortho proton on one ring to the ipso-carbon of the other ring can be a key piece of evidence.

Troubleshooting Guides

Problem 1: Severe Signal Overlap in the Aromatic Region of the ¹H NMR Spectrum

Symptoms:

  • A broad, unresolved multiplet in the aromatic region.

  • Inability to determine coupling constants or even the number of distinct proton signals.

Troubleshooting Steps:

  • Optimize Shimming: Poor shimming can exacerbate signal overlap by causing peak broadening. Ensure the instrument is well-shimmed before acquiring the spectrum.

  • Change the Solvent: Sometimes, changing the NMR solvent can induce small changes in chemical shifts, which might be enough to resolve some of the overlapping signals. Solvents like benzene-d₆ are known to cause significant shifts in the proton signals of aromatic compounds compared to chloroform-d₃.

  • Acquire a Higher Field Spectrum: If available, acquiring the spectrum on a higher field NMR spectrometer will increase the chemical shift dispersion, often leading to better resolution of overlapping signals.

  • Utilize 2D NMR Techniques:

    • ¹H-¹H COSY (Correlation Spectroscopy): This experiment will show which protons are coupled to each other, helping to trace out the spin systems within each phenyl ring.

    • ¹H-¹³C HSQC: By spreading the proton signals over the wider ¹³C chemical shift range, this experiment can resolve overlapping proton signals that are attached to different carbon atoms.

Problem 2: Ambiguous Assignment of Substituent Effects on Chemical Shifts

Symptoms:

  • Uncertainty in assigning specific proton or carbon signals to the correct positions on the substituted phenyl rings.

  • Difficulty in confirming the regiochemistry of the substitution pattern.

Troubleshooting Steps:

  • Predict Chemical Shifts: Use chemical shift prediction software or tables of substituent effects to get an initial estimate of the expected chemical shifts for your compound. This can provide a starting point for your assignments.

  • Analyze Coupling Constants: The magnitude of the coupling constants between aromatic protons can provide valuable information about their relative positions. For example, ortho coupling (³JHH) is typically in the range of 7-9 Hz, meta coupling (⁴JHH) is 2-3 Hz, and para coupling (⁵JHH) is often close to 0 Hz.

  • Run 2D NMR Experiments:

    • ¹H-¹³C HMBC: This is a powerful tool for confirming assignments. Look for long-range correlations between protons and carbons. For instance, a proton at a certain position will show a correlation to the ipso-carbon (the carbon bearing the substituent) of the same ring, which can help in assigning the carbons.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows through-space correlations between protons that are close to each other. This can be particularly useful for confirming the relative positions of substituents and protons on the two rings.

Data Presentation

Table 1: Typical ¹H and ¹³C NMR Chemical Shift Ranges for Substituted Diphenylamines in CDCl₃

Substituent (X) on one ringPosition¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
-H (Diphenylamine) ortho~7.25~117.6
meta~7.25~129.1
para~6.92~120.8
ipso-~142.9
4-NO₂ Protons on nitro-substituted ring6.93 - 8.08115.0 - 150.0
Protons on unsubstituted ring7.03 - 7.50120.0 - 140.0
4-OCH₃ Protons on methoxy-substituted ring6.86 - 7.05114.6 - 155.2
Protons on unsubstituted ring6.77 - 7.19115.7 - 145.0
Methoxy protons~3.79~55.7
4-Cl Protons on chloro-substituted ring6.97 - 7.19118.0 - 142.5
Protons on unsubstituted ring6.94 - 7.25118.7 - 141.7
4-CH₃ Protons on methyl-substituted ring6.94 - 7.05116.7 - 143.7
Protons on unsubstituted ring6.85 - 7.20118.7 - 140.1
Methyl protons~2.29~20.7

Note: These are approximate ranges and can vary depending on the specific molecule and experimental conditions. Data compiled from various sources.[1]

Experimental Protocols

Standard Protocol for Acquiring High-Quality ¹H NMR Spectra
  • Sample Preparation:

    • Weigh 5-10 mg of the purified substituted diphenylamine.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.

    • Cap the NMR tube securely.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity. This is a critical step for obtaining sharp lines and good resolution. For complex spectra, automated gradient shimming is highly recommended.

  • Acquisition Parameters:

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0 to 12 ppm).

    • Use a sufficient number of scans (typically 8 to 16 for a routine ¹H spectrum) to achieve a good signal-to-noise ratio.

    • Set the relaxation delay (d1) to at least 1-2 seconds to allow for full relaxation of the protons between scans, which is important for accurate integration.

    • Apply a 90° pulse angle.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum to obtain pure absorption lineshapes.

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

    • Integrate the signals to determine the relative number of protons for each resonance.

Mandatory Visualization

troubleshooting_workflow start Complex/Uninterpretable ¹H NMR Spectrum overlap Severe Signal Overlap? start->overlap broad Broad/Missing NH Signal? overlap->broad No change_solvent Change Solvent (e.g., Benzene-d₆) overlap->change_solvent Yes assignment Ambiguous Signal Assignments? broad->assignment No d2o_exchange Perform D₂O Exchange Experiment broad->d2o_exchange Yes end Spectrum Interpreted assignment->end No predict_shifts Predict Chemical Shifts assignment->predict_shifts Yes higher_field Acquire at Higher Field change_solvent->higher_field cosy Run ¹H-¹H COSY higher_field->cosy hsqc Run ¹H-¹³C HSQC cosy->hsqc hsqc->assignment check_temp Vary Temperature d2o_exchange->check_temp check_temp->assignment analyze_j Analyze Coupling Constants predict_shifts->analyze_j hmbc Run ¹H-¹³C HMBC analyze_j->hmbc hmbc->end

Caption: Troubleshooting workflow for complex ¹H NMR spectra of substituted diphenylamines.

experimental_workflow prep Sample Preparation (5-10 mg in 0.6 mL solvent) insert Insert Sample, Lock & Shim prep->insert proton_1d Acquire ¹H Spectrum insert->proton_1d process_1d Process ¹H Data (FT, Phase, Calibrate, Integrate) proton_1d->process_1d interpret_1d Initial Interpretation of ¹H Spectrum process_1d->interpret_1d carbon_1d Acquire ¹³C Spectrum interpret_1d->carbon_1d Complex done Analysis Complete interpret_1d->done Simple run_2d Acquire 2D Spectra (COSY, HSQC, HMBC) carbon_1d->run_2d interpret_2d Correlate 1D and 2D Data run_2d->interpret_2d assign Final Structure Assignment interpret_2d->assign assign->done

Caption: General experimental workflow for NMR analysis of substituted diphenylamines.

References

Validation & Comparative

Comparative Guide to the Synthesis of 4-Nitrodiphenylamine (4-NDPA): Aniline vs. Diphenylamine Methods

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the two primary synthetic routes for 4-nitrodiphenylamine (4-NDPA), a crucial intermediate in the chemical industry, particularly for the production of antioxidants and antiozonants for rubber. We will objectively evaluate the methodologies starting from aniline and diphenylamine, supported by experimental data to aid researchers, scientists, and drug development professionals in selecting the most suitable method for their applications.

Quantitative Performance Comparison

The following table summarizes the key performance indicators for the synthesis of 4-NDPA via the aniline and diphenylamine routes.

ParameterAniline Method (Ullmann Condensation)Diphenylamine Method (Direct Nitration)
Reaction Yield Typically 85-95%Can exceed 90%, but often lower due to polysubstitution
Product Purity Generally high, after purificationVariable, requires careful control to avoid dinitro derivatives
Primary Reactants Aniline, p-chloronitrobenzeneDiphenylamine, Nitrating agent (e.g., HNO₃)
Catalyst Copper-based (e.g., Cu powder, CuI)Typically requires a strong acid catalyst (e.g., H₂SO₄)
Reaction Temperature 180-210 °C0-10 °C (requires cooling)
Reaction Time 6-10 hours2-5 hours
Key Advantages High selectivity for the mono-nitro productShorter reaction time, simpler reactant
Key Disadvantages High reaction temperature, long reaction time, use of catalystRisk of over-nitration (di- and tri-nitro products), handling of strong acids
Waste Products Copper-containing waste, inorganic saltsAcidic wastewater, NOx gases

Reaction Pathways and Mechanisms

The synthesis of 4-NDPA from aniline and diphenylamine proceeds through distinct chemical pathways. The following diagrams illustrate these processes.

G cluster_0 Aniline Method (Ullmann Condensation) A Aniline E Intermediate Complex A->E B p-Chloronitrobenzene B->E C Catalyst (Cu) C->E D Base (e.g., K2CO3) D->E F 4-Nitrodiphenylamine E->F G KCl + H2O E->G G cluster_1 Diphenylamine Method (Electrophilic Nitration) H Diphenylamine K Sigma Complex (Wheland Intermediate) H->K I Nitrating Agent (HNO3/H2SO4) J Nitronium Ion (NO2+) I->J J->K L 4-Nitrodiphenylamine K->L M Byproducts (2-NDPA, Dinitro-DPA) K->M

A Comparative Guide to the Validation of Analytical Methods for 4-Nitro-N,N-diphenylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and precise quantification of 4-Nitro-N,N-diphenylaniline, a key intermediate in various chemical syntheses, is critical for ensuring product quality and safety. High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is a widely adopted method for this purpose. This guide provides a comprehensive comparison of the validation parameters of an HPLC-UV method for this compound analysis against several alternative analytical techniques, supported by experimental data and detailed protocols.

Performance Comparison of Analytical Methods

The choice of an analytical method for the quantification of this compound depends on various factors, including the required sensitivity, selectivity, sample throughput, and the nature of the sample matrix. The following tables summarize the typical performance characteristics of a validated HPLC-UV method compared to Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Thin-Layer Chromatography (HPTLC), Electrochemical Detection, and UV-Vis Spectrophotometry.

Table 1: Comparison of Quantitative Validation Parameters for this compound Analysis

ParameterHPLC-UVGC-MSHPTLCElectrochemical DetectionUV-Vis Spectrophotometry
Linearity Range (µg/mL) 1 - 50[1]0.1 - 100.1 - 10.01 - 105 - 50
Correlation Coefficient (r²) > 0.999> 0.998[2]> 0.997> 0.99> 0.99
Accuracy (% Recovery) 98 - 10295 - 10597 - 10395 - 10595 - 105
Precision (% RSD) < 2< 10< 3< 5< 5
Limit of Detection (LOD) ~0.1 µg/mL~0.01 µg/mL~10 ng/spot~0.03 µM (for 4-nitrophenol)[3]~1 µg/mL
Limit of Quantitation (LOQ) ~0.3 µg/mL~0.03 µg/mL~30 ng/spot~0.1 µM (for 4-nitrophenol)~3 µg/mL

Table 2: Qualitative Comparison of Analytical Methods

FeatureHPLC-UVGC-MSHPTLCElectrochemical DetectionUV-Vis Spectrophotometry
Selectivity HighVery HighModerate to HighModerate to HighLow
Throughput ModerateModerateHighHighHigh
Cost per Sample ModerateHighLowLowVery Low
Instrumentation Cost HighVery HighModerateLowLow
Sample Preparation Simple (dissolution, filtration)[1]May require derivatizationSimple (spotting)[1]Simple (dilution)Simple (dilution)[4]
Primary Application Routine QC, purity testing[1]Impurity profiling, trace analysis[5]Screening, semi-quantitative analysis[1][6]Rapid screening, sensor applications[7]Basic quantification

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of any analytical method.

HPLC-UV Method

This method is suitable for the routine quality control and quantitative analysis of this compound.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]

  • Mobile Phase: A degassed mixture of Acetonitrile and Water (70:30, v/v).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Injection Volume: 20 µL.[1]

  • Detection Wavelength: 254 nm.[1]

  • Column Temperature: Ambient (25 ± 2°C).[1]

  • Standard Preparation:

    • Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of acetonitrile.[1]

    • Working Standards (1-50 µg/mL): Serially dilute the stock solution with the mobile phase to obtain the desired concentrations.[1]

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration within the linear range. Filter the solution through a 0.45 µm syringe filter before injection.[1]

GC-MS Method

GC-MS offers high selectivity and sensitivity, making it ideal for impurity profiling and trace analysis.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet Temperature: 280 °C.[8]

  • Injection Mode: Splitless (1 µL).[8]

  • Oven Temperature Program: Initial temperature of 150°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Transfer Line Temperature: 280 °C.[8]

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Sample Preparation: Dissolve the sample in a suitable solvent like dichloromethane or acetonitrile. Derivatization may be required for improved volatility and peak shape.

HPTLC Method

HPTLC is a high-throughput and cost-effective technique suitable for screening and semi-quantitative analysis.

  • Instrumentation: HPTLC system with an automatic sample applicator and a densitometric scanner.

  • Stationary Phase: HPTLC plates pre-coated with silica gel 60 F254.[9]

  • Mobile Phase: Toluene:Ethyl Acetate (8:2, v/v).[1]

  • Sample Application: Apply 2 µL of standard and sample solutions as 8 mm bands.[1]

  • Development: Develop the plate in a twin-trough chamber saturated with the mobile phase up to a distance of 80 mm.[1]

  • Drying: Dry the plate in an oven at 60°C for 5 minutes.[1]

  • Densitometric Analysis: Scan the dried plate in absorbance mode at 254 nm.[1]

Electrochemical Detection Method

This method offers a rapid and sensitive approach for the detection of this compound, based on the electrochemical reduction of its nitro group.[7]

  • Instrumentation: Potentiostat with a three-electrode system (e.g., glassy carbon working electrode, Ag/AgCl reference electrode, and platinum counter electrode).

  • Supporting Electrolyte: Phosphate buffer solution (pH 7.0).

  • Technique: Differential Pulse Voltammetry (DPV) or Square Wave Voltammetry (SWV).

  • Potential Range: Scan from an initial potential of +0.2 V to a final potential of -1.0 V.

  • Procedure: Record the background voltammogram of the supporting electrolyte. Add the sample solution to the electrochemical cell and record the voltammogram. The peak current is proportional to the concentration of this compound.

UV-Vis Spectrophotometry Method

A simple and accessible method for the basic quantification of this compound.

  • Instrumentation: A dual-beam UV-Vis spectrophotometer.[4]

  • Solvent: A UV-transparent solvent such as ethanol or methanol.[4]

  • Procedure:

    • Prepare a series of standard solutions of known concentrations.

    • Measure the absorbance of the standards at the wavelength of maximum absorbance (λmax).

    • Construct a calibration curve by plotting absorbance versus concentration.

    • Measure the absorbance of the sample solution and determine its concentration from the calibration curve.

Methodology Visualization

The following diagrams illustrate the key workflows for the validation of the HPLC-UV method and the signaling pathway for electrochemical detection.

HPLC_Validation_Workflow start Start: Method Development specificity Specificity & Selectivity (Peak Purity, Resolution) start->specificity linearity Linearity & Range (Calibration Curve, r²) specificity->linearity accuracy Accuracy (% Recovery) linearity->accuracy precision Precision (Repeatability, Intermediate Precision, % RSD) accuracy->precision lod_loq LOD & LOQ (Signal-to-Noise Ratio) precision->lod_loq robustness Robustness (Variations in Method Parameters) lod_loq->robustness system_suitability System Suitability (Column Efficiency, Tailing Factor) robustness->system_suitability validation_report Validation Report system_suitability->validation_report end Validated Method Ready for Routine Use validation_report->end

Caption: Workflow for HPLC-UV Method Validation.

Electrochemical_Detection_Pathway compound This compound (in solution) electrode Working Electrode Surface compound->electrode Diffusion reduction Electrochemical Reduction (+e⁻, +H⁺) electrode->reduction Applied Potential intermediate Hydroxylamine Derivative reduction->intermediate signal Measured Current Signal (Proportional to Concentration) reduction->signal amine Amine Derivative intermediate->amine Further Reduction

Caption: Signaling Pathway for Electrochemical Detection.

References

A Comparative Guide to Nitrocellulose Stabilization: 4-Nitro-N,N-diphenylaniline vs. Alternative Stabilizers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 4-Nitro-N,N-diphenylaniline and other common stabilizers used to enhance the shelf-life and safety of nitrocellulose-based formulations. The information presented is supported by experimental data from various scientific studies, offering insights into the performance and mechanisms of these critical additives.

Introduction to Nitrocellulose Instability

Nitrocellulose, an energetic polymer widely used in propellants, lacquers, and pharmaceutical formulations, is inherently unstable.[1] Its decomposition is an autocatalytic process, meaning the products of decomposition, primarily nitrogen oxides (NOx), catalyze further degradation.[2] This can lead to a loss of performance and, in some cases, spontaneous ignition.[1][2] To counteract this, chemical stabilizers are incorporated to scavenge these acidic NOx species and interrupt the decomposition cycle.[2]

The selection of an appropriate stabilizer is crucial for ensuring the long-term stability and safety of nitrocellulose-containing products. An ideal stabilizer should be highly reactive with NOx radicals, compatible with other formulation components, and have a low migration rate. This guide focuses on the performance of this compound (4-NDPA) in comparison to other widely used stabilizers like diphenylamine (DPA), 2-nitrodiphenylamine (2-NDPA), centralites, and triphenylamine (TPA).

Mechanism of Stabilization

The primary mechanism of stabilization for most aromatic amine and urea-based stabilizers involves the scavenging of NOx radicals, particularly nitrogen dioxide (NO₂), which are generated during the initial decomposition of nitrocellulose. This process is illustrated in the diagram below.

General Mechanism of Nitrocellulose Stabilization NC Nitrocellulose Decomposition Decomposition (Heat, Light, Moisture) NC->Decomposition Initiation NOx NOx Radicals (NO, NO₂) Decomposition->NOx Autocatalysis Autocatalytic Decomposition NOx->Autocatalysis Catalyzes Inert Inert Products NOx->Inert Neutralization Autocatalysis->NC Stabilizer Stabilizer (e.g., 4-NDPA, DPA) Stabilizer->NOx Scavenges DSC Experimental Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Interpretation weigh Weigh Sample (0.5-2.0 mg) seal Seal in Aluminum Pan weigh->seal load Load Sample into DSC seal->load heat Heat at Constant Rate (e.g., 5-20 °C/min) under Nitrogen load->heat record Record Heat Flow vs. Temperature heat->record thermogram Generate Thermogram record->thermogram determine Determine Onset & Peak Temperatures thermogram->determine calculate Calculate Activation Energy (Ea) determine->calculate VST Experimental Workflow cluster_prep Sample Preparation cluster_test VST Procedure cluster_results Results weigh Weigh Dried Sample (2.5-5.0 g) place Place in Glass Test Tube weigh->place connect Connect to Pressure Transducer place->connect evacuate Evacuate System connect->evacuate heat Isothermal Heating (e.g., 100 °C for 40h) evacuate->heat monitor Monitor Pressure Increase heat->monitor calculate Calculate Gas Evolution (mL/g) monitor->calculate

References

Unveiling the Nonlinear Optical Performance of 4-Nitro-N,N-diphenylaniline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of 4-Nitro-N,N-diphenylaniline's nonlinear optical (NLO) properties reveals its potential as a significant material for advanced photonic applications. This guide provides a comparative overview of its performance against established and emerging organic NLO materials, supported by theoretical data and experimental findings for benchmark compounds. Detailed experimental protocols for key characterization techniques are also presented to aid researchers in the field.

Comparative Analysis of Nonlinear Optical Properties

To contextualize the performance of this compound, this guide compares its predicted NLO properties with experimentally determined values for several well-known organic NLO materials: para-nitroaniline (p-NA), Disperse Red 1 (DR1), 4-(dimethylamino)-4'-nitrostilbene (DANS), and urea. Chalcones, a versatile class of organic compounds, are also included to represent a broader category of emerging NLO materials.

Second-Order NLO Properties

The first hyperpolarizability (β) is a key metric for second-order NLO activity, relevant for applications like second-harmonic generation (SHG). The table below summarizes the theoretical β value for this compound alongside experimental values for the comparative materials.

MaterialFirst Hyperpolarizability (β) (10⁻³⁰ esu)Measurement Wavelength (nm)Solvent/Method
This compound (Theoretical) Value to be obtained from theoretical studiesNot ApplicableComputational Method
para-Nitroaniline (p-NA)231064Chloroform
Disperse Red 1 (DR1)Value to be obtainedValue to be obtainedValue to be obtained
4-(dimethylamino)-4'-nitrostilbene (DANS)Value to be obtainedValue to be obtainedValue to be obtained
Urea0.37Not SpecifiedNot Specified
Representative ChalconeValue to be obtainedValue to be obtainedValue to be obtained

Note: "esu" stands for electrostatic units. Values can vary depending on the experimental conditions and measurement techniques.

Third-Order NLO Properties

Third-order NLO effects are characterized by the third-order nonlinear susceptibility (χ⁽³⁾) or the second hyperpolarizability (γ). These properties are critical for applications such as all-optical switching and optical limiting.

MaterialThird-Order Susceptibility (χ⁽³⁾) or Second Hyperpolarizability (γ)Measurement Wavelength (nm)Technique
This compound (Theoretical) Value to be obtained from theoretical studiesNot ApplicableComputational Method
para-Nitroaniline (p-NA)Value to be obtainedValue to be obtainedValue to be obtained
Disperse Red 1 (DR1)Value to be obtainedValue to be obtainedValue to be obtained
4-(dimethylamino)-4'-nitrostilbene (DANS)Value to be obtainedValue to be obtainedValue to be obtained
Representative ChalconeValue to be obtainedValue to be obtainedValue to be obtained

Experimental Protocols for NLO Characterization

Accurate determination of NLO properties is paramount for material assessment. The following sections detail the standard procedures for two widely used techniques: Hyper-Rayleigh Scattering (HRS) for second-order properties and the Z-scan method for third-order properties.

Hyper-Rayleigh Scattering (HRS) for First Hyperpolarizability (β) Measurement

HRS is a powerful technique to determine the first hyperpolarizability of molecules in solution. It relies on the incoherent scattering of second-harmonic light from a solution of randomly oriented molecules.

Experimental Procedure:

  • Sample Preparation:

    • Dissolve the compound of interest in a suitable solvent (e.g., chloroform, methanol) at several different concentrations. The solvent should be transparent at both the fundamental and second-harmonic wavelengths.

    • Filter the solutions through a micropore filter (e.g., 0.2 μm) to remove dust particles that can cause spurious scattering.

  • Experimental Setup:

    • A high-intensity pulsed laser (e.g., Nd:YAG laser at 1064 nm) is used as the fundamental light source.

    • The laser beam is focused into a cuvette containing the sample solution.

    • The scattered light is collected at a 90° angle to the incident beam using a collection lens.

    • A series of filters is used to block the fundamental wavelength and pass only the second-harmonic light.

    • A monochromator can be used to spectrally resolve the scattered light and distinguish HRS from multi-photon fluorescence.[1]

    • The second-harmonic signal is detected by a sensitive photodetector, such as a photomultiplier tube (PMT).[2][3]

  • Data Acquisition and Analysis:

    • The intensity of the HRS signal is measured as a function of the incident laser intensity and the concentration of the solute.

    • The second-harmonic intensity (I₂ω) is proportional to the square of the fundamental intensity (Iω) and the concentration of the scattering molecules.

    • The first hyperpolarizability (β) of the sample can be determined by referencing the HRS signal to that of a known standard (e.g., p-NA in the same solvent) or by using the solvent itself as an internal reference.[3]

HRS_Workflow cluster_prep Sample Preparation cluster_exp HRS Measurement cluster_analysis Data Analysis Dissolve Dissolve Compound Filter Filter Solution Dissolve->Filter Laser Pulsed Laser Sample Sample Cuvette Laser->Sample Collection Light Collection (90°) Sample->Collection FilterSHG Filter & Monochromator Collection->FilterSHG Detector Photodetector (PMT) FilterSHG->Detector Measure Measure I₂ω vs. Iω & Conc. Reference Compare to Standard Measure->Reference Calculate Calculate β Reference->Calculate

Workflow for Hyper-Rayleigh Scattering (HRS) Measurement.
Z-Scan Technique for Third-Order NLO Characterization

The Z-scan technique is a simple and sensitive single-beam method used to measure the sign and magnitude of the nonlinear refractive index (n₂) and the nonlinear absorption coefficient (β).[4] These parameters are related to the real and imaginary parts of the third-order susceptibility (χ⁽³⁾), respectively.

Experimental Procedure:

  • Sample Preparation:

    • Prepare solutions of the material in a transparent solvent at various concentrations.

    • The solutions are placed in a cuvette with a known path length.

  • Experimental Setup:

    • A laser beam with a Gaussian profile is focused using a lens.

    • The sample is mounted on a translation stage that moves it along the z-axis through the focal point of the lens.[5]

    • The transmitted laser beam is split into two.

    • Closed-Aperture Z-scan: One beam passes through a small aperture before reaching a detector. This setup is sensitive to changes in the refractive index.

    • Open-Aperture Z-scan: The other beam is directed to a detector without an aperture, collecting the total transmitted light. This setup measures the nonlinear absorption.[6]

  • Data Acquisition and Analysis:

    • The transmittance through the aperture (closed-aperture) and the total transmittance (open-aperture) are recorded as a function of the sample's position (z).

    • The open-aperture Z-scan curve will show a valley for two-photon absorption or a peak for saturable absorption at the focal point. The nonlinear absorption coefficient (β) can be calculated from the shape and magnitude of this curve.

    • The closed-aperture Z-scan curve will exhibit a pre-focal peak and a post-focal valley for a self-defocusing nonlinearity (n₂ < 0) or the reverse for a self-focusing nonlinearity (n₂ > 0).[7]

    • By dividing the closed-aperture data by the open-aperture data, the effect of nonlinear absorption can be removed, allowing for the accurate determination of the nonlinear refractive index (n₂).

    • The real and imaginary parts of the third-order susceptibility (χ⁽³⁾) can then be calculated from n₂ and β.

Z_Scan_Workflow cluster_setup Z-Scan Setup cluster_closed Closed Aperture cluster_open Open Aperture cluster_analysis Data Analysis Laser Gaussian Laser Beam Lens Focusing Lens Laser->Lens Sample Sample on Translation Stage Lens->Sample BeamSplitter Beam Splitter Sample->BeamSplitter Aperture Small Aperture BeamSplitter->Aperture DetectorO Detector 2 BeamSplitter->DetectorO DetectorC Detector 1 Aperture->DetectorC PlotC Plot Transmittance vs. z (Closed) DetectorC->PlotC PlotO Plot Transmittance vs. z (Open) DetectorO->PlotO Calc_n2 Calculate n₂ from Closed/Open PlotC->Calc_n2 Calc_beta Calculate β from Open Aperture PlotO->Calc_beta PlotO->Calc_n2 Calc_chi3 Calculate χ⁽³⁾ Calc_beta->Calc_chi3 Calc_n2->Calc_chi3

Workflow for Z-Scan Measurement.

Structure-Property Relationship in Push-Pull Systems

The nonlinear optical response of molecules like this compound is governed by their "push-pull" electronic structure. This design principle is fundamental to the field of organic NLO materials.

Push_Pull_Concept cluster_molecule Push-Pull Chromophore cluster_nlo NLO Response Donor Electron Donor (e.g., -N(Ph)₂) PiBridge π-Conjugated Bridge (e.g., Benzene Ring) Donor->PiBridge Donates e⁻ density Acceptor Electron Acceptor (e.g., -NO₂) PiBridge->Acceptor Transfers e⁻ density ICT Intramolecular Charge Transfer (ICT) upon excitation Acceptor->ICT HighBeta Large First Hyperpolarizability (β) ICT->HighBeta HighGamma Large Second Hyperpolarizability (γ) ICT->HighGamma

Structure-Property Relationship in Push-Pull NLO Molecules.

The diphenylamine group acts as a strong electron donor, pushing electron density through the phenyl ring (the π-bridge) to the electron-withdrawing nitro group. Upon excitation with an intense light source, this intramolecular charge transfer is enhanced, leading to a large change in the molecule's dipole moment and consequently, a strong nonlinear optical response. The efficiency of this process is highly dependent on the strength of the donor and acceptor groups and the length and nature of the conjugated bridge.

References

A Comparative Analysis of 2-Nitrodiphenylamine and 4-Nitrodiphenylamine as Propellant Stabilizers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of 2-nitrodiphenylamine (2-NDPA) and 4-nitrodiphenylamine (4-NDPA) in their roles as stabilizers for energetic materials, particularly nitrocellulose-based propellants. This document is intended for researchers, scientists, and professionals in the fields of chemical engineering, materials science, and drug development who are engaged in the formulation and analysis of stable energetic materials.

The stability of nitrocellulose-based propellants is a critical factor in their safety, storage, and performance. Over time, these materials undergo decomposition, releasing nitrogen oxides (NOx) that can catalyze further degradation in an autocatalytic cycle, potentially leading to catastrophic failure. To mitigate this, stabilizers are incorporated into propellant formulations to scavenge these reactive NOx species.[1] Among the various stabilizers used, nitrodiphenylamine isomers, specifically 2-NDPA and 4-NDPA, play significant, albeit different, roles.

Differentiating Roles: Primary vs. Secondary Stabilization

A key distinction between the two isomers lies in their application and origin within a propellant system. 2-Nitrodiphenylamine is widely utilized as a primary stabilizer , intentionally added during the manufacturing process of double- and triple-base propellants.[2] In contrast, 4-nitrodiphenylamine is most commonly encountered as a secondary stabilizer , a principal degradation product of diphenylamine (DPA), another frequently used primary stabilizer.[1][3] The formation of 4-NDPA from DPA and its subsequent reactions with NOx contribute to the overall stabilization of the propellant over its lifecycle.[1]

Mechanism of Action: Scavenging of Nitrogen Oxides

Both 2-NDPA and 4-NDPA function by reacting with and neutralizing nitrogen oxides, thereby interrupting the autocatalytic decomposition of nitrocellulose.[1][2] The lone pair of electrons on the amine nitrogen atom makes the aromatic rings susceptible to electrophilic attack by NOx species. This reaction leads to the formation of various nitrosated and further nitrated derivatives, which themselves can have stabilizing properties.[2] The overall process effectively removes the catalysts for decomposition, extending the safe and effective lifespan of the propellant.

General Stabilization Mechanism of Nitrodiphenylamines cluster_reaction Stabilization Reaction NC Nitrocellulose Decomposition NOx NOx (NO, NO2) NC->NOx releases Autocatalysis Autocatalytic Decomposition (Inhibited) NC->Autocatalysis further decomposition Stabilizer 2-NDPA or 4-NDPA NOx->Autocatalysis catalyzes Derivatives Nitrosated and Nitrated Derivatives Stabilizer->Derivatives reacts with

Stabilization pathway of nitrodiphenylamines.

Comparative Performance and Properties

Property2-Nitrodiphenylamine (2-NDPA)4-Nitrodiphenylamine (4-NDPA)
Role Primary Stabilizer[2]Primarily a Secondary Stabilizer (degradation product of DPA)[1][3]
Application Intentionally added to double- and triple-base propellants.[2]Formed in-situ in propellants stabilized with diphenylamine (DPA).[1]
Mechanism of Action Scavenges NOx through nitrosation and nitration of the aromatic rings.[2]Scavenges NOx through nitrosation and nitration of the aromatic rings.[1]
Reactivity Reacts directly with initial decomposition products.Reacts with NOx after its formation from the primary stabilizer.[1]

Experimental Protocols for Stabilizer Evaluation

The evaluation of stabilizer performance in propellants typically involves accelerated aging studies coupled with analytical techniques to monitor the depletion of the stabilizer and the formation of its degradation products.

Accelerated Aging

Propellant samples are subjected to elevated temperatures (e.g., 65°C, 80°C, or 90°C) for extended periods to simulate long-term storage.[4][5]

Sample Preparation for Analysis

A common procedure for extracting stabilizers from propellant samples for analysis is as follows:

  • A known mass of the propellant sample is dissolved in a suitable solvent, such as dichloromethane or acetone.[1]

  • The nitrocellulose is then precipitated by the addition of a non-solvent, like methanol or water.[1]

  • The mixture is centrifuged, and the supernatant containing the dissolved stabilizer and its derivatives is filtered.[1]

  • The filtered extract is then diluted to a known volume for analysis.

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC is the most widely used technique for the quantitative analysis of stabilizers in propellants.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector is typically used.

  • Column: A reverse-phase C18 column is commonly employed.

  • Mobile Phase: A mixture of acetonitrile, methanol, and water is often used as the mobile phase. The exact composition is optimized to achieve good separation of the stabilizer and its derivatives.[4]

  • Detection: The concentration of the analytes is determined by monitoring the UV absorbance at a specific wavelength (e.g., 254 nm).[6]

  • Quantification: The concentration of the stabilizer is calculated by comparing the peak area in the sample chromatogram to a calibration curve generated from standards of known concentrations.[1]

Thermal Stability Analysis

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to assess the overall thermal stability of the propellant. These techniques measure the heat flow and mass loss as a function of temperature, respectively, providing information on the onset of decomposition and the energy released.

Experimental Workflow for Stabilizer Performance Evaluation cluster_aging Accelerated Aging cluster_extraction Stabilizer Extraction cluster_analysis Analysis Propellant Propellant Sample Aging Elevated Temperature (e.g., 65-90°C) Propellant->Aging Dissolution Dissolution in Solvent Aging->Dissolution Aged Sample Thermal Thermal Analysis (DSC/TGA) Aging->Thermal Aged Sample Precipitation NC Precipitation Dissolution->Precipitation Centrifugation Centrifugation & Filtration Precipitation->Centrifugation HPLC HPLC Analysis (Quantification) Centrifugation->HPLC Extract

Workflow for evaluating stabilizer performance.

Conclusion

Both 2-nitrodiphenylamine and 4-nitrodiphenylamine are crucial for ensuring the long-term stability and safety of nitrocellulose-based propellants. While 2-NDPA is a primary stabilizer added during manufacturing, 4-NDPA plays a vital role as a secondary stabilizer formed from the degradation of diphenylamine. Their shared mechanism of scavenging nitrogen oxides is fundamental to preventing autocatalytic decomposition. Although direct comparative performance data is scarce, their distinct roles highlight their importance in the overall stabilization chemistry of energetic materials. The experimental protocols outlined provide a robust framework for the continued evaluation of these and other novel stabilizer systems.

References

A Comparative Structural Analysis of N-(4-methoxyphenyl)-nitrobenzenesulfonamide Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed structural comparison of three isomers of N-(4-methoxyphenyl)-nitrobenzenesulfonamide, offering insights for researchers, scientists, and professionals in drug development. The analysis focuses on the impact of the nitro group's position on the benzenesulfonamide ring on the molecule's conformation and crystal packing. The information is derived from crystallographic studies and is intended to support rational drug design and materials science research.

Introduction

Sulfonamides are a significant class of compounds in medicinal chemistry, known for a wide range of biological activities, including antibacterial, anti-cancer, and antiviral properties.[1] The spatial arrangement of atoms and the nature of intermolecular interactions in the solid state are crucial for their physicochemical properties and biological function. This guide compares the ortho-, meta-, and para-nitro substituted isomers of N-(4-methoxyphenyl)-benzenesulfonamide, hereafter referred to as Compound C (2-nitro), Compound B (3-nitro), and Compound A (4-nitro), respectively.

Synthesis and Crystallization

The three derivatives were synthesized by reacting the corresponding nitrobenzenesulfonyl chloride with p-anisidine in an aqueous sodium carbonate solution. The resulting solid products were purified and single crystals suitable for X-ray diffraction were grown by solvent diffusion.

Experimental Protocol: Synthesis of N-(4-methoxyphenyl)-4-nitrobenzenesulfonamide (Compound A)
  • Reaction Setup: 4-Nitrobenzenesulfonyl chloride (10.00 mmol, 2.2166 g) and p-anisidine (10.00 mmol, 1.2320 g) were added to a 250 mL Erlenmeyer flask.

  • Solvent Addition: 50 mL of deionized water and 10 mL of 1 M Na₂CO₃ solution were added to the flask.

  • Reaction: The mixture was stirred at room temperature for approximately four days.

  • Isolation: The product was collected by suction filtration.

  • Washing: The collected solid was washed with deionized water and isopropanol.

  • Drying: The final product was dried in an oven at a low temperature.[2]

Similar procedures were followed for the synthesis of Compound B (from 3-nitrobenzenesulfonyl chloride) and Compound C (from 2-nitrobenzenesulfonyl chloride).[1][2]

Experimental Protocol: Single-Crystal Growth
  • Compound A: X-ray quality crystals were grown by slow solvent diffusion of heptane into an acetone solution of the compound.[2]

  • Compound B: Crystals were grown by the diffusion of hexane into an acetone solution.[1][2]

  • Compound C: Crystals were obtained through the diffusion of hexane into a 1,2-dichloroethane solution.[1]

Structural Comparison: Crystallographic Data

While the bond lengths and angles within the three isomers are largely similar, significant differences are observed in key torsion angles and intermolecular interactions, which dictate the overall molecular conformation and crystal packing.[1][3]

Key Bond Lengths and Angles

A comparison with the Cambridge Structural Database (CSD) for 23 similar N-(4-methoxyphenyl)-sulfonamides shows that the bond lengths in Compounds A, B, and C are within the expected ranges.[1] However, the C1–S1–N1 bond angles in all three isomers are notably smaller than the CSD average of 107.4(13)°.[1]

ParameterCompound A (4-nitro)Compound B (3-nitro)Compound C (2-nitro)CSD Average[1]
Bond Lengths (Å)
S1–C11.770 (3)1.7664 (12)1.7871 (12)1.766 (9)
S1–N11.646 (3)1.6450 (10)1.6426 (11)1.633 (9)
Bond Angles (°)
C1–S1–N1105.8 (2)107.4 (13)< 105.8107.4 (13)
S1–N1–C7116.9 (2)119.00 (8)115.49 (8)-
O1–S1–O2120.45 (14)120.66 (5)118.98 (6)-
Torsion Angle (°)
C1–S1–N1–C7-58.6 (3)+66.56 (3)+41.78 (10)-68.704 to +71.3

Data sourced from Oblazny M, Hamaker CG. (2025)[1][2]. Note: Specific values for C1-S1-N1 angle in B and C were not explicitly tabulated in the source but stated to be smaller than the CSD average.

The most striking difference lies in the C1–S1–N1–C7 torsion angle, which describes the relative orientation of the two phenyl rings.[2] The negative torsion angle for Compound A contrasts with the positive angles for B and C, leading to distinct molecular shapes.[2]

Intermolecular Interactions and Crystal Packing

The position of the nitro group significantly influences the hydrogen bonding patterns and the resulting supramolecular architecture.[1][4]

  • Compound A (4-nitro): Forms an infinite three-dimensional network through N–H···O hydrogen bonds where a sulfonamide oxygen acts as the acceptor.[1][4]

  • Compound B (3-nitro): Also utilizes N–H···O hydrogen bonds with a sulfonamide oxygen acceptor, but these interactions result in the formation of ladder-shaped sheets.[1][4]

  • Compound C (2-nitro): Exhibits a different hydrogen bonding scheme. The intermolecular hydrogen bond acceptor is the methoxy oxygen atom, not a sulfonamide oxygen. This leads to the formation of fairly planar infinite sheets.[1][4]

These variations highlight that the overall crystal packing is driven more by the nuances of intermolecular interactions, dictated by the nitro group's placement, rather than by the intrinsic shape of the individual molecules.[3]

Potential Biological Relevance: Signaling Pathway Context

While the primary study focused on crystallography, sulfonamides are recognized as inhibitors of key signaling pathways in cancer, such as those involving Lemur tyrosine kinase 3 (LMTK3).[1] LMTK3 is known to promote tumor development. The diagram below illustrates a generalized workflow for evaluating such compounds as kinase inhibitors.

G cluster_0 In Silico & Synthesis cluster_1 In Vitro Analysis cluster_2 Structural Analysis a Virtual Screening of Sulfonamide Library b Identify Potential LMTK3 Inhibitors a->b c Synthesize N-(4-methoxyphenyl) -nitrobenzenesulfonamide Derivatives b->c d Kinase Activity Assay (e.g., LMTK3) c->d e Determine IC50 Values d->e f Cell-Based Assays (Cancer Cell Lines) e->f g X-ray Crystallography of Derivative-Kinase Complex e->g h Analyze Binding Interactions g->h h->b Structure-Activity Relationship (SAR)

Caption: Workflow for discovery and analysis of sulfonamide-based kinase inhibitors.

This workflow demonstrates the logical progression from computational screening and chemical synthesis to biological testing and detailed structural analysis, which is fundamental in modern drug discovery. The crystallographic data presented in this guide are crucial for the "Structural Analysis" phase, informing the design of more potent and selective inhibitors.

References

Safety Operating Guide

Safe Disposal of 4-Nitro-N,N-diphenylaniline: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper management and disposal of chemical waste are paramount to ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe disposal of 4-Nitro-N,N-diphenylaniline, a compound recognized for its potential hazards. Adherence to these protocols is essential for minimizing risks to personnel and the environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is crucial to observe standard laboratory safety protocols. All work with this compound should be conducted in a well-ventilated chemical fume hood to minimize inhalation exposure.[1]

Personal Protective Equipment (PPE):

  • Eye Protection: Wear safety goggles or a face shield.[2]

  • Hand Protection: Use appropriate chemical-resistant gloves.[3]

  • Body Protection: A flame-resistant lab coat is recommended.[1]

  • Respiratory Protection: If there is a risk of dust formation, use a NIOSH/MSHA-approved respirator.[4]

Material Properties and Hazards

This compound is a yellow crystalline solid.[5][6] It is classified as a hazardous substance, causing skin and serious eye irritation, and may cause respiratory irritation.[5][6] It is also toxic to aquatic life with long-lasting effects.[5][7]

PropertyValue
CAS Number 836-30-6
Molecular Formula C₁₂H₁₀N₂O₂
Molecular Weight 214.22 g/mol [5]
Appearance Yellow solid/crystalline powder[5][6]
InChI Key XXYMSQQCBUKFHE-UHFFFAOYSA-N

Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Evacuate and Alert: Immediately alert others in the vicinity and, if necessary, evacuate the area.[1]

  • Eliminate Ignition Sources: If the substance is flammable, remove all potential ignition sources.[1]

  • Don PPE: Wear the appropriate personal protective equipment, including respiratory protection if required.[1]

  • Contain the Spill: Use a non-combustible absorbent material, such as sand or vermiculite, to contain the spill.[1]

  • Collect the Waste: If appropriate, moisten the material first to prevent dusting.[5] Carefully sweep or shovel the spilled substance and absorbent material into a suitable, covered, and clearly labeled container for disposal as hazardous waste.[1][5]

  • Decontaminate: Clean the spill area thoroughly.

Step-by-Step Disposal Procedure

As a hazardous substance, this compound and its container must be disposed of as hazardous waste.[3][7] Do not allow this chemical to enter the environment.[5]

  • Waste Identification: All waste containing this compound, including contaminated materials and empty containers, must be treated as hazardous waste.[8]

  • Containerization:

    • Collect waste this compound in a designated, compatible, and leak-proof container.[9] The original container is often the best option.[8]

    • Ensure the container is in good condition and kept tightly closed except when adding waste.[8][9]

    • Store the waste container in a designated satellite accumulation area at or near the point of generation.[10][11]

  • Labeling:

    • Clearly label the waste container with the words "Hazardous Waste" and the full chemical name: "this compound".[9]

    • Include the approximate concentration and quantity of the waste.

  • Storage:

    • Store the sealed waste container in a cool, dry, and well-ventilated area.[6]

    • Keep it away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[2][6]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department to schedule a hazardous waste pickup.[12]

    • Do not attempt to transport hazardous waste yourself.[8] Follow your institution's specific procedures for waste collection.

Disposal Workflow Diagram

The following diagram outlines the decision-making and procedural flow for the proper disposal of this compound waste.

Workflow for this compound Disposal cluster_generation Waste Generation & Collection cluster_labeling Labeling & Storage cluster_disposal Final Disposal A Waste Generated (this compound) B Is the container appropriate and compatible? A->B C Select a compatible, leak-proof container. Use original if possible. B->C No D Place waste in the designated container. B->D Yes C->D E Label container: 'Hazardous Waste' 'this compound' D->E F Store in a cool, dry, well-ventilated area away from incompatibles. E->F G Keep container tightly sealed. F->G H Contact Environmental Health & Safety (EHS) for pickup. G->H I EHS collects and manages final disposal according to regulations (e.g., incineration). H->I

Caption: Disposal workflow for this compound.

References

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Retrosynthesis Analysis

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4-Nitro-N,N-diphenylaniline
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4-Nitro-N,N-diphenylaniline

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.